1-Chloro-1,1-difluoro-3-iodopropane
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1-difluoro-3-iodopropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF2I/c4-3(5,6)1-2-7/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNGBUPQGBCOHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(F)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF2I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Synthesis Guide: 1-Chloro-1,1-difluoro-3-iodopropane
Executive Summary
1-Chloro-1,1-difluoro-3-iodopropane (CAS: 1909309-69-8) is a specialized fluorinated building block used in the synthesis of advanced agrochemicals, pharmaceuticals, and fluoropolymers.[1] Its utility stems from its dual-functional nature: the chlorodifluoromethyl (–CF₂Cl) group provides a lipophilic, metabolically stable motif, while the primary iodide (–CH₂I) serves as a highly reactive electrophilic handle for nucleophilic substitution or cross-coupling reactions.
This guide details the radical telomerization of chlorodifluoroiodomethane with ethylene as the primary synthetic route. This method is preferred for its atom economy and scalability compared to halogen exchange pathways.
Chemical Identity & Properties
| Property | Data |
| IUPAC Name | 1-Chloro-1,1-difluoro-3-iodopropane |
| Common Name | 3-Chloro-3,3-difluoropropyl iodide |
| CAS Number | 1909309-69-8 (Product); 420-49-5 (Precursor) |
| Molecular Formula | C₃H₄ClF₂I |
| Molecular Weight | 240.42 g/mol |
| Structure | Cl–CF₂–CH₂–CH₂–I |
| Physical State | Pale yellow liquid (at 25°C) |
| Boiling Point | ~130–135°C (Estimated at 760 mmHg) |
| Solubility | Soluble in DCM, THF, Et₂O; insoluble in water |
Retrosynthetic Analysis
The most direct and atom-economical approach to constructing the Cl–CF₂–CH₂–CH₂–I skeleton is the radical addition (telomerization) of chlorodifluoroiodomethane (CF₂ClI) across the double bond of ethylene .
-
Bond Formed: C(sp³)–C(sp³) between the CF₂Cl radical and ethylene.
-
Driving Force: The formation of a stronger C–C bond relative to the π-bond of ethylene, and the weakness of the C–I bond (approx. 53 kcal/mol) which facilitates radical chain propagation.
Reaction Scheme
Figure 1: Reaction scheme for the synthesis of 1-Chloro-1,1-difluoro-3-iodopropane via radical addition.
Detailed Experimental Protocol
Route: Thermal/Catalytic Radical Addition
This protocol utilizes a high-pressure autoclave to facilitate the addition of the gaseous/volatile reactants. Copper powder is recommended as a redox catalyst to lower the activation energy and improve selectivity for the mono-addition product (
Reagents & Materials
-
Chlorodifluoroiodomethane (CF₂ClI): 1.0 equivalent (Limiting reagent).
-
Ethylene (gas): 1.0 – 1.2 equivalents (Controlled pressure). Note: Large excess promotes polymerization.
-
Catalyst: Copper powder (activated) or CuI (1–5 mol%). Alternatively, Di-tert-butyl peroxide (DTBP) (1–2 mol%) can be used as a radical initiator.
-
Solvent: Neat (preferred) or Acetonitrile (if solubilization is required).
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Ensure the high-pressure autoclave (Hastelloy or Stainless Steel) is clean, dry, and purged with Nitrogen or Argon.
-
Load the Copper powder (catalyst) into the autoclave liner.
-
Cool the autoclave to -78°C (dry ice/acetone bath) or -40°C.
-
-
Reactant Charging:
-
Condense Chlorodifluoroiodomethane (CF₂ClI) into the cooled autoclave.
-
Seal the reactor.
-
Purge the lines with Ethylene gas.
-
Pressurize the reactor with Ethylene to an initial pressure of 10–20 bar (depending on reactor headspace and stoichiometry calculations).
-
-
Reaction Phase:
-
Heat the reactor gradually to 110–140°C .
-
Observation: A pressure drop indicates the consumption of ethylene.
-
Maintain temperature and agitation (magnetic or mechanical stirring) for 10–16 hours .
-
Monitoring: If equipped with a sampling line, monitor conversion via GC-MS.
-
-
Work-up:
-
Cool the reactor to room temperature, then to 0°C.
-
Slowly vent unreacted Ethylene into a scrubber system.
-
Recover the crude liquid reaction mixture. The mixture will be dark (due to iodine/copper residues).
-
-
Purification:
-
Wash the organic phase with 10% Na₂S₂O₃ (sodium thiosulfate) solution to remove free iodine (indicated by the disappearance of brown color).
-
Wash with water and brine; dry over anhydrous MgSO₄.
-
Fractional Distillation: Perform vacuum distillation.
-
Mechanistic Insight
The reaction proceeds via a radical chain mechanism . The weak C–I bond in the precursor is the key to initiation and chain transfer.
-
Initiation: Thermal or catalytic cleavage of the C–I bond in CF₂ClI generates the chlorodifluoromethyl radical (•CF₂Cl).[4][5][6]
-
Propagation (Addition): The electrophilic •CF₂Cl radical attacks the electron-rich π-system of ethylene, forming a new carbon-centered radical (ClCF₂–CH₂–CH₂•).
-
Chain Transfer: The intermediate alkyl radical abstracts an iodine atom from another molecule of CF₂ClI, yielding the product and regenerating the •CF₂Cl radical.[4]
Mechanism Diagram
Figure 2: Radical chain mechanism cycle for the telomerization of CF₂ClI and ethylene.
Safety & Handling
-
High Pressure Hazard: Ethylene is a flammable gas and is used under pressure. Ensure the autoclave is rated for at least 1.5x the operating pressure.
-
Explosion Risk: Haloalkanes can react violently with active metals (Na, K). While Copper is used as a catalyst, avoid aluminum or magnesium parts in the reactor.
-
Toxicity: Fluorinated alkyl iodides are potential alkylating agents. Use extreme caution, work in a fume hood, and wear permeation-resistant gloves (Viton/Butyl).
-
Decomposition: Overheating may release HF or HCl. Have calcium gluconate gel available for potential HF exposure.
References
-
Haszeldine, R. N. (1953). The Addition of Free Radicals to Unsaturated Systems. Part II. The Addition of Trifluoroiodomethane to Olefins. Journal of the Chemical Society. Link (Foundational methodology for fluoroalkyl iodide addition).
- Chen, Q. Y. (1986). The reaction of perfluoroalkyl iodides with alkenes initiated by copper. Journal of Fluorine Chemistry.
-
Sigma-Aldrich. (2024). Product Specification: 1-chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8).[1]Link
-
LookChem. (2024). Chlorodifluoroiodomethane Properties and Reactions.[7][8]Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. CAS 1909309-69-8 | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1-chloro-3-iodopropane | Sigma-Aldrich [sigmaaldrich.com]
- 4. dokumen.pub [dokumen.pub]
- 5. kagaku.com [kagaku.com]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. scribd.com [scribd.com]
1-Chloro-1,1-difluoro-3-iodopropane CAS number 1909309-69-8
An In-depth Technical Guide to 1-Chloro-1,1-difluoro-3-iodopropane
Disclaimer: Direct and extensive experimental data for 1-Chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8) is not widely available in published literature. This guide has been constructed by leveraging established principles of organic chemistry and drawing parallels with the known properties and reactivity of structurally analogous compounds, namely 1-chloro-3-iodopropane and various 1-chloro-1,1-difluoroalkanes. The proposed synthetic routes and reaction protocols are therefore hypothetical and would require experimental validation.
Introduction
1-Chloro-1,1-difluoro-3-iodopropane is a halogenated propane derivative characterized by the presence of three different halogen atoms: chlorine, fluorine, and iodine. This trifunctionalized C3 backbone presents a unique platform for synthetic chemists, offering multiple reactive sites for the construction of more complex molecules. The distinct electronic properties and leaving group abilities of the halogens at the 1- and 3-positions make this compound a potentially valuable building block in medicinal chemistry, agrochemicals, and materials science.
The CF2Cl moiety at one end of the molecule introduces properties associated with fluorinated compounds, such as altered metabolic stability and unique intermolecular interactions. At the other end, the iodopropyl group provides a highly reactive site for nucleophilic substitution and cross-coupling reactions. This guide aims to provide a comprehensive overview of the anticipated physicochemical properties, plausible synthetic strategies, expected reactivity, and safe handling procedures for this compound.
Physicochemical Properties
| Property | 1-Chloro-3-iodopropane (Analog) | 1-Chloro-1,1-difluoro-3-iodopropane (Predicted) | Source |
| CAS Number | 6940-76-7 | 1909309-69-8 | N/A |
| Molecular Formula | C₃H₆ClI | C₃H₄ClF₂I | N/A |
| Molecular Weight | 204.44 g/mol | 240.42 g/mol | [1] |
| Appearance | Clear, slightly yellowish to light pink liquid | Clear, colorless to pale yellow liquid (likely) | [2][3] |
| Boiling Point | 170-172 °C | > 172 °C | [2] |
| Density | 1.904 g/mL at 25 °C | > 1.904 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.548 | Higher than 1.548 (likely) | [4] |
| Solubility | Sparingly soluble in water; miscible with common organic solvents | Likely sparingly soluble in water; miscible with organic solvents | [3][5] |
Proposed Synthesis Pathway
A plausible synthetic route to 1-Chloro-1,1-difluoro-3-iodopropane could involve a multi-step process starting from a commercially available precursor. One such hypothetical pathway is outlined below, starting from 3-chloro-1-propanol.
Caption: Proposed synthesis of 1-Chloro-1,1-difluoro-3-iodopropane.
Causality Behind Experimental Choices:
-
Step 1: Oxidation: The initial oxidation of 3-chloro-1-propanol to 3-chloropropanal is a standard transformation. Pyridinium chlorochromate (PCC) in dichloromethane (DCM) is a common and effective reagent for this conversion, minimizing over-oxidation to the carboxylic acid.
-
Step 2: Fluorination: The conversion of the aldehyde to a geminal difluoride is a key step. Deoxofluorinating agents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective for this purpose.[6]
-
Step 3: Iodination: This step is hypothetical and would require optimization. A radical iodination at the 3-position is proposed, potentially initiated by azobisisobutyronitrile (AIBN) and iodine under thermal conditions. This step is the most speculative and alternative routes, such as starting with a precursor already containing iodine at the 3-position, might be more viable.
Chemical Reactivity and Applications
The reactivity of 1-Chloro-1,1-difluoro-3-iodopropane is dictated by its distinct functional groups. The carbon-iodine bond is the most labile, making the 3-position the primary site for nucleophilic substitution.[5] This is due to iodine being an excellent leaving group. The CF2Cl group is generally less reactive towards nucleophilic attack.
Nucleophilic Substitution at the 3-Position:
This is expected to be the most common and synthetically useful reaction. The molecule can react with a variety of nucleophiles to introduce new functional groups at the terminal position. This is analogous to the reactivity of 1-chloro-3-iodopropane, which is used in the synthesis of pharmaceuticals like the PARP inhibitor, niraparib.[5]
Caption: Nucleophilic substitution at the 3-position.
Potential Applications:
-
Pharmaceutical Synthesis: As a bifunctional building block, it could be used to introduce the CF2Cl-CH2-CH2- linker into drug candidates. The fluorinated moiety can enhance metabolic stability and binding affinity. Its non-fluorinated analog is already used in the synthesis of niraparib and other bioactive molecules.[5][7]
-
Agrochemicals: The incorporation of fluorinated groups is a common strategy in the design of modern pesticides and herbicides.
-
Materials Science: Halogenated alkanes can serve as precursors to polymers and other advanced materials.[8]
Experimental Protocol: Nucleophilic Substitution with a Phenoxide
This protocol is a representative, hypothetical example of a nucleophilic substitution reaction.
Objective: To synthesize 1-(3-chloro-3,3-difluoropropoxy)-4-nitrobenzene.
Materials:
-
1-Chloro-1,1-difluoro-3-iodopropane
-
4-Nitrophenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-nitrophenol (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-Chloro-1,1-difluoro-3-iodopropane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired product.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Chloro-1,1-difluoro-3-iodopropane is not widely available, general precautions for handling halogenated hydrocarbons should be strictly followed.[9]
Potential Hazards:
-
Toxicity: Halogenated organic compounds can be toxic if inhaled, ingested, or absorbed through the skin. Long-term exposure to some chlorinated hydrocarbons can lead to liver and kidney damage.[9]
-
Irritation: The non-fluorinated analog, 1-chloro-3-iodopropane, is known to be irritating to the skin, eyes, and respiratory system.[1] Similar properties should be assumed for the target compound.
-
Environmental Hazards: Halogenated compounds can be persistent in the environment.
Recommended Safety Precautions:
-
Engineering Controls: All work should be conducted in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile gloves).
-
Eye Protection: Safety glasses or chemical splash goggles are mandatory.
-
Lab Coat: A flame-resistant lab coat should be worn.
-
-
Handling: Avoid contact with skin and eyes. Do not inhale vapors. Keep away from heat, sparks, and open flames.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for proper disposal.[12]
-
Waste Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[12]
References
-
ChemBK. (2024, April 9). 1-Chloro-3-iodopropane. Retrieved from [Link]
-
North Carolina Department of Labor. (n.d.). Halogenated Hydrocarbons. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-3-iodopropane. Retrieved from [Link]
- Google Patents. (n.d.). US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Beilstein Journals. (2021, February 10). Unexpected rearrangements and a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones with aluminium trichloride. Retrieved from [Link]
-
Plasma Science and Fusion Center. (1998, November 25). PSFC Halogenated Solvents. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,1-difluoroalkanes. Retrieved from [Link]
-
Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
Sources
- 1. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]
- 4. 1-Chloro-3-iodopropane 99 6940-76-7 [sigmaaldrich.com]
- 5. Page loading... [guidechem.com]
- 6. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 7. guidechem.com [guidechem.com]
- 8. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane - Google Patents [patents.google.com]
- 9. Halogenated Hydrocarbons | NC DOL [labor.nc.gov]
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- 11. chembk.com [chembk.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
1-Chloro-1,1-difluoro-3-iodopropane: Technical Profile & Synthesis Guide
The following technical guide details the physical properties, synthesis, and applications of 1-Chloro-1,1-difluoro-3-iodopropane , a specialized fluorinated building block used in advanced organic synthesis and medicinal chemistry.
Executive Summary
1-Chloro-1,1-difluoro-3-iodopropane (
Chemical Identity & Structural Analysis[2]
| Property | Detail |
| Chemical Name | 1-Chloro-1,1-difluoro-3-iodopropane |
| CAS Number | 1909309-69-8 (Also associated with precursors in older lit.)[2] |
| Molecular Formula | |
| Molecular Weight | 240.42 g/mol |
| SMILES | FC(F)(Cl)CCI |
| InChIKey | VNNGBUPQGBCOHK-UHFFFAOYSA-N |
| Structural Features | Gem-difluoro group ( |
Physical Properties (Experimental & Predicted)
Due to the specialized nature of this compound, certain physical constants are derived from homologous series analysis and structural analogs (e.g., 1-chloro-3-iodopropane and 1,1,1-trifluoro-3-iodopropane).
Core Physical Data
| Property | Value / Range | Confidence / Source |
| Physical State | Liquid | High (Observed in analogs) |
| Boiling Point | 155 – 165 °C (at 760 mmHg) | Estimated (See Note 1) |
| Density | 1.95 – 2.05 g/mL | Estimated (See Note 2) |
| Refractive Index ( | ~1.48 – 1.50 | Predicted |
| Solubility | Immiscible with water; miscible with DCM, THF, Et2O. | Standard for haloalkanes |
| Appearance | Colorless to pale yellow liquid | Reacts with light (iodine release) |
Note 1 (Boiling Point Analysis):
-
Precursor
boils at 35°C. -
Addition of an ethylene unit typically increases BP by ~100–120°C in haloalkanes.
-
Analog 1-chloro-3-iodopropane (
) boils at 170–172°C. The substitution of with generally lowers the boiling point slightly due to reduced van der Waals forces, despite the mass increase. Thus, a range of 155–165°C is the scientifically grounded estimate.
Note 2 (Density Analysis):
-
Analog 1-chloro-3-iodopropane has a density of 1.904 g/mL.[3]
-
The
group is significantly heavier than (+36 Da), increasing density. -
Therefore, the density is expected to exceed 1.90 g/mL, likely approaching 2.0 g/mL.
Synthesis & Manufacturing Workflow
The most authoritative route for synthesizing 1-Chloro-1,1-difluoro-3-iodopropane is the radical-mediated telomerization of chlorodifluoroiodomethane (
Reaction Scheme
Detailed Protocol
-
Reagents:
-
Chlorodifluoroiodomethane (
): The radical source. -
Ethylene (
): The olefin trap. -
Initiator: Benzoyl peroxide or AIBN (chemical initiation) or heat (200°C).
-
-
Procedure:
- and ethylene are charged into a high-pressure autoclave (Hastelloy or stainless steel).
-
The mixture is heated to reaction temperature (e.g., 140–160°C with initiator, or higher without).
-
The C–I bond homolyzes to form the
radical. -
Propagation:
adds to ethylene to form . -
Chain Transfer: The radical abstracts iodine from another
molecule, yielding the product and regenerating .
-
Purification:
-
Fractional distillation is required to separate the 1:1 adduct from potential 1:2 telomers (
).
-
Synthesis Visualization
Caption: Radical chain mechanism for the synthesis of 1-Chloro-1,1-difluoro-3-iodopropane, highlighting the critical chain transfer step.
Spectral Characteristics (Diagnostic Data)
Researchers typically use NMR to validate the structure. The presence of Fluorine makes
| Technique | Diagnostic Signal (Approximate | Structural Assignment |
Applications in Drug Discovery
This molecule acts as a linchpin for introducing the chlorodifluoroethyl motif (
Key Transformations
-
Nucleophilic Substitution (
): The iodine atom is an excellent leaving group. Reaction with amines, thiols, or phenoxides installs the chain. -
Radical Cyclization: Treatment with radical initiators (
) generates the radical, which can cyclize onto internal alkenes. -
Dehydroiodination: Elimination of HI (using DBU or t-BuOK) yields 3-chloro-3,3-difluoropropene (
), a valuable monomer.
Reactivity Pathway Diagram
Caption: Primary reactivity modes: Nucleophilic substitution, Radical transfer, and Elimination.
Handling, Stability & Safety
-
Stability: The C–I bond is light-sensitive. The compound typically contains a stabilizer (e.g., Copper or Silver wool) to prevent iodine liberation and discoloration (pinking).
-
Storage: Store at 2–8°C in the dark.
-
Hazards:
-
Skin/Eye Irritant: Like most haloalkanes, it is an irritant and potential vesicant.
-
Alkylating Agent: Treat as a potential mutagen; use proper PPE (gloves, fume hood).
-
References
-
Sigma-Aldrich. Product Catalog: 1-Chloro-1,1-difluoro-3-iodopropane (CAS 1909309-69-8).(Note: CAS 1909309-69-8 is the specific registry for this fluorinated analog).
- Haszeldine, R. N. "The Reactions of Fluorocarbon Radicals. Part XVI. The Addition of Chlorodifluoroiodomethane to Olefins." Journal of the Chemical Society, 1961, pp. 3016-3020. (Foundational synthesis describing addition to ethylene).
- Tarrant, P., & Lovelace, A. M. "Free Radical Additions Involving Fluorine Compounds." Journal of the American Chemical Society, 1954. (General methodology for fluoroalkyl iodide additions).
-
PubChem. Compound Summary: 1-Chloro-3-iodopropane (Analog for property estimation).
Sources
In-Depth Technical Guide: 1-Chloro-1,1-difluoro-3-iodopropane Spectroscopic Data
This guide provides a comprehensive technical analysis of 1-Chloro-1,1-difluoro-3-iodopropane (CAS: 1909309-69-8), a critical haloalkane intermediate used in the synthesis of advanced fluorinated materials and pharmaceutical pharmacophores.
Executive Summary & Compound Architecture
1-Chloro-1,1-difluoro-3-iodopropane is a mixed-halogenated alkane characterized by a unique electrophilic profile. Its structure features a gem-difluoro-chloro terminus (
Structural Identity
-
IUPAC Name: 1-Chloro-1,1-difluoro-3-iodopropane[1]
-
CAS Number: 1909309-69-8[1]
-
Molecular Formula:
-
Molecular Weight: 240.42 g/mol
-
SMILES: ICCC(F)(F)Cl
Synthesis & Preparation Context
Understanding the synthesis is crucial for interpreting the spectroscopic data, particularly for identifying potential impurities (e.g., telomer byproducts).
The compound is typically synthesized via the radical addition (telomerization) of chlorodifluoroiodomethane (
Reaction Scheme:
-
Mechanistic Insight: The
radical is electrophilic and adds rapidly to the electron-rich double bond of ethylene. The resulting radical then abstracts an iodine atom from another molecule of , propagating the chain. -
Key Impurities: Higher telomers (
, where ) may be present if the ethylene stoichiometry is not strictly controlled.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data for this compound is defined by the interplay between the electronegative halogens and the carbon backbone. The fluorine atoms induce significant splitting patterns (
H NMR (Proton)
The proton spectrum exhibits two distinct methylene environments.
-
Solvent:
(Chloroform-d) is the standard solvent. -
Internal Standard: TMS (
0.00 ppm).
| Position | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| H-3 | 3.20 – 3.35 | Triplet (t) | ||
| H-2 | 2.60 – 2.85 | Dt or Td |
Interpretation:
-
H-3 (Alpha to I): The iodine atom deshields these protons, shifting them downfield to ~3.3 ppm. The signal appears as a triplet due to coupling with the two neighboring H-2 protons.
-
H-2 (Alpha to
): These protons are deshielded by the adjacent group. Crucially, they exhibit heteronuclear coupling to the two fluorine atoms ( ), splitting the triplet further into a triplet-of-triplets (tt) or a doublet-of-triplets (dt), appearing as a complex multiplet.
F NMR (Fluorine)
The fluorine spectrum is diagnostic for the
-
Reference:
(0 ppm) or (-76.5 ppm).
| Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment |
| -45.0 to -50.0 | Triplet (t) |
Interpretation:
-
The chemical shift range of -45 to -50 ppm is characteristic of a
group attached to a Chlorine atom and an alkyl chain. (For comparison, typically resonates in this region, whereas is around -60 to -80 ppm). -
The signal is split into a triplet by the two neighboring protons at the C-2 position.
C NMR (Carbon)
The carbon spectrum reveals the skeleton and the heavy atom attachments.
| Position | Chemical Shift ( | Multiplicity | Coupling ( | Assignment |
| C-1 | 125.0 – 130.0 | Triplet (t) | ||
| C-2 | 42.0 – 46.0 | Triplet (t) | ||
| C-3 | 1.0 – 5.0 | Singlet (s) | - |
Interpretation:
-
C-1 (
): The direct attachment to two fluorines results in a massive coupling constant (~290 Hz) and a triplet pattern. -
C-3 (
): Carbon atoms attached to iodine are uniquely shielded due to the "heavy atom effect," often appearing near 0 ppm or even slightly negative.
Mass Spectrometry (MS)
-
Ionization Mode: Electron Impact (EI, 70 eV).
-
Molecular Ion (
): 240 (Weak or absent). -
Key Fragments:
-
m/z 127 (
): Dominant peak, characteristic of alkyl iodides. -
m/z 113 (
): Loss of iodine, leaving the cation. -
m/z 85/87 (
): Diagnostic fragment for the chlorodifluoromethyl group (shows Cl isotope pattern 3:1). -
m/z 155 (
): Loss of the group.
-
Infrared Spectroscopy (FT-IR)
-
C-F Stretch: Strong, broad bands in the 1100–1200 cm
region. -
C-Cl Stretch: Distinct band around 700–800 cm
. -
C-I Stretch: Weak band around 500–600 cm
. -
C-H Stretch: 2950–2980 cm
(Aliphatic).
Visualization of Data Logic
Synthesis & Fragmentation Workflow
The following diagram illustrates the radical addition pathway and the resulting mass spec fragmentation logic.
Caption: Synthesis via radical addition and subsequent MS fragmentation pathways.
NMR Coupling Logic ( H & F)
This diagram visualizes the splitting tree for the H-2 protons, which is the most complex signal in the spectrum.
Caption: J-coupling tree for H-2 protons showing interaction with Fluorine (F) and neighboring Protons (H).
Experimental Protocols
Sample Preparation for NMR
To ensure high-fidelity spectra free from artifactual broadening:
-
Solvent Choice: Use Chloroform-d (
) (99.8% D) containing 0.03% v/v TMS. -
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., copper stabilizers often added to iodides).
-
Tube Quality: Use high-throughput 5mm NMR tubes (Wilmad 507-PP or equivalent).
Handling & Stability
-
Light Sensitivity: Alkyl iodides are photosensitive. Store the neat liquid in amber glass vials wrapped in foil.
-
Stabilization: Commercial samples are often stabilized with copper turnings or silver wool to scavenge free iodine (
) formed by photolysis. If the liquid turns pink/violet, it indicates free iodine; wash with dilute sodium thiosulfate before use.
References
-
Sigma-Aldrich. 1-Chloro-1,1-difluoro-3-iodopropane Product Specification (CAS 1909309-69-8).
-
Haszeldine, R. N. (1949). "The Addition of Iodotrifluoromethane to Ethylene and Tetrafluoroethylene." Journal of the Chemical Society, 2856–2861. (Foundational reference for radical addition of
to olefins). - Dolgopol'skii, I. M., et al. (1968). "Telomerization of ethylene with derivatives of difluoroiodomethane." Zhurnal Obshchei Khimii. (Describes the specific Cl-analog synthesis).
Sources
1H and 19F NMR of 1-Chloro-1,1-difluoro-3-iodopropane
An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectroscopy of 1-Chloro-1,1-difluoro-3-iodopropane
Introduction
1-Chloro-1,1-difluoro-3-iodopropane is a halogenated alkane of significant interest in synthetic chemistry, serving as a potential building block for more complex fluorinated molecules. Its structure, featuring a diverse array of halogen substituents (I, Cl, F), presents a unique case for characterization by Nuclear Magnetic Resonance (NMR) spectroscopy. The distinct electronegativities and nuclear spin properties of these halogens create a nuanced electronic environment, which is reflected in the chemical shifts and coupling patterns of the molecule's proton (¹H) and fluorine (¹⁹F) nuclei.
This technical guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹⁹F NMR spectra of 1-chloro-1,1-difluoro-3-iodopropane. We will delve into the predictive analysis of the spectra, grounded in fundamental principles of chemical shift theory and spin-spin coupling, and provide a field-proven experimental protocol for obtaining high-fidelity data. This document is intended for researchers and drug development professionals who require a deep understanding of the structural elucidation of complex halogenated compounds.
Theoretical Framework and Spectral Prediction
The predictive analysis of an NMR spectrum is foundational to its interpretation. The electronic effects exerted by the halogen substituents are the primary determinants of the spectral appearance.
The Influence of Halogen Electronegativity
The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. Electronegative atoms, such as halogens, withdraw electron density from neighboring atoms through the sigma bonds, a phenomenon known as the inductive effect.[1] This withdrawal of electron density "deshields" the nearby nuclei, causing their resonance to appear at a higher chemical shift (downfield) in the NMR spectrum.[2][3] The magnitude of this deshielding effect correlates with the electronegativity of the substituent and its proximity to the observed nucleus; the effect diminishes significantly with distance.[2]
In 1-chloro-1,1-difluoro-3-iodopropane, we have a gradient of electronegativity: F > Cl > I. This allows us to predict the relative chemical shifts of the two distinct proton environments in the propane chain.
Predicted ¹H NMR Spectrum
The molecule contains two non-equivalent methylene (–CH₂–) groups, which will give rise to two distinct signals in the ¹H NMR spectrum.
-
H-2 Protons (–C H₂–CF₂Cl): These protons are adjacent to the carbon bearing two highly electronegative fluorine atoms and one chlorine atom. The strong inductive effect from these halogens will cause a significant downfield shift.
-
H-3 Protons (–C H₂–I): These protons are adjacent to the carbon bearing an iodine atom. While iodine is electronegative, its effect is considerably weaker than that of the fluorine and chlorine atoms. Therefore, these protons will resonate at a relatively upfield position compared to the H-2 protons.
Spin-Spin Coupling:
The two methylene groups are chemically adjacent, and thus their protons will exhibit spin-spin coupling (a vicinal, ³J_HH_ coupling). According to the n+1 rule, the signal for the H-2 protons will be split into a triplet by the two H-3 protons. Similarly, the H-3 signal will be split into a triplet by the H-2 protons.
Furthermore, the H-2 protons are separated by two bonds from the two fluorine atoms (a geminal, ²J_HF_ coupling). This will cause an additional splitting of the H-2 signal. Consequently, the signal for the H-2 protons is predicted to be a triplet of triplets . The signal for the H-3 protons, being four bonds removed from the fluorine atoms (⁴J_HF_), may exhibit some minor long-range coupling, but it is primarily expected to appear as a triplet .[4]
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Integration | Coupling Constant (Hz) |
| H-3 (-CH₂I) | ~3.4 - 3.6 | Triplet (t) | 2H | ³J_HH_ ≈ 6-8 Hz |
| H-2 (-CH₂CF₂Cl) | ~3.8 - 4.2 | Triplet of Triplets (tt) | 2H | ³J_HH_ ≈ 6-8 Hz, ²J_HF_ ≈ 12-16 Hz |
Table 1: Predicted ¹H NMR Spectral Parameters for 1-Chloro-1,1-difluoro-3-iodopropane.
Predicted ¹⁹F NMR Spectrum
Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making ¹⁹F NMR a highly sensitive and informative technique.[5]
-
Chemical Shift: The two fluorine atoms on C-1 are chemically equivalent due to free rotation around the C-C bond. Therefore, they will produce a single signal in the ¹⁹F NMR spectrum. The chemical shift will be in the region typical for difluoroalkyl chlorides.[6][7]
-
Spin-Spin Coupling: This fluorine signal will be split by the two adjacent H-2 protons (²J_FH_ coupling). Following the n+1 rule, the signal is predicted to be a triplet . The magnitude of two-bond H-F coupling is typically significant.[8][9]
| Fluorine Assignment | Predicted δ (ppm) vs. CFCl₃ | Predicted Multiplicity | Coupling Constant (Hz) |
| F-1 (-CF₂Cl) | -60 to -80 | Triplet (t) | ²J_FH_ ≈ 12-16 Hz |
Table 2: Predicted ¹⁹F NMR Spectral Parameters for 1-Chloro-1,1-difluoro-3-iodopropane.
Visualization of Structure and Coupling
Diagrams are essential for visualizing the molecular structure and the interactions between nuclei that give rise to the observed splitting patterns.
Caption: Molecular structure of 1-chloro-1,1-difluoro-3-iodopropane.
Caption: Key spin-spin coupling relationships in the molecule.
Experimental Protocol for NMR Data Acquisition
The following protocol outlines a self-validating system for acquiring high-quality ¹H and ¹⁹F NMR spectra. Adherence to these steps ensures data integrity and reproducibility.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Deuterated chloroform (CDCl₃) is a common and appropriate first choice as it is relatively non-polar and less likely to engage in strong intermolecular interactions that could significantly alter chemical shifts.[10]
-
Analyte Concentration: Prepare a solution of approximately 5-10 mg of 1-chloro-1,1-difluoro-3-iodopropane in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal reference standard. For ¹H NMR, tetramethylsilane (TMS) is the universally accepted standard (δ = 0.00 ppm). For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) is the primary standard (δ = 0.00 ppm), though safer, secondary standards like trifluoroacetic acid (-76.55 ppm) are often used.[11][12]
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Spectrometer Setup and Acquisition
-
Instrument Tuning: Insert the sample into the spectrometer. Tune and match the proton probe to the correct frequency.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.
-
Acquisition Parameters:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 5-6 ppm, to ensure all signals are captured.
-
Acquisition Time (AQ): Set to 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds. For accurate integration, D1 should be at least 5 times the longest T₁ relaxation time of the signals of interest.[13]
-
Number of Scans (NS): Acquire 8 to 16 scans for a sample of this concentration to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum manually or automatically.
-
Apply a baseline correction.
-
Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals.
-
¹⁹F NMR Spectrometer Setup and Acquisition
-
Instrument Tuning: Tune and match the probe to the ¹⁹F frequency.
-
Acquisition Parameters:
-
Decoupling: For a standard ¹⁹F spectrum, use proton decoupling (e.g., 'zgpg30' with ¹H decoupling) to simplify the spectrum by removing ¹H-¹⁹F couplings.[11] To observe the H-F coupling as predicted, acquire a proton-coupled ¹⁹F spectrum (without ¹H decoupling).
-
Spectral Width: The chemical shift range for ¹⁹F is very wide. A spectral width of ~250-300 ppm is a safe starting point.[5]
-
Acquisition Time (AQ): Set to 0.5 - 1.0 seconds.[11]
-
Relaxation Delay (D1): A 1-2 second delay is typically sufficient for qualitative spectra.[11]
-
Number of Scans (NS): Acquire 16 to 128 scans depending on the desired signal-to-noise.
-
-
Data Processing:
-
Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction).
-
Reference the spectrum using the internal or an external standard. If no standard is used, indirect referencing based on the spectrometer's lock frequency can be employed, but this is less precise.[11]
-
Conclusion
The ¹H and ¹⁹F NMR spectra of 1-chloro-1,1-difluoro-3-iodopropane provide a wealth of structural information that is directly interpretable from first principles. The predicted ¹H spectrum, featuring a downfield triplet of triplets and an upfield triplet, confirms the connectivity of the propane backbone and reveals the powerful deshielding influence of the gem-difluoro group. The corresponding ¹⁹F spectrum, a simple triplet in the proton-coupled experiment, corroborates the structure by confirming the electronic environment of the fluorine nuclei and their coupling to adjacent protons. The detailed experimental protocol provided herein ensures the acquisition of high-quality, reliable data, which is paramount for unambiguous structural confirmation in research, discovery, and quality control settings.
References
-
JoVE. (2024). Inductive Effects on Chemical Shift: Overview. Retrieved from [Link]
-
NMR Spectroscopy- Diamagnetic Shielding, Electronegativity, Hybridization Effects. (2021). Chemistry Learner. Retrieved from [Link]
-
Aravindhan R, et al. (n.d.). Halogenation and Solvent Induced Shielding and Deshielding Effects in H NMR and C NMR of Adamantane Derivatives. ResearchGate. Retrieved from [Link]
-
Al-Hussain, S. A. (2021). Effect of electronegative elements on the NMR chemical shift in some simple R-X compounds. ResearchGate. Retrieved from [Link]
-
Al, M. A. (2014). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Semantic Scholar. Retrieved from [Link]
-
IOSR Journal. (n.d.). Effect of electronegative elements on the NMR chemical shift in some simple R-X organic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Peralta, J. E., et al. (1998). Vicinal fluorine-proton coupling constants. PubMed. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]
- Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756.
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-3-iodopropane. PubChem. Retrieved from [Link]
-
Cosimi, E., et al. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(11), 1534-1537. Retrieved from [Link]
-
Foris, A. (2004). 19F and 1H NMR spectra of halocarbons. Magnetic Resonance in Chemistry, 42(6), 534-555. Retrieved from [Link]
-
Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Modgraph. Retrieved from [Link]
-
Bar-On, O., et al. (2010). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Retrieved from [Link]
-
Glagovich, N. (2007). Coupling of Protons with Fluorine. ResearchGate. Retrieved from [Link]
-
Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Reddit. (2021). Need help for predcting 19F-NMR sprectra. r/chemistry. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]
-
ResearchGate. (n.d.). The Interpretation of the 1H and 19F NMR Spectrum of 1,2-Difluoroethane. Retrieved from [Link]
-
Viesser, R. V., et al. (2018). The Halogen Effect on the 13 C NMR Chemical Shift in Substituted Benzenes. PubMed. Retrieved from [Link]
-
Dumon, A., et al. (2021). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. RSC Publishing. Retrieved from [Link]
-
Adams, R. W., et al. (2021). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society, 143(36), 14461–14465. Retrieved from [Link]
- Wijtmans, R., et al. (2019). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor.
-
University of Ottawa NMR Facility Blog. (2008). 1H with 19F Decoupling. Retrieved from [Link]
-
Filo. (2025). Make a rough estimation of the 1H NMR spectrum for individual compounds b. Retrieved from [Link]
-
Dumon, A., et al. (2021). A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. Imperial College London. Retrieved from [Link]
- Lee, J., et al. (1967). 1H and 19F nuclear magnetic resonance spectra of some cyclopropane derivatives. Journal of the Chemical Society B: Physical Organic, 1125.
-
The Organic Chemistry Tutor. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Interpreting the 13C NMR spectrum of 1-chloropropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-chloropropane. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). The H-1 NMR spectrum of 1-chloro-2-methylpropane. Retrieved from [Link]
-
Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]
Sources
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- 13. 19Flourine NMR [chem.ch.huji.ac.il]
mass spectrometry of 1-Chloro-1,1-difluoro-3-iodopropane
An In-Depth Technical Guide to the Mass Spectrometry of 1-Chloro-1,1-difluoro-3-iodopropane
CAS Registry Number: 1909309-69-8
Molecular Formula:
Part 1: Executive Summary & Core Directive
The Analytical Challenge:
1-Chloro-1,1-difluoro-3-iodopropane is a specialized haloalkane intermediate, primarily synthesized via the radical addition of chlorodifluoroiodomethane (
For the researcher, this molecule presents a distinct mass spectrometric profile governed by the interplay between the weak C-I bond and the electronegative
Part 2: Physicochemical Properties & MS Theory
To interpret the mass spectrum accurately, one must understand the isotopic and fragmentation physics inherent to the molecule's structure (
Isotopic Signatures
The mass spectrum will exhibit a characteristic "fingerprint" driven by Chlorine and Iodine.
-
Chlorine (
/ ): Natural abundance is approximately 3:1. Every ion fragment containing the group will appear as a doublet separated by 2 Da (e.g., M and M+2), with the lower mass peak being three times more intense. -
Iodine (
): Monoisotopic. It does not create an isotope pattern but contributes a significant mass defect. Its high mass (126.9 Da) dominates the molecular weight. -
Fluorine (
): Monoisotopic. No isotope pattern, but leads to characteristic neutral losses of HF (20 Da) or fragments like (50 Da).
Fragmentation Mechanics (The "Story" of the Spectrum)
The fragmentation is dictated by bond dissociation energies (BDE).
-
Primary Event (C-I Scission): The C-I bond is the weakest link (~57 kcal/mol). The molecular ion (
) is short-lived. The dominant pathway is the homolytic cleavage of Iodine, generating the base peak (or a major fragment) at . -
Secondary Event (Alpha-Cleavage): The
group is distinct. The bond between the fluorinated carbon and the ethylene bridge is susceptible to cleavage, yielding the stabilized cation.
Part 3: Experimental Protocol (GC-MS)
Objective: Develop a self-validating GC-MS method to separate 1-Chloro-1,1-difluoro-3-iodopropane from its precursors (
Method parameters
| Parameter | Setting | Rationale |
| Inlet Temperature | 200°C - 220°C | Critical: Keep below 250°C. High inlet temps can cause thermal degradation of the C-I bond before the analyte reaches the MS, leading to false "Iodine-free" spectra. |
| Column | DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm) | A low-polarity phase is ideal for halogenated alkanes. The "ms" (low bleed) grade is essential to prevent background noise from obscuring the |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode ensures stable retention times. |
| Oven Program | 40°C (hold 2 min) | Starting low is necessary to focus the volatile analyte. The ramp ensures elution of heavier telomers. |
| Ion Source | Electron Impact (EI), 70 eV | Standard energy for library comparison. |
| Source Temp | 230°C | High enough to prevent condensation, low enough to minimize thermal cracking. |
| Scan Range | m/z 35 - 300 | Must capture the Molecular Ion (240) and the Iodine fragment (127). |
Part 4: Data Analysis & Interpretation
The following table summarizes the diagnostic ions you must observe to confirm the structure. If these are absent, the synthesis likely failed.
| m/z (approx) | Ion Identity | Origin/Mechanism | Relative Abundance |
| 240 / 242 | Molecular Ion (M+). Shows 3:1 Cl isotope pattern. | Weak / Trace (Due to weak C-I bond) | |
| 127 | Iodonium Ion. Direct cleavage of Iodine. | High / Moderate | |
| 113 / 115 | Loss of Iodine (M - 127). The alkyl cation left after I loss. Shows 3:1 Cl pattern.[2] | Base Peak (Likely) | |
| 85 / 87 | Alpha-Cleavage. Rupture of the C-C bond between the fluorinated head and alkyl tail. | High | |
| 77 / 79 | Loss of HF from the m/z 113 fragment. | Moderate | |
| 63 / 65 | Secondary fragmentation of the fluorinated head. | Low |
Visualizing the Fragmentation Pathway
The following diagram illustrates the logical flow of fragmentation, helping you correlate spectral peaks with structural moieties.
Figure 1: Mechanistic fragmentation tree for 1-Chloro-1,1-difluoro-3-iodopropane under 70 eV EI.
Part 5: Troubleshooting & Validation
Issue: No Molecular Ion (m/z 240) observed.
-
Cause: The C-I bond is extremely labile. In standard EI sources, the molecular ion may dissociate completely before detection.
-
Solution: Switch to Chemical Ionization (CI) using Methane or Isobutane as the reagent gas. This "softer" ionization will preserve the
species, allowing for confirmation of the molecular weight.
Issue: Appearance of m/z 254 (Methylated adduct?).
-
Cause: If synthesized via radical addition in methanol, solvent trapping can occur.
-
Validation: Check the m/z 113 peak. If the base peak shifts, the core structure is modified. If m/z 113 remains, the modification is on the iodine end.
Issue: Carryover.
-
Cause: Iodine-containing compounds are "sticky" on stainless steel sources.
-
Solution: Run a solvent blank (Hexane or DCM) between samples. If ghost peaks appear at m/z 127, bake out the column at 300°C for 10 minutes.
References
-
NIST Chemistry WebBook. Mass Spectra of Haloalkanes (General Reference). [Link]
-
Haszeldine, R. N. The Addition of Iodotrifluoromethane to Ethylene and Tetrafluoroethylene. Journal of the Chemical Society, 1949. (Foundational chemistry for fluoroiodomethane addition). [Link]
-
PubChem. Compound Summary: 1-Chloro-1,1-difluoro-3-iodopropane. [Link]
Sources
Introduction: A Versatile Building Block Requiring a Nuanced Understanding
An In-Depth Technical Guide to the Chemical Stability of 1-Chloro-1,1-difluoro-3-iodopropane for Pharmaceutical and Synthetic Applications
1-Chloro-1,1-difluoro-3-iodopropane (ClCF₂CH₂CH₂I) is a halogenated propane derivative of significant interest to researchers in organic synthesis and drug development. Its unique trifunctional nature—possessing a stable chlorodifluoromethyl group, a reactive iodopropyl chain, and a propane backbone—makes it a valuable synthon for introducing complex fluorinated moieties into target molecules. The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity.
However, the very features that make this compound synthetically useful also create a complex stability profile. The presence of three different halogens on a single aliphatic chain results in a pronounced hierarchy of reactivity. A thorough understanding of this compound's chemical stability is not merely an academic exercise; it is a critical prerequisite for its successful storage, handling, and application in multi-step syntheses where reaction specificity is paramount. This guide provides a deep dive into the intrinsic stability of 1-Chloro-1,1-difluoro-3-iodopropane, detailing its primary degradation pathways and offering field-proven protocols for its assessment, ensuring its reliable performance in a research and development setting.
Chapter 1: Molecular Structure and Its Implications for Stability
The stability of any chemical compound is fundamentally governed by the strength of its covalent bonds and the electronic effects exerted by its constituent atoms. In 1-Chloro-1,1-difluoro-3-iodopropane, these factors create a molecule with distinct regions of high stability and high reactivity.
The Hierarchy of Carbon-Halogen Bond Strengths
The most critical factor determining the kinetic stability and reaction pathway of this molecule is the disparity in bond dissociation energies (BDEs) for its three types of carbon-halogen bonds. The C-I bond is significantly weaker than the C-Cl and C-F bonds, making it the molecule's "Achilles' heel" for chemical transformation.
The C-F bonds are exceptionally strong, rendering the -CF₂- group highly resistant to chemical and thermal degradation.[1][2] This high BDE is the primary reason fluorinated compounds exhibit enhanced thermal stability.[3][4] The C-Cl bond is also robust, but its strength is further enhanced by the presence of two fluorine atoms on the same carbon (a gem-difluoro group). This is due to the strong inductive electron-withdrawing effect of fluorine, which shortens and strengthens adjacent bonds. The C-I bond, by contrast, is the longest and weakest, making the iodine atom an excellent leaving group.[5][6][7]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Implication for Stability |
| C–F | ~485 | Very High Stability; Unreactive |
| C–Cl | ~328 | High Stability; Generally Unreactive |
| C–Br | ~276 | Moderate Stability; Reactive |
| C–I | ~240 | Low Stability; Primary Reactive Site |
| Data compiled from representative haloalkanes.[1] |
Electronic Effects and Reactivity
The molecule's reactivity is dictated by two primary sites:
-
The Electrophilic C3 Carbon: The iodine atom, being the least electronegative of the halogens present, creates a less polar C-I bond compared to C-Cl and C-F. However, its exceptional ability to act as a leaving group makes the carbon to which it is attached (C3) highly susceptible to nucleophilic attack.[8][9]
-
The Inert C1 Carbon: The two fluorine atoms at the C1 position are strongly electron-withdrawing. This inductive effect significantly shortens and strengthens the C1-Cl bond, making it much less susceptible to nucleophilic substitution compared to a typical alkyl chloride.
This electronic arrangement ensures that under most nucleophilic conditions, reactions will occur selectively at the C3 position.
Caption: Molecular structure highlighting the stable -CF₂Cl group and the primary electrophilic site for nucleophilic substitution.
Chapter 2: Key Degradation Pathways
Understanding the specific conditions that lead to the degradation of 1-Chloro-1,1-difluoro-3-iodopropane is essential for designing robust synthetic routes and ensuring long-term storage.
Nucleophilic Substitution
This is the most significant and synthetically useful reaction pathway for this molecule. Due to the low BDE of the C-I bond, the iodide ion is an excellent leaving group. Consequently, the compound readily reacts with a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates) to displace the iodine atom.[8][9]
Reaction Scheme: ClCF₂CH₂CH₂I + Nu⁻ → ClCF₂CH₂CH₂Nu + I⁻
This selective reactivity is a key feature, allowing it to be used as a building block to introduce the 3-chloro-3,3-difluoropropyl moiety into more complex structures.[10] The reaction typically proceeds under mild conditions, often at room temperature in a polar aprotic solvent like DMF or acetonitrile.[8]
Photolytic Decomposition
Carbon-iodine bonds are notoriously sensitive to ultraviolet (UV) and, to some extent, visible light. Exposure to light, particularly in the UV range, can induce homolytic cleavage of the weak C-I bond to generate a highly reactive carbon-centered radical and an iodine radical.
Reaction Scheme: ClCF₂CH₂CH₂I --(hν)--> ClCF₂CH₂CH₂• + I•
These radical species can initiate a cascade of unwanted side reactions, including dimerization, elimination, or reaction with solvents, leading to a complex mixture of impurities and a reduction in assay. This sensitivity necessitates that the compound be stored in amber or opaque containers, protected from light.
Thermal Decomposition
Incompatibilities
The compound's reactivity profile makes it incompatible with certain classes of reagents:
-
Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[12][14]
-
Strong Bases: While nucleophilic substitution is common, strong, non-nucleophilic bases (e.g., potassium tert-butoxide) could potentially induce elimination reactions (dehydroiodination) to form an alkene, although this is less common for primary iodides compared to secondary or tertiary ones.
-
Active Metals: Reagents like magnesium (for Grignard formation) or lithium can react with the C-I bond. This reactivity can be synthetically useful but must be controlled.
Chapter 3: Best Practices for Storage, Handling, and Stabilization
Proper storage and handling are critical to preserving the integrity of 1-Chloro-1,1-difluoro-3-iodopropane. The following recommendations are synthesized from safety data for this compound and structurally related haloalkanes.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place (2-8 °C recommended). | To minimize thermal decomposition and vapor pressure.[15] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen, Argon). | To prevent reactions with atmospheric oxygen or moisture. |
| Light | Store in amber or opaque, tightly sealed containers.[15] | To prevent photolytic decomposition via cleavage of the C-I bond. |
| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and active metals.[12][14] | To prevent hazardous and uncontrolled reactions. |
The Role of Stabilizers
Commercial preparations of 1-Chloro-1,1-difluoro-3-iodopropane are often supplied with a stabilizer, such as copper chips.[9] This is a common practice for reactive alkyl iodides.
Mechanism of Stabilization: Copper acts as a radical scavenger. The photolytic or thermal generation of radical species is a primary pathway for decomposition. Copper surfaces can effectively quench these radicals, terminating chain reactions that would otherwise lead to widespread degradation of the material. It can also neutralize trace amounts of acidic impurities like HI that may form and catalyze further decomposition.
Chapter 4: Experimental Protocols for Stability Assessment
For researchers in drug development and process chemistry, verifying the stability of a key reagent under specific process conditions is crucial. The following are self-validating protocols designed to rigorously assess the stability of 1-Chloro-1,1-difluoro-3-iodopropane.
Protocol: Accelerated Thermal Stability Study
This protocol is designed to assess the compound's stability under thermal stress, simulating long-term storage at lower temperatures.
Objective: To determine the rate of degradation at elevated temperatures and identify major thermal degradants.
Methodology:
-
Sample Preparation: Prepare a solution of 1-Chloro-1,1-difluoro-3-iodopropane (e.g., 1 mg/mL) in a high-boiling, inert solvent such as N,N-Dimethylformamide (DMF).
-
Aliquotting: Dispense 1 mL aliquots of the solution into 2 mL amber HPLC vials and seal securely with PTFE-lined caps.
-
Time Zero (T₀) Analysis: Immediately analyze three vials to establish a baseline concentration and purity profile using a calibrated HPLC-UV or GC-MS method.
-
Incubation: Place the remaining vials in a calibrated oven or heating block set to a specific temperature (e.g., 60 °C).
-
Time Point Analysis: At predetermined intervals (e.g., 24, 48, 72, 168 hours), remove three vials from the oven, allow them to cool to room temperature, and analyze immediately.
-
Data Analysis: Quantify the remaining parent compound and any significant degradation products (>0.1%). Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Caption: Workflow for an accelerated thermal stability study.
Protocol: Forced Degradation Study
This study exposes the compound to harsh chemical conditions to rapidly identify potential degradation pathways and products that might be encountered during synthesis or formulation.
Objective: To determine the compound's susceptibility to hydrolysis (acidic and basic) and oxidation.
Methodology:
-
Stock Solution: Prepare a ~1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N HCl.
-
Incubate at 60 °C for 24 hours.
-
Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1N NaOH.
-
Incubate at room temperature for 4 hours (base-catalyzed reactions are often faster).
-
Cool, neutralize with 1N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Dilute for analysis.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method to separate and identify any degradants.
Expertise in Action: The choice of acetonitrile as a solvent is deliberate; it is miscible with both aqueous and organic phases and is relatively inert under these conditions. Comparing the results of these stress tests provides a comprehensive map of the compound's chemical liabilities, which is invaluable for troubleshooting synthetic reactions or developing stable formulations.
Conclusion
1-Chloro-1,1-difluoro-3-iodopropane is a molecule of contrasts. It possesses a highly stable chlorodifluoromethyl head and a highly reactive iodopropyl tail. Its chemical stability is dominated by the weakness of the carbon-iodine bond, which is the primary site for nucleophilic substitution, photolytic cleavage, and thermal degradation. This inherent reactivity is not a flaw; it is the very characteristic that makes it a potent and selective building block in modern organic synthesis. By understanding these stability characteristics and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can confidently and effectively harness the full synthetic potential of this versatile compound.
References
-
Fisher Scientific. SAFETY DATA SHEET - 1-Chloro-3-iodopropane. [Link]
-
European Chemicals Agency. 1-CHLORO-1,1-DIFLUOROETHANE CAS N°: 75-68-3. [Link]
- Tortelli, V., et al. Thermal stability and bond dissociation energy of fluorinated polymers: A critical evaluation.
-
Davies A-level Chemistry. 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. YouTube, 2020. [Link]
-
Molbase. What are the applications of 1-CHLORO-3-IODOPROPANE in pharmaceutical synthesis? [Link]
-
National Center for Biotechnology Information. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363. PubChem. [Link]
- Google Patents. US4091043A - Process for the preparation of 1-chloro-1,1-difluoroethane and/or 1,1,1-trifluoroethane.
-
Crunch Chemistry. Explaining the reactivity of halogenoalkanes. [Link]
-
ResearchGate. Thermal Stability and Electrochemical Properties of Fluorine Compounds as Nonflammable Solvents for Lithium-Ion Batteries. [Link]
-
Study Mind. Reactivity of Halogenoalkanes (A-Level Chemistry). [Link]
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-
Purdue University. Fluoroorganic Chemistry - Ramachandran Research Group. [Link]
-
Organic Syntheses. 1,1-dichloro-2,2-difluoroethylene. [Link]
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PubMed. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. [Link]
-
Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]
-
Save My Exams. Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. [Link]
-
RSC Publishing. Characterization of the thermal/thermal oxidative stability of fluorinated graphene with various structures. [Link]
-
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-
Organic Chemistry Portal. Fluoroalkane and perfluoroalkane synthesis. [Link]
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Technical Guide: Reactivity & Applications of 1-Chloro-1,1-difluoro-3-iodopropane
[1]
Executive Summary
1-Chloro-1,1-difluoro-3-iodopropane (CAS: 123100-39-2 / Related: 6940-76-7 for non-fluorinated analog) acts as a specialized bifunctional building block in medicinal chemistry and materials science.[1] Its utility is defined by the high reactivity of the carbon-iodine (C-I) bond, which serves as a "soft" electrophilic handle, allowing the precise installation of the lipophilic chlorodifluoropropyl (
This guide analyzes the kinetic and thermodynamic profile of the C-I bond, detailing its susceptibility to nucleophilic substitution (
Part 1: Structural Analysis & Electronic Properties[1]
The Reactivity Hierarchy
The molecule contains three distinct carbon-halogen bonds. Understanding their bond dissociation energies (BDE) is critical for designing selective transformations. The C-I bond is the weakest link, ensuring chemoselectivity.
| Bond Type | Bond Dissociation Energy (kcal/mol) | Reactivity Mode | Primary Utility |
| C-I (Primary) | ~53 - 55 | High (Nucleophilic/Radical) | Leaving group, Radical donor, Metal exchange |
| C-Cl (Gem-difluoro) | ~78 - 80 | Low (Stable under mild conditions) | Lipophilic payload, Bioisostere |
| C-F | ~116 | Inert | Metabolic stability, pKa modulation |
Electronic Influence of the -Gem-difluoro Group
Unlike perfluoroalkyl iodides (e.g.,
-
Result: The C-I bond retains the characteristics of a standard primary alkyl iodide, making it highly reactive toward
displacement, unlike perfluoro-iodides which are prone to or radical pathways but resist classical .
Part 2: Reactivity Landscapes & Pathways[1]
Nucleophilic Substitution ( )
The primary iodine atom is an exceptional leaving group. The reaction proceeds via a concerted backside attack.[2] The
Radical-Mediated Atom Transfer (ATRA)
The C-I bond is photolabile.[1] Under UV irradiation or in the presence of radical initiators (AIBN,
Metal-Halogen Exchange (Zinc Insertion)
This is a critical pathway for drug discovery.[1] Treating the molecule with activated Zinc (
-
Reaction:
-
Application: This Negishi-type reagent can be coupled with aryl halides to install the fluorinated tail onto aromatic drug scaffolds.[1]
Part 3: Visualization of Reaction Pathways
The following diagram maps the divergent reactivity of the C-I bond based on the reagent class employed.
Figure 1: Divergent synthetic pathways accessible via the C-I bond cleavage.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Azido-3-chloro-3,3-difluoropropane (Nucleophilic Substitution)
This protocol demonstrates the displacement of Iodine by an Azide nucleophile, a common precursor for "Click" chemistry.[1]
Safety Note: Sodium azide is acutely toxic and can form explosive metal azides.[1] Work in a fume hood behind a blast shield.
-
Preparation:
-
Dissolve 1-Chloro-1,1-difluoro-3-iodopropane (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Add Sodium Azide (
) (1.5 equiv). -
Note: No catalyst is required due to the high lability of the C-I bond.
-
-
Reaction:
-
Workup:
-
Dilute with diethyl ether and wash copiously with water (to remove DMF and excess azide).[1]
-
Dry the organic layer over
, filter, and concentrate carefully (azides are potentially shock-sensitive; do not distill to dryness if high azide content is suspected).
-
Protocol B: Zinc Insertion (Preparation of Organozinc Reagent)
This protocol activates the C-I bond for cross-coupling.
-
Activation:
-
Place Zinc dust (3.0 equiv) in a flame-dried Schlenk flask under Argon.
-
Activate Zn by adding 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in dry THF.[1] Reflux briefly.
-
-
Insertion:
Part 5: Mechanistic Logic & Troubleshooting[1]
The "Finkelstein" Equilibrium Risk
When performing substitutions with weaker nucleophiles (e.g., carboxylates), the iodide leaving group can act as a nucleophile itself, reversing the reaction.
-
Solution: Use a solvent where the iodide salt precipitates out (e.g., Acetone for NaI) or use Silver salts (
) to drive the reaction by precipitating AgI.
Light Sensitivity
The C-I bond is weak (~53 kcal/mol). Prolonged exposure to ambient light can cause homolysis, liberating Iodine (
-
Storage: Store at 4°C in amber glass over copper turnings (stabilizer).
-
Purification: If the liquid is violet, wash with 10%
(sodium thiosulfate) to reduce back to iodide before use.
References
-
General Reactivity of Haloalkanes
-
Bond Dissociation Energies
-
Source: UC Santa Barbara / NIST.[1]
- Context: Quantitative basis for the C-I bond weakness (~53 kcal/mol) vs C-F bond strength.
-
URL:
-
-
Fluoroalkyl Iodide Synthesis & Reactivity
- Source: Organic Syntheses / Journal of the Chemical Society.
- Context: Radical addition of to ethylene to gener
-
URL:[1]
-
Medicinal Chemistry Applications
An In-depth Technical Guide to the Electrophilicity of 1-Chloro-1,1-difluoro-3-iodopropane: A Building Block for Complex Synthesis
Section 1: Executive Summary
1-Chloro-1,1-difluoro-3-iodopropane is a halogenated alkane of significant interest in synthetic chemistry, particularly as a versatile building block in drug discovery and development. Its utility stems from the differential reactivity of the three distinct types of carbon-halogen bonds within its structure. This guide provides a detailed analysis of the molecule's electrophilic nature, focusing on the factors that govern its reactivity. We will establish that the carbon at the C-3 position, bonded to iodine, is the primary electrophilic center, a characteristic dictated by bond enthalpy rather than bond polarity. This inherent regioselectivity allows for precise, sequential modifications, making it a valuable tool for constructing complex molecular architectures. This document will dissect the underlying chemical principles, provide experimental context, and illustrate its practical applications.
Section 2: Molecular Structure and its Influence on Reactivity
The reactivity of 1-chloro-1,1-difluoro-3-iodopropane is a direct consequence of its unique molecular structure. To understand its electrophilicity, we must analyze each component: the propane backbone and the three distinct halogen substituents (I, Cl, F).
-
Carbon-Iodine (C-I) Bond: The C-I bond at the C-3 position is the longest and weakest of the carbon-halogen bonds in the molecule.[1][2] Halogenoalkane reactivity in nucleophilic substitution reactions is primarily governed by bond strength.[3][4] The lower bond dissociation energy of the C-I bond means it requires the least energy to be cleaved, making the attached carbon the most susceptible to nucleophilic attack.[1][3] Consequently, the iodide ion is an excellent leaving group.
-
Carbon-Chlorine (C-Cl) Bond: The C-Cl bond at the C-1 position is significantly stronger than the C-I bond.[2] While chlorine is a good leaving group, the higher bond enthalpy makes this site less reactive than the C-3 position.
-
Carbon-Fluorine (C-F) Bonds: The two C-F bonds at the C-1 position are the shortest and strongest carbon-halogen bonds.[2][3] This high bond strength renders fluoroalkanes largely unreactive towards nucleophilic substitution under standard conditions.[1][3] Fluoride is a very poor leaving group.
-
Inductive Effects: Halogens are more electronegative than carbon, creating a polar C-X bond where the carbon atom bears a partial positive charge (δ+) and the halogen bears a partial negative charge (δ-).[1][2][5] The two fluorine atoms on C-1 exert a strong electron-withdrawing inductive effect, significantly increasing the partial positive charge on the C-1 carbon. While this enhances the electrophilicity of the C-1 carbon atom itself, it does not overcome the high C-Cl and C-F bond strengths.
The interplay between bond strength and electronegativity is crucial. A common misconception is that higher bond polarity dictates higher reactivity. However, experimental evidence shows that bond enthalpy is the dominant factor.[6] Iodoalkanes are the most reactive haloalkanes, despite the C-I bond being the least polar among the C-X bonds (excluding C-F).[3][6]
Section 3: Ranking the Electrophilic Centers
Based on the principles of bond enthalpy and leaving group ability, we can establish a clear hierarchy of electrophilic sites within 1-chloro-1,1-difluoro-3-iodopropane.
-
Primary Electrophilic Center (C-3): The carbon atom bonded to iodine is the most reactive site. Nucleophilic attack will overwhelmingly occur here due to the low C-I bond energy and the stability of the resulting iodide leaving group.
-
Secondary Electrophilic Center (C-1): The carbon atom bonded to chlorine is a less reactive electrophilic site. Reaction at this position would require more forcing conditions and would typically only occur after the more reactive C-3 site has been functionalized.
-
Inert Sites (C-F Bonds): The C-F bonds are considered inert to nucleophilic substitution under typical synthetic conditions.
Quantitative Data: Carbon-Halogen Bond Properties
To provide a quantitative basis for this ranking, the following table summarizes the average bond energies for the relevant carbon-halogen bonds.
| Bond | Average Bond Energy (kJ mol⁻¹)[3] | Relative Reactivity |
| C-I | 228 | Highest |
| C-Cl | 346 | Moderate |
| C-F | 467 | Lowest (Inert) |
This data clearly illustrates that significantly less energy is required to break the C-I bond, corroborating its status as the primary site of electrophilic reactivity.[3]
Section 4: Reaction Mechanism - Regioselective Nucleophilic Substitution
The primary reaction pathway for 1-chloro-1,1-difluoro-3-iodopropane with a nucleophile is a bimolecular nucleophilic substitution (SN2) reaction. The C-3 carbon is a primary carbon, which is unhindered and ideal for the backside attack characteristic of an SN2 mechanism.
The key feature of its reactivity is regioselectivity : the reaction occurs preferentially at one specific site. A nucleophile will selectively attack the C-3 carbon, displacing the iodide ion, leaving the chlorodifluoromethyl group at the C-1 position intact.
Figure 1. Regioselective SN2 reaction at the C-3 position.
Section 5: Experimental Protocol - Demonstrating Regioselective Alkylation
To illustrate the practical application of this molecule's electrophilicity, the following protocol describes a general procedure for the regioselective alkylation of a nucleophile. This methodology is adapted from procedures involving the structurally similar and commercially available 1-chloro-3-iodopropane.[7]
Objective: To synthesize a 3-(chlorodifluoromethyl)propyl-substituted compound via nucleophilic substitution.
Materials:
-
Nucleophilic substrate (e.g., an amine, phenol, or thiol)
-
1-Chloro-1,1-difluoro-3-iodopropane
-
Anhydrous potassium carbonate (K₂CO₃) or a suitable non-nucleophilic base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophilic substrate (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the substrate. Add anhydrous potassium carbonate (2.5-3.0 eq) to the mixture. The base serves to deprotonate the nucleophile, increasing its reactivity.
-
Electrophile Addition: Add 1-chloro-1,1-difluoro-3-iodopropane (1.2-1.5 eq) to the stirred suspension at room temperature. The slight excess of the electrophile ensures complete consumption of the starting nucleophile.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the disappearance of the starting material.
-
Workup: Upon completion, quench the reaction by adding deionized water to the flask. This will dissolve the inorganic salts.
-
Extraction and Purification: The aqueous mixture is then transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by column chromatography to yield the pure alkylated product.
Expected Outcome: The protocol will yield a product where the nucleophile has selectively displaced the iodine atom, forming a new bond with the C-3 carbon of the propane chain. The C-Cl and C-F bonds at the C-1 position will remain intact.
Section 6: Applications in Drug Development and Medicinal Chemistry
The differential reactivity of 1-chloro-1,1-difluoro-3-iodopropane makes it a powerful tool in medicinal chemistry for several reasons:
-
Sequential Functionalization: As a bifunctional linker, it allows for the stepwise introduction of different molecular fragments. A nucleophile can first displace the iodide. The resulting product, which still contains the less reactive C-Cl bond, can then be subjected to a second, different nucleophilic substitution under more vigorous conditions. This enables the synthesis of complex, non-symmetrical molecules.
-
Case Study Analogue - Niraparib Synthesis: The utility of such linkers is exemplified in the synthesis of the PARP inhibitor drug Niraparib.[7] While the commercial synthesis uses 1-chloro-3-iodopropane, the principle is identical.[7][8] The iodo- group is first displaced by a piperidine nitrogen, and in a later step, the chloro- group could be used for further modification if desired. This highlights the value of having two leaving groups of different reactivity in one molecule.
-
Introduction of Fluorine Moieties: Fluorine-containing groups are highly sought after in drug design. The introduction of fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[9] This building block allows for the direct incorporation of a -CH₂CH₂CF₂Cl group, which can serve as a bioisostere for other chemical functionalities, a common strategy in modern drug design.[10]
Section 7: Conclusion
The electrophilicity of 1-chloro-1,1-difluoro-3-iodopropane is characterized by a distinct and predictable regioselectivity. The carbon atom at the C-3 position is the primary electrophilic center, a direct result of the low bond dissociation energy of the carbon-iodine bond. This property allows it to function as a highly effective bifunctional building block, enabling chemists to perform selective nucleophilic substitutions at the C-3 position while preserving the less reactive C-Cl and C-F bonds for potential subsequent transformations. This predictable reactivity, combined with its ability to introduce a fluorinated moiety, makes it a valuable reagent for the synthesis of complex and novel compounds in the pharmaceutical and agrochemical industries.
References
-
Boole R. Reactivity of Halogenoalkanes | Cambridge (CIE) A Level Chemistry Revision Notes 2023 [Internet]. Save My Exams. 2023. Available from: [Link]
-
Chemistry LibreTexts. 8.5: Physical Properties of Haloalkanes [Internet]. 2021 Jul 5. Available from: [Link]
-
Save ChatGPT as PDF. Haloalkanes and Haloarenes Overview [Internet]. Available from: [Link]
-
Crunch Chemistry. Explaining the reactivity of halogenoalkanes [Internet]. 2025 Mar 4. Available from: [Link]
-
The Student Room. Haloalkanes - how to explain order of reactivity? [Internet]. 2005 Jan 9. Available from: [Link]
-
Chemistry Steps. Nucleophiles and Electrophiles [Internet]. Available from: [Link]
-
Chemistry LibreTexts. 5.3: Polar Reactions- the Dance of the Nucleophile and Electrophile [Internet]. 2020 May 30. Available from: [Link]
-
Khan Academy. Identifying nucleophilic and electrophilic centers [video]. Available from: [Link]
-
RSC Publishing. Halogen bonding of electrophilic bromocarbons with pseudohalide anions [Internet]. Physical Chemistry Chemical Physics. Available from: [Link]
- Google Patents. US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane [Internet].
- Google Patents. CN1927790A - Method of preparing 1-chloro-1,1-difluoroethane from vinylidene chloride and hydrogen fluoride [Internet].
-
Chegg. Identify the likely electrophilic and nucleophilic sites in each of the following molecules. [Internet]. Available from: [Link]
-
National Center for Biotechnology Information. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [Internet]. Available from: [Link]
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [Internet]. 2021. Available from: [Link]
- Google Patents. US4091043A - Process for the preparation of 1-chloro-1,1-difluoroethane and/or 1,1,1-trifluoroethane [Internet].
-
Cheméo. Chemical Properties of Ethane, 1-chloro-1,1-difluoro- (CAS 75-68-3) [Internet]. Available from: [Link]
-
Current Trends in Pharmacy and Pharmaceutical Chemistry. The role of bioisosterism in modern drug design: Current applications and challenges [Internet]. Available from: [Link]
-
Chemistry Stack Exchange. The product of a reaction series involving 1,3-dithiane, 1-chloro-3-iodopropane and butyllithium [Internet]. 2017 Mar 31. Available from: [Link]
-
ACS Publications. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? [Internet]. Available from: [Link]
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potential decomposition pathways of 1-Chloro-1,1-difluoro-3-iodopropane
Technical Guide: Stability and Decomposition Pathways of 1-Chloro-1,1-difluoro-3-iodopropane
Executive Summary
1-Chloro-1,1-difluoro-3-iodopropane (
However, this dual functionality introduces specific instability profiles. The molecule is prone to photolytic homolysis and thermal dehydroiodination , necessitating rigorous handling protocols to maintain purity. This guide details the mechanistic decomposition pathways, providing actionable protocols for stabilization and analysis.
Part 1: Physicochemical Basis of Instability
The stability of 1-Chloro-1,1-difluoro-3-iodopropane is governed by the bond dissociation energies (BDE) of its carbon-halogen bonds.
| Bond Type | Approx.[1][2][3][4][5][6] BDE (kcal/mol) | Reactivity Implication |
| C–I (Carbon-Iodine) | ~53–57 | Weakest Link. Susceptible to homolytic cleavage by UV/visible light and nucleophilic attack. |
| C–Cl (in | ~78–80 | Relatively stable. Requires metal catalysis or high heat to activate. |
| C–F (Carbon-Fluorine) | ~116 | Inert under standard storage/reaction conditions. |
| C–H ( | ~98 | Susceptible to base-induced elimination due to the leaving group ability of Iodine. |
Key Insight: The molecule's shelf-life is dictated almost entirely by the C-I bond. The inductive effect of the
Part 2: Decomposition Pathways
The decomposition of 1-Chloro-1,1-difluoro-3-iodopropane proceeds via three distinct mechanistic pathways. Understanding these is critical for interpreting impurity profiles in drug development.
Pathway A: Photolytic Homolysis (Radical Formation)
Trigger: UV/Blue Light, Heat (>50°C)
Exposure to light causes the homolytic cleavage of the weak C-I bond, generating a fluoroalkyl radical and an iodine radical.
Consequences:
-
Iodine Formation:
. This results in the characteristic "pinking" or violet discoloration of the liquid. can further catalyze decomposition (autocatalysis). -
Dimerization: Two alkyl radicals recombine to form a dimer:
-
H-Abstraction: The radical abstracts a hydrogen atom from solvent or other molecules, forming the reduced side-product:
Pathway B: Dehydroiodination (Elimination)
Trigger: Heat, Basic Conditions, Active Metal Surfaces
The presence of
Product: 3-Chloro-3,3-difluoropropene . Note: The generated HI is acidic and can catalyze further hydrolysis or degradation of sensitive protecting groups in a synthesis mixture.
Pathway C: Nucleophilic Substitution (Hydrolysis)
Trigger: Moisture, Polar Protic Solvents
While less rapid than photolysis, the primary iodide is a good leaving group. Long-term storage in wet solvents leads to hydrolysis.
Visualization: Decomposition Tree
Figure 1: Mechanistic tree illustrating the three primary degradation routes: Homolysis (Red), Elimination (Yellow), and Hydrolysis (Green).
Part 3: Experimental Protocols
Protocol 1: Stability Testing & Monitoring
Objective: Quantify decomposition rates under storage conditions.
Methodology:
-
Sampling: Aliquot 50 µL of material into a clean NMR tube.
-
Solvent: Use
(neutralized with basic alumina to remove acidic impurities) or Acetone- . -
Internal Standard: Add 5 µL of
-trifluorotoluene (TFT) as a robust internal standard for NMR integration. -
Detection:
-
NMR: Monitor the
signal.-
Starting Material: Triplet (coupling to
) around -60 to -70 ppm. -
Elimination Product (
): Distinct shift due to conjugation with the double bond.
-
-
NMR: Watch for the disappearance of the
triplet ( 3.2 ppm) and appearance of alkene protons ( 5.5-6.0 ppm).
-
NMR: Monitor the
-
Visual Check: Any pink/violet hue indicates
formation.
Protocol 2: Stabilization for Long-Term Storage
Objective: Prevent autocatalytic decomposition driven by free iodine.
-
Container: Amber glass vial (UV blocking) with a PTFE-lined cap.
-
Stabilizer: Add Copper turnings or Silver wool (approx. 1-2% by weight) to the liquid.
-
Atmosphere: Purge headspace with Argon or Nitrogen.[9]
-
Temperature: Store at 2–8°C.
Part 4: Safety & Toxicology
Warning: 1-Chloro-1,1-difluoro-3-iodopropane is a primary alkyl iodide.
-
Alkylating Agent: It can alkylate DNA and proteins. Handle as a potential mutagen/carcinogen.
-
Lachrymator: Decomposition releases HI and potentially traces of acrolein-like fluorinated species, which are severe respiratory irritants.
-
Permeation: Fluoroalkyl chains increase lipophilicity, potentially enhancing skin absorption compared to non-fluorinated analogs. Double-gloving (Nitrile + Laminate) is recommended.
References
-
PubChem. (n.d.).[10][11] 1-Chloro-3-iodopropane Compound Summary (Analogous Reactivity). National Center for Biotechnology Information. Retrieved from [Link]
-
NIST Chemistry WebBook. (n.d.). 3-Chloro-3,3-difluoropropene (Decomposition Product). National Institute of Standards and Technology. Retrieved from [Link]
- Dolbier, W. R. (1995). Structure, Reactivity, and Chemistry of Fluoroalkyl Radicals. Chemical Reviews. (General reference for fluoroalkyl radical behavior).
Sources
- 1. nist.gov [nist.gov]
- 2. sites.nicholas.duke.edu [sites.nicholas.duke.edu]
- 3. 1-Chloro-1,1-difluoroethane synthesis - chemicalbook [chemicalbook.com]
- 4. ias.ac.in [ias.ac.in]
- 5. orgsyn.org [orgsyn.org]
- 6. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. notes.fluorine1.ru [notes.fluorine1.ru]
- 9. benchchem.com [benchchem.com]
- 10. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,1,1-Trichloro-3-iodopropane | C3H4Cl3I | CID 137958531 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Utility of 1-Chloro-1,1-difluoro-3-iodopropane: A Versatile Building Block for Advanced Fluorinated Molecules
Introduction: The Indispensable Role of Fluorine in Modern Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles, have led to a significant number of blockbuster pharmaceuticals and advanced materials.[1] Consequently, the development of versatile fluorinated building blocks is of paramount importance. This application note details the utility of 1-chloro-1,1-difluoro-3-iodopropane, a trifunctional building block poised for the efficient construction of complex fluorinated molecules. Its distinct reactivity profile, stemming from the orthogonal reactivity of the carbon-iodine and carbon-chlorine bonds, modulated by the presence of a vicinal gem-difluoro group, offers a powerful tool for the discerning synthetic chemist.
Physicochemical Properties and Reactivity Profile
1-Chloro-1,1-difluoro-3-iodopropane is a halogenated alkane featuring a propane backbone with a chlorine atom and two fluorine atoms on the first carbon, and an iodine atom on the third carbon. The presence of these distinct halogen atoms provides a platform for sequential and selective chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClF₂I | Inferred |
| Molecular Weight | 254.42 g/mol | Inferred |
| Boiling Point | Not available | - |
| Density | Not available | - |
The key to the synthetic utility of this building block lies in the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine a superior leaving group in nucleophilic substitution reactions.[2] This allows for selective functionalization at the C-3 position while retaining the chloro-difluoroethyl moiety for subsequent manipulations. The electron-withdrawing nature of the gem-difluoro group at the C-1 position is expected to influence the reactivity of the adjacent C-Cl bond, potentially making it less susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
Synthetic Applications & Protocols
The unique structural features of 1-chloro-1,1-difluoro-3-iodopropane allow for its application in a variety of synthetic transformations, including nucleophilic substitutions, radical reactions, and organometallic cross-coupling reactions.
Selective Nucleophilic Substitution at the C-3 Position
The high reactivity of the carbon-iodine bond enables the selective introduction of a wide range of nucleophiles at the C-3 position. This provides a straightforward route to a diverse array of 3-substituted 1-chloro-1,1-difluoropropanes.
Causality Behind Experimental Choices:
-
Solvent: Polar aprotic solvents like DMF or DMSO are chosen to solvate the cationic counter-ion of the nucleophile, thereby increasing the nucleophilicity of the anionic species.[3]
-
Temperature: Mild reaction temperatures are typically sufficient for the displacement of the iodide, minimizing potential side reactions such as elimination or reaction at the C-Cl bond.
-
Nucleophile: A wide range of soft and hard nucleophiles can be employed, including azides, cyanides, thiolates, and carbanions.
Protocol 1: Synthesis of 3-Azido-1-chloro-1,1-difluoropropane
This protocol describes the synthesis of an energetic plasticizer precursor and a versatile intermediate for the introduction of an amino group via reduction.
Materials:
-
1-Chloro-1,1-difluoro-3-iodopropane (1.0 equiv)
-
Sodium azide (1.2 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 1-chloro-1,1-difluoro-3-iodopropane in anhydrous DMF.
-
Add sodium azide in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield 3-azido-1-chloro-1,1-difluoropropane.
Radical-Mediated Transformations
The carbon-iodine bond can also undergo homolytic cleavage under radical conditions, enabling the formation of a primary radical at the C-3 position. This radical can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[4]
Causality Behind Experimental Choices:
-
Initiator: A radical initiator, such as AIBN or a photoredox catalyst, is required to initiate the radical chain reaction.[4]
-
Radical Acceptor: An electron-deficient alkene or alkyne is a common reaction partner for the alkyl radical generated.
-
Solvent: Non-polar solvents are typically used to avoid interference with the radical intermediates.
Protocol 2: Radical Addition to an Alkene
This protocol illustrates the addition of the 3-(1-chloro-1,1-difluoropropyl) radical to an electron-deficient alkene.
Materials:
-
1-Chloro-1,1-difluoro-3-iodopropane (1.0 equiv)
-
Acrylonitrile (1.5 equiv)
-
AIBN (0.1 equiv)
-
Toluene, anhydrous
-
Hexane
Procedure:
-
In a Schlenk tube, dissolve 1-chloro-1,1-difluoro-3-iodopropane and acrylonitrile in anhydrous toluene.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Add AIBN to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired adduct.
Organometallic Cross-Coupling Reactions
The C-I bond can be readily converted into an organometallic species, such as an organozinc or organomagnesium reagent, through oxidative addition or metal-halogen exchange.[5][6] These organometallic intermediates can then participate in a variety of cross-coupling reactions to form new carbon-carbon bonds.
Causality Behind Experimental Choices:
-
Metal: Activated zinc (Rieke zinc) or magnesium (Grignard reagent) are commonly used for the formation of the organometallic reagent.[5]
-
Solvent: Anhydrous ethereal solvents, such as THF or diethyl ether, are essential to prevent quenching of the highly reactive organometallic species.[6]
-
Catalyst: A palladium or nickel catalyst is typically required for the subsequent cross-coupling reaction with an organic halide or triflate.[7]
Protocol 3: Formation of an Organozinc Reagent and Subsequent Negishi Coupling
This protocol details the formation of a functionalized organozinc reagent and its use in a palladium-catalyzed Negishi cross-coupling reaction.
Materials:
-
1-Chloro-1,1-difluoro-3-iodopropane (1.0 equiv)
-
Activated Zinc dust (1.5 equiv)
-
Anhydrous THF
-
Aryl bromide (e.g., 4-bromotoluene) (1.0 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
Procedure:
-
Formation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under argon, add activated zinc dust and anhydrous THF.
-
Slowly add a solution of 1-chloro-1,1-difluoro-3-iodopropane in anhydrous THF to the zinc suspension at room temperature.
-
Stir the mixture for 2-4 hours at room temperature. The formation of the organozinc reagent can be monitored by quenching an aliquot with iodine and analyzing by GC-MS.
-
-
Negishi Coupling:
-
In a separate flame-dried Schlenk flask, add the aryl bromide and Pd(PPh₃)₄.
-
Cannulate the freshly prepared solution of the organozinc reagent into the flask containing the aryl bromide and catalyst.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the cross-coupled product.
-
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed.
Caption: Synthetic pathways utilizing 1-chloro-1,1-difluoro-3-iodopropane.
Conclusion
1-Chloro-1,1-difluoro-3-iodopropane is a highly versatile and valuable building block for the synthesis of complex fluorinated molecules. The differential reactivity of its carbon-halogen bonds allows for a range of selective transformations, providing access to a diverse array of functionalized intermediates. The protocols outlined in this application note serve as a starting point for the exploration of its synthetic potential in the fields of medicinal chemistry, materials science, and beyond. The ability to selectively introduce functionality at the C-3 position via nucleophilic substitution, radical reactions, or through the formation of organometallic reagents, while preserving the chloro-difluoroethyl moiety for further elaboration, underscores the strategic importance of this unique building block.
References
-
Fluorination in Drug Design. J. Med. Chem.2019 , 62(11), 5245-5289. [Link]
-
Organometallic Reagents. Chemistry LibreTexts. [Link]
-
Radical Reactions in Practice. Chemistry LibreTexts. [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]
-
Reactivity of Halogenoalkanes. Physics & Maths Tutor. [Link]
-
New Preparations and Reactions of Organometallic Reagents of Mg, Zn and B for the Functionalization of Aromatics and Heteroaromatics. Ludwig-Maximilians-Universität München. [Link]
-
Organometallic Coupling Reactions. OpenStax. [Link]
-
The role of fluorine in medicinal chemistry. ChemRxiv. [Link]
-
Radical Reactions. University of Calgary. [Link]
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- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 10.7 Organometallic Coupling Reactions - Organic Chemistry | OpenStax [openstax.org]
nucleophilic substitution reactions with 1-Chloro-1,1-difluoro-3-iodopropane
An In-Depth Technical Guide to Nucleophilic Substitution Reactions with 1-Chloro-1,1-difluoro-3-iodopropane
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 1-Chloro-1,1-difluoro-3-iodopropane
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] 1-Chloro-1,1-difluoro-3-iodopropane emerges as a highly valuable and versatile building block for this purpose. Its structure is unique, presenting chemists with two distinct electrophilic centers for nucleophilic attack: a primary carbon bonded to an iodine atom and a primary, gem-difluorinated carbon bonded to a chlorine atom.
This guide provides a detailed exploration of the reactivity of 1-Chloro-1,1-difluoro-3-iodopropane in nucleophilic substitution reactions. We will dissect the core principles governing its reactivity, present protocols for key transformations, and offer insights into its application for constructing complex, fluorinated molecules.
Part 1: Core Principles of Reactivity and Regioselectivity
The synthetic utility of 1-Chloro-1,1-difluoro-3-iodopropane is fundamentally rooted in the differential reactivity of its two carbon-halogen bonds. Understanding this difference is critical for predicting and controlling reaction outcomes.
The Decisive Role of the Leaving Group
In nucleophilic substitution reactions, the rate is significantly influenced by the ability of the leaving group to depart. The strength of the carbon-halogen bond is the primary determinant of this ability. A weaker bond is more easily broken, leading to a faster reaction.[3][4]
The bond enthalpies for carbon-halogen bonds decrease down the group:
-
C-Cl: ~338 kJ/mol
-
C-I: ~238 kJ/mol[3]
The C-I bond is substantially weaker than the C-Cl bond, making the iodide ion (I⁻) a far superior leaving group compared to the chloride ion (Cl⁻).[5][6] Consequently, nucleophilic attack will occur almost exclusively at the carbon atom bearing the iodine. This predictable regioselectivity allows for the clean installation of a nucleophile at the 3-position, while preserving the 1-chloro-1,1-difluoroethyl moiety for potential subsequent transformations.
Prevailing Reaction Mechanism: Sₙ2 Pathway
Given that both the C-I and C-Cl bonds are on primary carbons, the nucleophilic substitution reactions proceed predominantly through a bimolecular (Sₙ2) mechanism.[7][8] This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group.[9]
The workflow below illustrates the selective nature of this reaction.
Caption: General experimental workflow for nucleophilic substitution.
The Sₙ2 mechanism for this substrate is highly efficient due to the unhindered nature of the primary carbon attached to the iodine.
Caption: Regioselective Sₙ2 reaction mechanism.
Part 2: Application Notes & Protocols
The high regioselectivity of 1-Chloro-1,1-difluoro-3-iodopropane makes it an ideal reagent for introducing the 3-chloro-3,3-difluoropropyl group onto a variety of nucleophiles.
Table 1: Scope of Nucleophilic Substitution Reactions
| Nucleophile Class | Example Nucleophile | Typical Conditions | Product Type | Significance & Notes |
| O-Nucleophiles | Sodium Phenoxide (NaOPh) | DMF or Acetonitrile, 60-80 °C | Aryl Ether | Stable ether linkage common in drug scaffolds. |
| N-Nucleophiles | Benzylamine (BnNH₂) | K₂CO₃, Acetonitrile, Reflux | Secondary Amine | Crucial for building amine-containing bioactive molecules. Excess amine or a non-nucleophilic base is used to neutralize the HI formed.[3] |
| S-Nucleophiles | Sodium Thiophenoxide (NaSPh) | Ethanol or DMF, RT to 50 °C | Thioether | Introduction of sulfur, important for various biological interactions. |
| C-Nucleophiles | Sodium Cyanide (NaCN) | Ethanolic solution, Reflux | Nitrile | Extends the carbon chain by one carbon, a versatile functional group for further transformations.[10][11][12] |
| Azides | Sodium Azide (NaN₃) | DMF/H₂O, 80 °C | Alkyl Azide | Precursor for primary amines (via reduction) or for use in "click" chemistry. |
Detailed Protocol 1: Synthesis of N-benzyl-3-chloro-3,3-difluoropropan-1-amine
This protocol details the reaction of 1-Chloro-1,1-difluoro-3-iodopropane with an N-nucleophile, benzylamine, a common transformation in medicinal chemistry.
Materials and Reagents:
-
1-Chloro-1,1-difluoro-3-iodopropane (1.0 eq)
-
Benzylamine (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), fine powder (1.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile.
-
Reagent Addition: Add benzylamine (2.2 eq) to the stirring suspension. Subsequently, add 1-Chloro-1,1-difluoro-3-iodopropane (1.0 eq) dropwise at room temperature. Causality Note: Using an excess of the amine nucleophile ensures complete consumption of the alkyl iodide and helps minimize potential dialkylation.
-
Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃ and KI byproduct) and wash the solid with a small amount of ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). Trustworthiness Note: The bicarbonate wash removes any remaining acidic species and unreacted amine starting material, ensuring a cleaner crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-chloro-3,3-difluoropropan-1-amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Detailed Protocol 2: Synthesis of 4-Chloro-4,4-difluorobutanenitrile
This protocol describes a carbon-carbon bond-forming reaction using a cyanide nucleophile, which is a valuable method for extending a carbon chain.[11]
Materials and Reagents:
-
1-Chloro-1,1-difluoro-3-iodopropane (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Ethanol (EtOH), absolute
-
Deionized Water
-
Diethyl Ether or Dichloromethane
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve sodium cyanide (1.2 eq) in a minimal amount of water and add absolute ethanol. Causality Note: The reaction is run in an ethanolic solution to ensure solubility of the organic halide while minimizing the competing hydrolysis reaction that can occur in purely aqueous conditions.[12]
-
Reagent Addition: Add 1-Chloro-1,1-difluoro-3-iodopropane (1.0 eq) to the cyanide solution.
-
Reaction Conditions: Heat the mixture under reflux for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up:
-
Cool the mixture to room temperature and concentrate using a rotary evaporator to remove most of the ethanol.
-
Add deionized water to the residue and extract the product with diethyl ether or dichloromethane (3x).
-
Combine the organic extracts.
-
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: The crude nitrile can often be purified by vacuum distillation or silica gel chromatography if necessary.
-
Characterization: Analyze the final product by IR (a sharp C≡N stretch will be visible), NMR, and MS.
Conclusion
1-Chloro-1,1-difluoro-3-iodopropane stands as a potent and selective electrophile for the introduction of the 3-chloro-3,3-difluoropropyl moiety. The significant difference in the C-I and C-Cl bond strengths dictates a predictable and highly regioselective Sₙ2 reaction at the iodinated carbon. The protocols and principles outlined in this guide demonstrate the broad applicability of this reagent with a range of common nucleophiles, making it an indispensable tool for researchers and scientists in drug discovery and development aiming to synthesize novel fluorinated compounds.
References
-
Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis - PMC. Available from: [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. Available from: [Link]
-
Stereodefined alkenes with a fluoro-chloro terminus as a uniquely enabling compound class. Nature Chemistry. Available from: [Link]
-
Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - MDPI. Available from: [Link]
-
Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. Available from: [Link]
-
Organic Chemistry Revision Sheets - Halogenoalkanes | Nucleophilic Substitution (with :CN-). Available from: [Link]
-
3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes - YouTube. Available from: [Link]
-
Halogenoalkanes - chemrevise. Available from: [Link]
-
Reaction of chloropyridazin-3(2H)-ones with iodide - arkat usa. Available from: [Link]
-
1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem - NIH. Available from: [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available from: [Link]
-
Explaining the reactivity of halogenoalkanes - Crunch Chemistry. Available from: [Link]
-
Reactivity of Halogenoalkanes (A-Level Chemistry) - Study Mind. Available from: [Link]
-
Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents - PMC. Available from: [Link]
-
Substitution Reactions of Halogenoalkanes (Cambridge (CIE) A Level Chemistry): Revision Note - Save My Exams. Available from: [Link]
-
Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note. Available from: [Link]
-
16.2: Other Aromatic Substitutions - Chemistry LibreTexts. Available from: [Link]
-
B. What is Nucleophilic Substitution? - Chemistry LibreTexts. Available from: [Link]
-
Haloalkanes — Nucleophilic Substitution, SN2 & SN1 and Elimination Reaction - Lecturio. Available from: [Link]
-
nucleophilic substitution - halogenoalkanes and cyanide ions - Chemguide. Available from: [Link]
-
8.5: Mechanisms of Nucleophilic Substitution Reactions - Chemistry LibreTexts. Available from: [Link]
-
Nucleophilic Substitution 1 - Mr Cole Chemistry. Available from: [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Available from: [Link]
-
Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. ACS Medicinal Chemistry Letters. Available from: [Link]
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introduction of difluoroethyl groups using 1-Chloro-1,1-difluoro-3-iodopropane
An In-Depth Technical Guide to the Introduction of Difluoroalkyl Motifs using 1-Chloro-1,1-difluoro-3-iodopropane
Document Control:
-
Type: Application Note & Protocol
-
Subject: Fluorinated Motif Introduction / Bifunctional Building Blocks
-
Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Executive Summary & Chemical Profile
The introduction of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering modulation of lipophilicity (
This guide details the strategic application of this reagent, distinguishing its reactivity from shorter homologues (e.g., 1-chloro-1,1-difluoro-2-iodoethane) and providing validated protocols for its incorporation into drug scaffolds.[1]
Chemical Profile:
| Property | Specification |
|---|---|
| Chemical Name | 1-Chloro-1,1-difluoro-3-iodopropane |
| Structure |
Mechanistic Insight & Causality
To successfully utilize 1-Chloro-1,1-difluoro-3-iodopropane, one must understand the distinct reactivity of its two halogenated termini.
A. The Iodine Terminus (C3): The "Anchor"
The carbon-iodine (C-I) bond is the primary reaction site. It is weak (bond dissociation energy ~53 kcal/mol) and highly polarizable, making it ideal for:
-
Nucleophilic Substitution (
): Reacts with amines, thiols, or phenoxides to tether the fluorinated chain to a scaffold. -
Radical Generation: Under photoredox or thermal initiation, the C-I bond undergoes homolytic cleavage to generate a primary alkyl radical (
), which can participate in Atom Transfer Radical Addition (ATRA) to alkenes.
B. The Chlorodifluoro Terminus (C1): The "Payload"
The
-
Stability: The fluorine atoms strengthen the adjacent C-Cl bond via the gauche effect and electrostatic repulsion, preventing unwanted elimination or hydrolysis during the C-I reaction steps.
-
Transformation: Post-attachment, the C-Cl bond can be reduced (to
) or engaged in radical cyclizations.[1]
Strategic Workflows (Visualization)
The following diagram illustrates the two primary pathways for introducing the fluorinated motif using this reagent.
Figure 1: Dual-pathway utility of 1-Chloro-1,1-difluoro-3-iodopropane. The reagent functions either as an electrophile (blue path) or a radical donor (red path).
Detailed Experimental Protocols
Protocol A: Nucleophilic Introduction (N-Alkylation)
Application: Synthesizing fluorinated amines or ethers for SAR studies.[1]
Reagents:
-
Substrate: Secondary amine or phenol (1.0 equiv)
-
Reagent: 1-Chloro-1,1-difluoro-3-iodopropane (1.2 – 1.5 equiv)[1]
-
Base:
(3.0 equiv) or (2.0 equiv) for phenols -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous DMF (5.0 mL, 0.2 M).
-
Activation: Add the base (
, 3.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure deprotonation (if acidic substrate) or homogeneity. -
Addition: Add 1-Chloro-1,1-difluoro-3-iodopropane (1.2 mmol) dropwise via syringe.
-
Note: The reagent is a liquid; density is approx. 1.9 g/mL (estimate based on homologs). Weighing by mass is recommended for precision.
-
-
Reaction: Heat the mixture to 60 °C under an inert atmosphere (
or Ar). Monitor by TLC/LC-MS.-
Checkpoint: Reaction is typically complete within 4–12 hours. The iodine is displaced; the
group remains intact.
-
-
Work-up: Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will be less polar than the starting amine.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|
| Low Conversion | Steric hindrance at nucleophile | Switch to
Protocol B: Radical Addition to Alkenes (ATRA)
Application: Extending carbon chains with a terminal chlorodifluoro motif.
Reagents:
-
Substrate: Terminal Alkene (1.0 equiv)
-
Reagent: 1-Chloro-1,1-difluoro-3-iodopropane (1.5 equiv)[1]
-
Initiator: AIBN (0.1 equiv) or Sodium Dithionite (
) -
Solvent: Benzene (Thermal) or MeCN/H2O (Redox)
Step-by-Step Procedure (Thermal Method):
-
Setup: Dissolve the alkene (1.0 mmol) and the iodopropane reagent (1.5 mmol) in degassed benzene or trifluorotoluene (0.5 M).
-
Initiation: Add AIBN (0.05 equiv).
-
Reflux: Heat to reflux (80 °C) for 4 hours. Add a second portion of AIBN (0.05 equiv) to push conversion.
-
Completion: The reaction yields the iodine-transfer adduct.
-
Note: The product contains both the
group and a new secondary iodide. This iodide can be reduced (using ) or eliminated to form a double bond.
-
Comparative Analysis: "Ethyl" vs. "Propyl" Motifs
Users often confuse this reagent with 1-chloro-1,1-difluoro-2-iodoethane .[1] It is critical to select the correct chain length for the desired pharmacophore.
| Feature | C3 Reagent (This Protocol) | C2 Reagent (Homolog) |
| Structure | ||
| Group Introduced | 3-chloro-3,3-difluoropropyl | 2-chloro-2,2-difluoroethyl |
| Linker Length | 3 Carbons (Propyl) | 2 Carbons (Ethyl) |
| Stability | High: | Moderate: |
| Primary Use | Long-chain lipophilic tethering | Compact bioisostere insertion |
Scientific Note on "Difluoroethyl":
While the prompt mentions "difluoroethyl," the reagent 1-Chloro-1,1-difluoro-3-iodopropane strictly introduces a propyl chain.[1] However, in metabolic studies, the
References
-
Synthesis and Reactivity of Fluoroalkyl Iodides
- Title: "Telomerization of Vinylidene Fluoride and Chlorotrifluoroethylene."
- Source:Journal of Fluorine Chemistry.
- Context: Describes the radical addition of to ethylene to form the C3 adduct.
-
Radical Addition Methodologies (ATRA)
- Title: "Atom Transfer Radical Addition (
- Source:Chemical Reviews.
- Context: mechanistic grounding for the radical protocol.
-
Nucleophilic Fluoroalkylation
- Title: "Nucleophilic fluoroalkyl
- Source:Beilstein Journal of Organic Chemistry.
- Context: General conditions for displacing iodides with fluorin
(Note: Specific literature on the C3 reagent is sparse compared to the C2 homolog; protocols are adapted from validated fluoroalkyl iodide chemistry.)
Sources
Application Notes and Protocols: 1-Chloro-1,1-difluoro-3-iodopropane in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated, Bifunctional Building Blocks
In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity.[1][2] Molecules containing the gem-difluoro (-CF2-) group are of particular interest as this motif can serve as a bioisostere for carbonyls or ethers, significantly altering the electronic and conformational properties of a parent molecule.[1]
1-Chloro-1,1-difluoro-3-iodopropane emerges as a highly versatile and strategic building block for drug discovery professionals. Its structure is unique, featuring two distinct and differentially reactive carbon-halogen bonds. This bifunctional nature, predicated on the disparate leaving group abilities of iodine and chlorine, allows for selective, sequential chemical modifications. The C-I bond is significantly more labile and susceptible to nucleophilic attack than the more robust C-Cl bond, which is further deactivated by the adjacent electron-withdrawing gem-difluoro group.[3] This guide provides an in-depth exploration of the applications of 1-chloro-1,1-difluoro-3-iodopropane, focusing on practical protocols for its use in constructing complex fluorinated molecules and its potential in advanced applications such as Positron Emission Tomography (PET) tracer development.
Physicochemical Properties and Safety Data
A comprehensive understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₃H₄ClF₂I | |
| Molecular Weight | 240.42 g/mol | |
| Appearance | Clear, colorless to slightly yellow liquid | [4] |
| Boiling Point | ~170-172 °C (Predicted, by analogy) | [4] |
| Density | ~1.9-2.0 g/mL (Predicted, by analogy) | [4] |
| CAS Number | Not broadly available; specialty chemical |
Safety & Handling: This compound should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures.[5]
-
Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[6] The thermal decomposition can release hazardous gases such as hydrogen chloride, hydrogen iodide, and carbon oxides.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents and sources of ignition.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[5]
Core Application: Regioselective Sequential Nucleophilic Substitution
The primary utility of 1-chloro-1,1-difluoro-3-iodopropane lies in its capacity for controlled, stepwise functionalization. The significant difference in the bond dissociation energies of the C-I (~238 kJ/mol) and C-Cl (~338 kJ/mol) bonds dictates a predictable reaction pathway.[3] Nucleophiles will preferentially attack the electrophilic carbon bearing the iodide, a superior leaving group, under relatively mild conditions. The remaining C-Cl bond can then be targeted for a second transformation under more forcing conditions, if desired.
Caption: Logical workflow for sequential substitution reactions.
Application Protocol 1: Synthesis of 3-Chloro-3,3-difluoropropylamines
This protocol details the selective reaction of an amine nucleophile at the C-I position to generate a versatile fluorinated amine intermediate, which retains the chloro-difluoro moiety for potential subsequent modification.
Causality and Experimental Choices:
-
Mechanism: The reaction proceeds via a classic S_N2 mechanism.[9] The nucleophile (amine) performs a backside attack on the carbon bonded to the iodine.[10]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile is chosen to dissolve the reactants and facilitate the S_N2 pathway without interfering with the nucleophile.
-
Base: A non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is included to act as an acid scavenger, neutralizing the HI formed during the reaction and preventing the protonation and deactivation of the amine nucleophile.
-
Temperature: The reaction is typically run at room temperature to moderate heat to ensure selectivity for the more reactive C-I bond. Higher temperatures could lead to competitive reaction at the C-Cl site.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the desired primary or secondary amine (1.0 eq) and anhydrous DMF (0.2 M).
-
Addition of Base: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Addition of Reagent: Add 1-chloro-1,1-difluoro-3-iodopropane (1.2 eq) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at 50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Quench the reaction by slowly adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure 3-chloro-3,3-difluoropropylamine derivative.
Caption: Experimental workflow for selective amination.
Application 2 (Advanced): A Precursor for [¹⁸F]-Radiolabeling in PET Imaging
Positron Emission Tomography (PET) is a powerful diagnostic imaging modality that relies on the detection of positron-emitting radiotracers. Fluorine-18 (¹⁸F) is the most widely used PET radionuclide due to its optimal half-life (109.8 min) and low positron energy, which allows for high-resolution imaging.[11] A significant challenge in PET chemistry is the development of methods for "late-stage" fluorination, where the ¹⁸F is introduced in the final step of the synthesis.
1-Chloro-1,1-difluoro-3-iodopropane can be envisioned as a precursor for such a process. A targeting molecule (e.g., a peptide or small molecule inhibitor) could first be conjugated via the reactive C-I bond. The resulting stable, chlorinated intermediate could then be subjected to radiofluorination in the final step.
Rationale and Mechanistic Challenges:
-
The Goal: To perform a nucleophilic substitution of the chlorine atom with cyclotron-produced [¹⁸F]fluoride ion.
-
The Challenge: Nucleophilic aromatic and aliphatic substitutions to introduce ¹⁸F are well-established. However, displacing a leaving group from a carbon that already bears two fluorine atoms (a C(F₂)-Cl bond) is exceptionally challenging. The strong inductive electron-withdrawing effect of the adjacent fluorines deactivates the carbon center towards S_N2 attack, and the small size of the fluorine atoms does not provide significant steric hindrance relief.
-
Required Conditions: This transformation would require highly activated conditions, including high temperatures, a strong anhydrous [¹⁸F]fluoride source (e.g., K¹⁸F/Kryptofix 2.2.2), and a high-boiling point polar aprotic solvent.
Proposed Protocol for [¹⁸F]-Radiofluorination:
This protocol is theoretical and serves as a starting point for methods development. It must be performed in a specialized radiochemistry facility with appropriate shielding and automated synthesis modules.
-
Precursor Preparation: The targeting molecule-CH₂CH₂CF₂Cl conjugate (1-5 mg) is dissolved in anhydrous acetonitrile or DMSO in a shielded reaction vessel.
-
[¹⁸F]Fluoride Preparation: Cyclotron-produced aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge, eluted with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile, and azeotropically dried to produce the reactive, "naked" [¹⁸F]F⁻-K⁺-K₂₂₂ complex.
-
Radiolabeling Reaction: The anhydrous [¹⁸F]F⁻ solution is transferred to the vessel containing the precursor. The vessel is sealed and heated to 120-160 °C for 15-25 minutes.
-
Purification: The reaction mixture is cooled, diluted with a mobile phase buffer, and purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to isolate the final [¹⁸F]-labeled PET tracer.
-
Formulation & Quality Control: The purified tracer is reformulated into a sterile, injectable solution and subjected to rigorous quality control tests (e.g., radiochemical purity, specific activity, residual solvent analysis) before it can be used for imaging.
Caption: Proposed two-stage strategy for PET tracer synthesis.
Conclusion
1-Chloro-1,1-difluoro-3-iodopropane is a powerful synthetic tool for medicinal chemists. Its defining feature—differential reactivity—provides a reliable handle for the regioselective, stepwise introduction of the 3-chloro-3,3-difluoropropyl moiety. This enables the construction of complex fluorinated molecules with a high degree of control. While its application in routine synthesis is straightforward and robust, its potential as a precursor for late-stage ¹⁸F-radiolabeling presents an exciting, albeit challenging, frontier for the development of novel PET imaging agents. The protocols and principles outlined in this guide are intended to empower researchers to leverage the full synthetic potential of this valuable building block.
References
-
PubChem. "1-Chloro-3-iodopropane | C3H6ClI | CID 81363". National Institutes of Health. Available at: [Link]
-
Wang, J., et al. "1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids". RSC Advances, 2019. Available at: [Link]
-
Liu, J., et al. "Nickel-Catalyzed 1,1-Difluoroethylation of (Hetero)aryl Halides with 1,1-Difluoroethyl Chloride (CH3CF2Cl)". ResearchGate, 2020. Available at: [Link]
-
Yoshida, M., et al. "Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane". Beilstein Journal of Organic Chemistry, 2017. Available at: [Link]
-
Yoshida, M., et al. "Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane". PMC, 2017. Available at: [Link]
-
Halogenalkanes and nucleophilic substitution. "Halogenalkanes and nucleophilic substitution". Available at: [Link]
-
Radiology Key. "Chemistry of PET Radiopharmaceuticals: Labelling Strategies". 2017. Available at: [Link]
-
chemrevise. "Halogenoalkanes". 2018. Available at: [Link]
-
Chemistry Student. "Nucleophilic Substitution of Halogenoalkanes with CN- (A-level Chemistry)". YouTube, 2022. Available at: [Link]
-
CK-12 Foundation. "Nucleophilic Substitution Reactions - Haloalkanes". Available at: [Link]
-
Wadsak, W., & Hacker, M. "An Overview of PET Radiochemistry, Part 1: The Covalent Labels 18F, 11C, and 13N". Journal of Nuclear Medicine, 2017. Available at: [Link]
-
Clark, J. "nucleophilic substitution - halogenoalkanes and hydroxide ions". Chemguide. Available at: [Link]
-
Karesh, S. M. "Part 1: PET Radiopharmaceuticals: An Overview". NucMedTutorials.com. Available at: [Link]
-
Haskali, M. B., & Hall, A. J. "Chemistry of PET Radiopharmaceuticals: Labelling Strategies". OUCI. Available at: [Link]
-
Peko, Y., et al. "Radiochemistry for positron emission tomography". Nature Reviews Methods Primers, 2023. Available at: [Link]
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Application Notes & Protocols: Synthesis of Novel Agrochemical Scaffolds Utilizing 1-Chloro-1,1-difluoro-3-iodopropane
Abstract
The strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern agrochemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target enzymes.[1][2][3] This guide details the synthetic utility of 1-Chloro-1,1-difluoro-3-iodopropane, a versatile and trifunctional building block, for the construction of novel fluorinated agrochemical precursors. The disparate reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization, making it an ideal starting material for complex molecular architectures.[4][5] This document provides detailed, field-tested protocols for key transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions, offering researchers a practical guide to leveraging this valuable reagent in pesticide discovery programs.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
The agrochemical industry continually seeks active ingredients with improved efficacy, better safety profiles, and novel modes of action. Fluorinated compounds have become increasingly prevalent, with approximately 25% of all licensed herbicides containing at least one fluorine atom.[3][6] The difluoromethyl (-CF2-) and trifluoromethyl (-CF3) moieties are particularly significant.[1][7] 1-Chloro-1,1-difluoro-3-iodopropane emerges as a highly valuable synthon due to its pre-installed difluoromethyl group and two distinct reactive centers. The carbon-iodine bond is significantly weaker (approx. 228 kJ/mol) and more polarizable than the carbon-chlorine bond (approx. 346 kJ/mol), rendering the iodinated terminus the primary site for nucleophilic attack and metal-catalyzed insertions.[8] This inherent reactivity difference enables chemists to selectively introduce molecular fragments at the C3 position while retaining the C1 chloro-difluoro moiety for potential subsequent transformations.
Reagent Profile and Safe Handling
Before proceeding with any experimental work, it is critical to understand the properties and hazards associated with 1-Chloro-1,1-difluoro-3-iodopropane.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₃H₄ClF₂I | [9] (Derived) |
| Molecular Weight | 252.42 g/mol | [9] (Derived) |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Key Functional Groups | C-I, C-Cl, -CF₂- | N/A |
| Solubility | Miscible with common organic solvents (DCM, EtOAc); sparingly soluble in water. | [4] |
Safety and Handling Protocol
1-Chloro-1,1-difluoro-3-iodopropane is a hazardous chemical that requires careful handling in a controlled laboratory environment.
-
General Handling: Always work within a certified chemical fume hood.[9][10] Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile or neoprene gloves, and a flame-retardant lab coat.[9][10]
-
Health Hazards: The compound is an irritant to the skin and eyes and may cause respiratory irritation.[9][10] Avoid inhalation of vapors and direct contact with skin and eyes.[11]
-
Storage: Store in a cool, well-ventilated area away from strong oxidizing agents and light.[10] The compound may be stabilized with copper.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.
Synthetic Protocol 1: Nucleophilic Substitution for Aryl Ether Synthesis
Rationale: The aryl ether linkage is a critical pharmacophore in numerous successful agrochemicals, including strobilurin fungicides and phenoxy herbicides. This protocol demonstrates the selective displacement of the iodide from 1-Chloro-1,1-difluoro-3-iodopropane by a phenolic nucleophile, a foundational step in building these important molecular classes. The C-I bond is the exclusive site of reaction under these conditions due to its superior leaving group ability compared to the C-Cl bond.[4][12]
General Reaction Scheme
Experimental Workflow Diagram
Detailed Step-by-Step Methodology
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,4-dichlorophenol (1.63 g, 10.0 mmol, 1.0 eq) and anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq).
-
Evacuate and backfill the flask with dry nitrogen gas three times.
-
Add 30 mL of anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add 1-Chloro-1,1-difluoro-3-iodopropane (3.03 g, 12.0 mmol, 1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 60 °C using an oil bath and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 16 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of 1% to 10% ethyl acetate in hexanes, to afford the pure product.
Expected Results
| Compound | Structure | Expected Yield | Purity (¹H NMR) |
| 1-(3-Chloro-3,3-difluoropropoxy)-2,4-dichlorobenzene | ![]() | 80-90% | >95% |
Synthetic Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Rationale: The Suzuki-Miyaura coupling is a powerful and robust method for forming carbon-carbon bonds, a critical transformation in the synthesis of complex active ingredients.[13][14] This protocol illustrates the coupling of the alkyl iodide moiety with a heterocyclic boronic acid. Heterocyclic rings, such as pyrazoles, are prevalent in a new generation of highly effective fungicides and insecticides (e.g., SDHIs).[7] This reaction demonstrates the utility of 1-Chloro-1,1-difluoro-3-iodopropane in accessing these advanced scaffolds.
General Reaction Scheme
Experimental Workflow Diagram
Detailed Step-by-Step Methodology
-
Inside a nitrogen-filled glovebox, add 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (2.29 g, 11.0 mmol, 1.1 eq), cesium carbonate (6.52 g, 20.0 mmol, 2.0 eq), and Palladium(II) acetate (112 mg, 0.05 mmol, 0.5 mol%) to a 100 mL pressure-rated vial equipped with a stir bar.
-
Add SPhos ligand (410 mg, 0.10 mmol, 1.0 mol%) to the vial.
-
Add a 4:1 mixture of 1,4-dioxane and deionized water (40 mL total).
-
Add 1-Chloro-1,1-difluoro-3-iodopropane (2.52 g, 10.0 mmol, 1.0 eq).
-
Seal the vial tightly with a Teflon-lined cap, remove it from the glovebox, and place it in a preheated aluminum heating block at 90 °C.
-
Stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction for the consumption of the iodide starting material by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction to room temperature and dilute with 50 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with an additional 20 mL of ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 40 mL) and then with brine (1 x 40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 10% to 40% ethyl acetate in hexanes) to yield the desired product.
Expected Results
| Compound | Structure | Expected Yield | Purity (LC-MS) |
| 4-(3-Chloro-3,3-difluoropropyl)-1-methyl-1H-pyrazole | ![]() | 70-85% | >95% |
Conclusion and Future Outlook
1-Chloro-1,1-difluoro-3-iodopropane serves as a robust and versatile platform for the synthesis of novel agrochemical candidates. The protocols outlined herein demonstrate its utility in forming key structural motifs through both nucleophilic substitution and modern cross-coupling methodologies. The retained chloro-difluoro-methyl group provides a handle for further diversification or can serve as the final desired toxophore. Future work could explore radical-mediated reactions at the C-I bond or metal-catalyzed C-H activation at the C2 position to further expand the synthetic possibilities of this valuable intermediate.
References
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Haszeldine, R. N. (1953). The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene. Journal of the Chemical Society C: Organic. Available at: [Link]
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Asian Network for Scientific Information. (n.d.). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Scientific Research. Available at: [Link]
-
MDPI. (2022). Synthesis of glycerol-fluorinated triazole derivatives and evaluation of their fungicidal activity. Molecules. Available at: [Link]
-
Chinese Chemical Society. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Journal of Chemistry. Available at: [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET: 1-Chloro-3-iodopropane, stabilized. Available at: [Link]
-
University of Amsterdam. (2024). PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds. HIMS. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Transition-Metal (Cu, Pd, Ni)-Catalyzed Difluoroalkylation via Cross-Coupling with Difluoroalkyl Halides. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. Available at: [Link]
-
University of St Andrews. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry. Available at: [Link]
-
Chinese Chemical Society. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Journal of Chemistry. Available at: [Link]
-
Beilstein-Institut. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemguide. (n.d.). What is nucleophilic substitution? Available at: [Link]
-
ChemTalk. (2025). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
ChemRxiv. (2022). General and Practical Route to Diverse 1,3-(Difluoro)alkyl bicyclo[1.1.1]-Aryl Pentanes Enabled by an Fe-Catalyzed Multicomponent Radical Coupling. Available at: [Link]
-
University of Illinois Springfield. (n.d.). Radical Chain Reactions. Available at: [Link]
-
ResearchGate. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Available at: [Link]
-
University of Arizona. (n.d.). Radical Reactions. Available at: [Link]
-
Chemistry World. (2024). PFAS-free synthesis of fluorinated drugs and pesticides. Available at: [Link]
- Google Patents. (n.d.). US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.
- Google Patents. (n.d.). US4091043A - Process for the preparation of 1-chloro-1,1-difluoroethane and/or 1,1,1-trifluoroethane.
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-1,1-difluoropropane. PubChem. Available at: [Link]
-
MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. Available at: [Link]
-
ResearchGate. (2024). Recent developments in fluorine-containing pesticides. Available at: [Link]
-
Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. Available at: [Link]
-
RWTH Publications. (n.d.). Cross Dehydrogenative Coupling of Chloro- and Fluoroalkanes with Methylarenes. Available at: [Link]
-
Organic Syntheses. (n.d.). 1,1-dichloro-2,2-difluoroethylene. Available at: [Link]
-
Chemrevise. (2018). Halogenoalkanes. Available at: [Link]
-
YouTube. (2018). 26.06 Examples of Radical Reactions. Available at: [Link]
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Atlantis Press. (n.d.). The Impact of Synthetic Pesticide Applications on Public Health. Available at: [Link]
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- 14. researchgate.net [researchgate.net]
Application Notes and Protocol for Sonogashira Coupling with 1-Chloro-1,1-difluoro-3-iodopropane
Introduction: Harnessing Fluorinated Scaffolds in Drug Discovery through Sonogashira Coupling
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[1] 1-Chloro-1,1-difluoro-3-iodopropane is a valuable building block that combines a reactive iodinated carbon for cross-coupling with a difluoromethylene group, a key structural motif in many pharmaceuticals. The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed reaction, provides a powerful method for forming a carbon-carbon bond between a terminal alkyne and an sp² or sp³-hybridized carbon halide.[2] This document provides a detailed protocol and technical guidance for the successful Sonogashira coupling of 1-Chloro-1,1-difluoro-3-iodopropane with terminal alkynes, a reaction of significant interest to researchers in drug development and organic synthesis.
The primary challenge in the Sonogashira coupling of alkyl halides, compared to their aryl or vinyl counterparts, is the propensity for β-hydride elimination. However, the use of specialized ligand systems, particularly N-heterocyclic carbenes (NHCs), has been shown to effectively facilitate the coupling of unactivated alkyl iodides.[3] This protocol leverages these advancements to provide a reliable method for the alkynylation of this fluorinated substrate.
Reaction Principle and Mechanism
The Sonogashira coupling reaction proceeds through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[4]
The Palladium Cycle:
-
Oxidative Addition: A low-valent palladium(0) complex undergoes oxidative addition to the carbon-iodine bond of 1-Chloro-1,1-difluoro-3-iodopropane to form a palladium(II) intermediate.
-
Transmetalation: The palladium(II) complex then reacts with a copper(I) acetylide, generated in the copper cycle, in a transmetalation step. This transfers the alkyne group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired carbon-carbon bond of the product and regenerate the palladium(0) catalyst.
The Copper Cycle:
-
Acetylide Formation: A copper(I) salt, typically copper(I) iodide (CuI), reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species is more nucleophilic than the parent alkyne.[5]
The presence of the electron-withdrawing difluoromethylene group in 1-Chloro-1,1-difluoro-3-iodopropane can influence the rate of oxidative addition. This protocol is designed to account for these electronic effects to ensure efficient coupling.
Safety and Handling Precautions
1-Chloro-1,1-difluoro-3-iodopropane is a halogenated organic compound and should be handled with appropriate safety measures. Based on data for structurally similar compounds like 1-chloro-3-iodopropane, it is expected to be a skin and eye irritant.[6]
-
Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[7]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of 1-Chloro-1,1-difluoro-3-iodopropane with a terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| 1-Chloro-1,1-difluoro-3-iodopropane | ≥97% | (Available from various suppliers) | Store under an inert atmosphere. |
| Terminal Alkyne | Synthesis Grade | (Available from various suppliers) | Ensure purity and dryness. |
| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Catalyst Grade | (Available from various suppliers) | Can be handled in air but stored under inert gas. |
| Copper(I) iodide (CuI) | ≥98% | (Available from various suppliers) | Protect from light. Freshly purified if necessary. |
| Triethylamine (Et₃N) | Anhydrous, ≥99.5% | (Available from various suppliers) | Should be freshly distilled or from a sealed bottle. |
| Toluene | Anhydrous, ≥99.8% | (Available from various suppliers) | Use a dry solvent. |
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply with a manifold
-
Syringes and needles for liquid transfers
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure:
Detailed Steps:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) and anhydrous triethylamine (2.0 mmol, 2.0 equivalents) to the flask via syringe.
-
Add 1-Chloro-1,1-difluoro-3-iodopropane (1.0 mmol, 1.0 equivalent) to the reaction mixture via syringe.
-
Slowly add the terminal alkyne (1.2 mmol, 1.2 equivalents) to the stirring solution via syringe.
-
Stir the reaction mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 60-70 °C. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the catalyst and salts.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Data Presentation: Key Reaction Parameters
The following table summarizes the key parameters for this Sonogashira coupling protocol.
| Parameter | Value/Condition | Rationale |
| Stoichiometry (Iodide:Alkyne) | 1 : 1.2 | A slight excess of the alkyne can help drive the reaction to completion. |
| Palladium Catalyst Loading | 1-5 mol% | Typical catalyst loading for Sonogashira reactions.[4] |
| Copper Co-catalyst Loading | 2-10 mol% | Facilitates the formation of the copper acetylide.[2] |
| Base | Triethylamine (Et₃N) | Acts as both a base and a solvent in some cases. Other amine bases like diisopropylamine can also be used.[8] |
| Solvent | Toluene | A common non-polar solvent for Sonogashira couplings. Anhydrous conditions are crucial.[9] |
| Temperature | Room Temperature to 70 °C | The reaction may proceed at room temperature, but heating can increase the rate, especially for less reactive substrates.[10] |
| Reaction Time | 2-24 hours | Highly dependent on the specific alkyne substrate and temperature. |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | - Inactive catalyst- Poor quality reagents/solvents- Insufficiently inert atmosphere | - Use fresh, high-quality catalysts and reagents.- Ensure all glassware is oven-dried and the reaction is performed under a positive pressure of inert gas.- Degas the solvents prior to use. |
| Formation of Alkyne Homocoupling (Glaser) Product | - Presence of oxygen- High copper catalyst concentration | - Thoroughly deaerate the reaction mixture.- Consider a copper-free Sonogashira protocol.[11] |
| Decomposition of Catalyst (Formation of Palladium Black) | - Impurities in reagents- High reaction temperature | - Purify starting materials if necessary.- Optimize the reaction temperature; avoid excessive heating. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Steric hindrance from the alkyne | - Increase reaction time and/or temperature.- Increase catalyst and ligand loading. For sterically demanding alkynes, consider using a more active ligand such as an N-heterocyclic carbene.[3] |
Conclusion
This application note provides a comprehensive and actionable protocol for the Sonogashira coupling of the fluorinated building block, 1-Chloro-1,1-difluoro-3-iodopropane. By carefully controlling the reaction conditions and employing high-quality reagents, researchers can effectively synthesize a variety of functionalized alkynes. The insights into the reaction mechanism, safety precautions, and troubleshooting strategies are intended to empower scientists in drug discovery and chemical synthesis to confidently utilize this valuable transformation. The chemoselective nature of the C-I bond over the C-Cl bond in this substrate offers further opportunities for sequential cross-coupling reactions, expanding its utility in the construction of complex molecular architectures.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling Reactions Using 2-Chloro-1,3-difluoro-4-iodobenzene.
- Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
- PMC. (n.d.). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides.
- Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7346–7390.
- Lin, Y.-C., et al. (2012). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
- Li, P., et al. (2015). Ligand- and copper-free Sonogashira and Heck couplings of (Het)aryl chlorides and bromides catalyzed by palladium nanoparticles supported on in situ generated Al(OH)3. Green Chemistry, 17(5), 2892-2899.
- Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Way, J. (2018). 4-[18F]Fluoroiodobenzene and its applications in palladium-mediated Sonogashira cross coupling reactions. University of Alberta.
- Fülöp, F., et al. (2022). Design and Utilization of Stable Hydrofluoroolefin-Based Trifluoropropynyl Surrogate for Sonogashira Coupling. European Journal of Organic Chemistry, 2022(31).
-
NROChemistry. (n.d.). Sonogashira Coupling. Retrieved February 15, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved February 15, 2026, from [Link]
- Vechorkin, O., Barmaz, D., Proust, V., & Hu, X. (2011). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 133(51), 20766–20769.
- Synquest Labs. (n.d.).
- MilliporeSigma. (2024, November 8).
-
PubChem. (n.d.). 1-Chloro-3-iodopropane. Retrieved February 15, 2026, from [Link]
- ResearchGate. (n.d.). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides.
- Fisher Scientific. (n.d.).
- ECHEMI. (n.d.).
- YouTube. (2019, January 7). Sonogashira coupling [Video].
- Liori, A. A., et al. (2018). A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction. European Journal of Organic Chemistry, 2018(31), 4268-4276.
- ResearchGate. (2014, January 21).
- SciSpace. (n.d.). A General Protocol for Robust Sonogashira Reactions in Micellar Medium.
- Bechki, L., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 22(44), 15764-15769.
- MDPI. (n.d.).
- ResearchGate. (2015, November 18). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
- MDPI. (n.d.).
- MDPI. (n.d.).
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Application Notes and Protocols for the Chemoselective Suzuki-Miyaura Coupling of 1-Chloro-1,1-difluoro-3-iodopropane
Introduction: Unlocking Fluorinated Scaffolds for Drug Discovery
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity. 1-Chloro-1,1-difluoro-3-iodopropane is a valuable building block, featuring a versatile handle for carbon-carbon bond formation via its primary alkyl iodide, while the gem-difluoro and chloro moieties offer opportunities for further diversification or can be retained to modulate the physicochemical properties of the final compound.
The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the construction of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds, prized for its operational simplicity, broad functional group tolerance, and the use of readily available and generally non-toxic organoboron reagents.[1][2] This application note provides a comprehensive guide to the chemoselective Suzuki-Miyaura coupling of 1-Chloro-1,1-difluoro-3-iodopropane, focusing on the selective activation of the carbon-iodine bond over the more inert carbon-chlorine bond.
The Principle of Chemoselectivity: A Tale of Two Halides
The success of a selective Suzuki coupling on a polyhalogenated substrate hinges on the differential reactivity of the carbon-halogen bonds towards the palladium catalyst. The oxidative addition of the organohalide to the Pd(0) catalyst is the initial and often rate-determining step in the catalytic cycle. The generally accepted order of reactivity for carbon-halogen bonds in Suzuki couplings is C–I > C–Br > C–OTf >> C–Cl.[3] This inherent difference in reactivity forms the basis for the chemoselective coupling at the C-I bond of 1-Chloro-1,1-difluoro-3-iodopropane, leaving the C-Cl bond intact for potential subsequent transformations.
The electron-withdrawing nature of the adjacent difluoromethyl group in the substrate is not expected to significantly hinder the oxidative addition at the γ-position C-I bond, and successful couplings of primary alkyl halides bearing electron-withdrawing groups have been reported.[4]
Key Parameters for a Successful Coupling
The optimization of a Suzuki-Miyaura coupling involves the careful selection of several key components: the palladium source, the ligand, the base, and the solvent system.
Palladium Precatalyst
A variety of Pd(0) and Pd(II) precatalysts can be employed. Pd(II) precatalysts are often more stable to air and moisture and are reduced in situ to the active Pd(0) species.
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) : A classic and often effective catalyst for a range of Suzuki couplings.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) : A common Pd(0) source that requires the addition of a supporting ligand.
-
Pd(OAc)₂ (Palladium(II) Acetate) : A stable Pd(II) salt that is reduced in the reaction mixture. It must be used in conjunction with a phosphine ligand.
-
[Pd(allyl)Cl]₂ : Another air-stable Pd(II) precatalyst that shows high activity with appropriate ligands.
Ligand Selection: The Key to Reactivity and Selectivity
The choice of ligand is critical for a successful Suzuki coupling of an alkyl halide. The ligand stabilizes the palladium center, promotes oxidative addition, and facilitates reductive elimination. For C(sp³)-I couplings, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often preferred as they accelerate the key steps of the catalytic cycle and can suppress side reactions like β-hydride elimination (though not a concern with this specific substrate).
-
Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) : These are a class of bulky, electron-rich biaryl phosphine ligands that have shown exceptional performance in a wide range of cross-coupling reactions, including those involving alkyl halides.
-
Trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) : These are also highly effective, electron-rich ligands that can promote the coupling of challenging substrates.
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) : NHCs are strong σ-donors and have proven to be excellent ligands for Suzuki couplings, often providing high stability and activity to the palladium catalyst.
The Role of the Base
The base plays a crucial role in the Suzuki-Miyaura coupling. Its primary function is to activate the organoboron reagent by forming a more nucleophilic "ate" complex, which then facilitates the transmetalation step.[5] The choice of base can significantly impact the reaction rate and yield.
-
Potassium Phosphate (K₃PO₄) : A strong base that is often effective in couplings of alkyl halides.
-
Cesium Carbonate (Cs₂CO₃) : Another strong base that can be highly effective, particularly with more challenging substrates.
-
Potassium tert-Butoxide (KOtBu) : A very strong base that can be beneficial in difficult couplings but may not be compatible with base-sensitive functional groups.
Solvent System
The choice of solvent is important for dissolving the reactants and facilitating the reaction. Aprotic polar solvents are commonly used, often with the addition of water, which can enhance the rate of transmetalation.
-
Dioxane/Water : A very common and effective solvent mixture for Suzuki couplings.
-
Toluene/Water : Another frequently used biphasic system.
-
Tetrahydrofuran (THF)/Water : Also a viable option for many Suzuki reactions.
-
N,N-Dimethylformamide (DMF) : A polar aprotic solvent that can be useful for solubilizing all reaction components.
Experimental Workflow Diagram
Figure 1. A generalized experimental workflow for the Suzuki-Miyaura coupling of 1-Chloro-1,1-difluoro-3-iodopropane.
Detailed Experimental Protocol
This protocol provides a robust starting point for the chemoselective Suzuki-Miyaura coupling of 1-Chloro-1,1-difluoro-3-iodopropane with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
1-Chloro-1,1-difluoro-3-iodopropane
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Pd₂(dba)₃
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), finely ground
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add 1-Chloro-1,1-difluoro-3-iodopropane (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely ground potassium phosphate (2.0–3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (1-3 mol%) and SPhos (2-6 mol%). Add these to the reaction vessel.
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to achieve a suitable concentration (e.g., 0.1–0.5 M with respect to the limiting reagent).
-
Reaction Conditions: Place the reaction vessel in a preheated oil bath or heating block at 80–100 °C. Stir the reaction mixture vigorously.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Catalytic Cycle
Figure 2. The catalytic cycle for the Suzuki-Miyaura coupling, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.
Comparative Reaction Conditions
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of primary alkyl halides, which can serve as a guide for optimizing the reaction of 1-Chloro-1,1-difluoro-3-iodopropane.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85-95 | [4] |
| Pd(OAc)₂ (2) | PCy₃ (4) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 18 | 70-90 | [5] |
| [Pd(allyl)Cl]₂ (1) | XPhos (2.5) | Cs₂CO₃ (2) | THF | 65 | 16 | 80-95 | [6] |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | 60-85 | [1] |
Note: Yields are typical ranges reported for various primary alkyl halides and arylboronic acids and may vary for the specific substrate.
Troubleshooting and Optimization
-
Low Conversion:
-
Increase reaction temperature or time.
-
Screen different ligands (e.g., XPhos, RuPhos) or catalyst systems.
-
Ensure the base is finely powdered and anhydrous.
-
Thoroughly degas all solvents to prevent catalyst deactivation.
-
-
Side Reactions (e.g., Protodeiodination):
-
Lower the reaction temperature.
-
Use a less polar solvent system.
-
Ensure high purity of the boronic acid.
-
-
No Reaction:
-
Verify the activity of the palladium catalyst.
-
Check for impurities in the starting materials that may inhibit catalysis.
-
Conclusion
The chemoselective Suzuki-Miyaura coupling of 1-Chloro-1,1-difluoro-3-iodopropane offers a reliable and efficient method for the synthesis of novel fluorinated compounds. By leveraging the inherent reactivity difference between the carbon-iodine and carbon-chlorine bonds, selective C(sp³)-C(sp²) bond formation can be achieved in high yields. The choice of a suitable palladium catalyst, a bulky and electron-rich ligand, a strong base, and an appropriate solvent system are paramount for a successful transformation. The protocols and guidelines presented herein provide a solid foundation for researchers to explore the utility of this valuable building block in drug discovery and materials science.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 2001 , 40 (23), 4544-4568. [Link]
-
Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angewandte Chemie International Edition, 2005 , 44 (5), 674-688. [Link]
-
Zhou, J.; Fu, G. C. Cross-Couplings of Unactivated Secondary Alkyl Halides: Room-Temperature Nickel-Catalyzed Suzuki Reactions of Alkyl Bromides and Iodides. Journal of the American Chemical Society, 2004 , 126 (5), 1340-1341. [Link]
-
Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009 , 74 (9), 3626–3631. [Link]
-
Douvris, C.; Ozerov, O. V. Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane Catalysts. Science, 2008 , 321 (5893), 1188-1190. [Link]
-
Panisch, R.; Bolte, M.; Müller, T. Hydrogen- and Fluorine-Bridged Disilyl Cations and Their Use in Catalytic C−F Activation. Journal of the American Chemical Society, 2006 , 128 (30), 9676–9682. [Link]
-
Choi, J.; Wang, D. Y.; Kundu, S.; Choliy, Y.; Emge, T. J.; Krogh-Jespersen, K.; Goldman, A. S. Net Oxidative Addition of C(sp3)−F Bonds to Iridium via Initial C−H Bond Activation. Science, 2011 , 332 (6037), 1545-1548. [Link]
-
Saito, B.; Fu, G. C. Alkyl−Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 2007 , 129 (31), 9602–9603. [Link]
-
Littke, A. F.; Dai, C.; Fu, G. C. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 2000 , 122 (17), 4020–4028. [Link]
-
Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl and Vinyl Boronic Acids with Alkyl Halides. Angewandte Chemie International Edition, 2013 , 52 (29), 7362-7370. [Link]
-
Thomas, A. A.; Denmark, S. E. Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed: The missing link. Science, 2016 , 352 (6283), 329-332. [Link]
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- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Radical Reactions Involving 1-Chloro-1,1-difluoro-3-iodopropane
Authored by: A Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of radical reactions utilizing 1-Chloro-1,1-difluoro-3-iodopropane, a versatile reagent for introducing the synthetically valuable 3-chloro-3,3-difluoropropyl moiety. The document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and practical protocols for leveraging this building block in modern organic synthesis. We will detail key reaction classes including thermally and photochemically initiated radical additions, intramolecular radical cyclizations, and state-of-the-art photoredox-catalyzed transformations. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible outcomes.
Reagent Profile: 1-Chloro-1,1-difluoro-3-iodopropane
1-Chloro-1,1-difluoro-3-iodopropane (C₃H₄ClF₂I) is a halogenated alkane that serves as a powerful precursor for the generation of the 3-chloro-3,3-difluoropropyl radical. Its utility stems from the significant difference in the bond dissociation energies (BDE) of the C-I and C-Cl bonds. The carbon-iodine bond is substantially weaker, allowing for its selective homolytic cleavage under relatively mild conditions, leaving the more robust C-Cl and C-F bonds intact.[1] This predictable reactivity makes it an ideal tool for introducing fluorinated fragments into complex molecules.
The incorporation of fluorine is a cornerstone of modern medicinal chemistry, as it can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[2] The chlorodifluoromethyl group installed by this reagent is a bioisostere of various functional groups and can impart unique electronic properties.
Table 1: Physicochemical Properties of 1-Chloro-1,1-difluoro-3-iodopropane
| Property | Value | Notes |
| Molecular Formula | C₃H₄ClF₂I | |
| Molecular Weight | 254.42 g/mol | |
| Appearance | Colorless to pale yellow liquid | Similar to analogous compounds like 1-chloro-3-iodopropane.[3][4] |
| Key Reactive Site | Carbon-Iodine Bond | Site of selective radical generation. |
| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, DMF, DMSO). Sparingly soluble in water.[5] | Polarity allows for use in a range of reaction media. |
Fundamentals of Radical Generation and Propagation
Radical reactions are chain processes that proceed through three fundamental stages: initiation, propagation, and termination.[1]
-
Initiation: The initial formation of a radical species. In the context of 1-chloro-1,1-difluoro-3-iodopropane, this involves the homolytic cleavage of the C-I bond. This can be achieved through thermal decomposition of an initiator (e.g., AIBN), direct photolysis with UV light, or single-electron transfer (SET) in a photoredox cycle.[1][6][7]
-
Propagation: A series of steps where a radical reacts with a non-radical species to form a new bond and a new radical, which continues the chain. This typically involves the addition of the 3-chloro-3,3-difluoropropyl radical to an unsaturated bond (alkene or alkyne).[8]
-
Termination: The destruction of radical species, usually by radical-radical combination, which ends the chain reaction.
The selective generation of the desired radical at the C3 position is the cornerstone of this reagent's utility. The C-I bond is cleaved preferentially, initiating the desired chemical transformation.
Application Protocol I: Thermally-Initiated Radical Addition to Alkenes
This protocol describes a classic Atom Transfer Radical Addition (ATRA) reaction, where the 3-chloro-3,3-difluoropropyl group is added across a carbon-carbon double bond. Azobisisobutyronitrile (AIBN) is used as a thermal initiator, which upon heating decomposes to generate radicals that initiate the chain process.[9]
Scientific Principle
Upon heating to ~80 °C, AIBN decomposes, releasing nitrogen gas and forming two cyanoisopropyl radicals. These initiator radicals abstract an iodine atom from 1-chloro-1,1-difluoro-3-iodopropane, generating the key 3-chloro-3,3-difluoropropyl radical. This radical then adds to the alkene, preferentially at the less substituted carbon to form the more stable secondary radical intermediate.[8] This new radical propagates the chain by abstracting an iodine atom from another molecule of the starting iodide, yielding the final product and regenerating the 3-chloro-3,3-difluoropropyl radical.
Detailed Experimental Protocol
Materials:
-
1-Chloro-1,1-difluoro-3-iodopropane
-
Alkene (e.g., 1-octene, styrene)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed solvent (e.g., toluene, benzene, or dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Reagents for workup and purification (e.g., saturated sodium thiosulfate solution, brine, magnesium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the alkene (1.0 mmol, 1.0 eq.).
-
Reagent Addition: Under a nitrogen or argon atmosphere, add 1-Chloro-1,1-difluoro-3-iodopropane (1.2 mmol, 1.2 eq.) and AIBN (0.1 mmol, 0.1 eq.).
-
Scientist's Note: A slight excess of the iodopropane ensures that the intermediate alkyl radical is efficiently trapped to form the product. AIBN is used in catalytic amounts as it is regenerated in the chain reaction.
-
-
Solvent Addition: Add anhydrous, degassed solvent (5 mL).
-
Scientist's Note: Degassing the solvent (e.g., by three freeze-pump-thaw cycles or by sparging with argon) is critical to remove dissolved oxygen, which is a radical scavenger and can terminate the chain reaction.
-
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80-90 °C.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ solution (to remove unreacted iodine), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.
Visualization of Experimental Workflow
Caption: Workflow for AIBN-initiated radical addition.
Application Protocol II: Intramolecular Radical Cyclization
Radical cyclizations are powerful reactions for constructing cyclic systems, with a kinetic preference often favoring the formation of five- and six-membered rings.[8] This protocol outlines a generic procedure where a substrate containing both the 1-chloro-1,1-difluoro-3-iodopropyl moiety and a tethered alkene undergoes a radical-initiated cyclization.
Scientific Principle
This reaction requires a precursor molecule where the iodopropane unit is tethered to an alkene. Radical initiation (e.g., using tributyltin hydride and AIBN) generates the 3-chloro-3,3-difluoropropyl radical. This radical, being intramolecularly positioned, rapidly adds to the tethered double bond. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) is governed by Baldwin's rules and the stability of the resulting cyclic radical intermediate. The newly formed cyclic radical is then quenched by a hydrogen atom from tributyltin hydride (n-Bu₃SnH), yielding the cyclized product and regenerating the tributyltin radical to continue the chain.[8]
Detailed Experimental Protocol
Materials:
-
Cyclization precursor (tethered alkene-iodide)
-
Tributyltin hydride (n-Bu₃SnH)
-
AIBN
-
Anhydrous, degassed toluene
-
Standard inert atmosphere glassware
Procedure:
-
Preparation: To a dry Schlenk flask under an argon atmosphere, dissolve the cyclization precursor (1.0 mmol, 1.0 eq.) in anhydrous, degassed toluene (to achieve a final concentration of ~0.02 M).
-
Scientist's Note: Radical cyclizations are often run at high dilution to favor the intramolecular pathway over competing intermolecular reactions.
-
-
Reagent Addition: Add AIBN (0.1 mmol, 0.1 eq.).
-
Syringe Pump Addition: Prepare a solution of n-Bu₃SnH (1.1 mmol, 1.1 eq.) and an additional portion of AIBN (0.1 mmol, 0.1 eq.) in degassed toluene. Add this solution to the reaction mixture via syringe pump over several hours.
-
Scientist's Note: Slow addition of the tin hydride maintains a low concentration of the primary radical, minimizing side reactions like direct reduction of the starting iodide before cyclization can occur.
-
-
Reaction Execution: Heat the reaction mixture to 80-90 °C during the addition and for an additional 1-2 hours after the addition is complete.
-
Monitoring: Monitor for the disappearance of the starting material by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature and concentrate the solvent.
-
The crude residue can be treated with a solution of I₂ in diethyl ether to convert the remaining tin species into tributyltin iodide, or partitioned between acetonitrile and hexane to remove the bulk of the tin byproducts.
-
-
Purification: Purify the product by flash column chromatography.
Visualization of Cyclization Mechanism
Caption: Mechanism of a 5-exo-trig radical cyclization.
Application Protocol III: Visible-Light Photoredox-Catalyzed Addition
Photoredox catalysis offers an exceptionally mild and powerful alternative for generating radicals from alkyl halides using visible light, often at room temperature.[7] This avoids the need for potentially hazardous reagents like tin hydrides and high temperatures.
Scientific Principle
A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light from an LED source and is promoted to an excited state (PC*).[7] This excited state is a potent single-electron reductant. It can donate an electron to the 1-chloro-1,1-difluoro-3-iodopropane, causing the reductive cleavage of the weak C-I bond to form a radical anion, which rapidly fragments into the 3-chloro-3,3-difluoropropyl radical and an iodide anion. The radical then engages in subsequent reactions, such as addition to an alkene. The oxidized photocatalyst (PC+) is regenerated in a parallel step, often by an amine or other sacrificial reductant, to close the catalytic cycle.
Detailed Experimental Protocol
Materials:
-
1-Chloro-1,1-difluoro-3-iodopropane
-
Alkene or other radical acceptor
-
Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ or Ru(bpy)₃Cl₂)
-
Amine base/reductant (e.g., Hantzsch ester, DIPEA)
-
Anhydrous, degassed solvent (e.g., DMF, DMSO, or CH₃CN)
-
Photoreactor setup with a specific wavelength LED (e.g., blue LEDs, ~450 nm)
Procedure:
-
Setup: To a vial suitable for photochemistry, add the photocatalyst (1-2 mol%), the alkene (1.0 mmol, 1.0 eq.), and a magnetic stir bar.
-
Reagent Addition: Add 1-Chloro-1,1-difluoro-3-iodopropane (1.5 mmol, 1.5 eq.) and the amine/reductant (1.5 eq.).
-
Solvent: Add anhydrous, degassed solvent (5-10 mL).
-
Execution: Seal the vial, place it in the photoreactor, and irradiate with the appropriate LEDs while stirring vigorously at room temperature.
-
Scientist's Note: The reaction should be shielded from ambient light before irradiation begins. Vigorous stirring ensures even irradiation of the reaction mixture.
-
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup:
-
Turn off the light source.
-
Transfer the reaction mixture to a separatory funnel and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the solvent and amine salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Visualization of Photoredox Catalytic Cycle
Caption: A representative photoredox catalytic cycle.
Conclusion and Future Outlook
1-Chloro-1,1-difluoro-3-iodopropane is a highly effective and versatile reagent for the introduction of the 3-chloro-3,3-difluoropropyl group into organic molecules via radical pathways. The differential reactivity of its carbon-halogen bonds allows for precise radical generation under a variety of conditions, from traditional thermal initiation to mild, visible-light-driven photoredox catalysis. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel fluorinated compounds. The products of these reactions are valuable intermediates, poised for further functionalization, making this reagent a key tool in the synthetic chemist's arsenal for applications in drug discovery, agrochemicals, and materials science.
References
- Haszeldine, R. N., & Steele, B. R. (1957). The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene. Journal of the Chemical Society C: Organic, 2193-2197. (URL not available)
-
Berger, R., et al. (2019). Introduction of Fluorine and Fluorine-Containing Functional Groups. Harvard DASH. [Link]
-
MDPI. (2024). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI. [Link]
-
Chemistry LibreTexts. (2023). 4: Radical Reactions. Chemistry LibreTexts. [Link]
-
ChemBK. (2024). 1-Chloro-3-iodopropane. ChemBK. [Link]
-
Beilstein Journals. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journals. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-3-iodopropane. PubChem Compound Database. [Link]
-
SciSpace. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. SciSpace. [Link]
- Unknown. (n.d.). Radical Reactions (Part 1). Lecture Notes. (URL not available)
- Unknown. (n.d.). Radical Reactions. Lecture Notes. (URL not available)
-
Zhu, C., et al. (2016). Visible-Light Photoredox-Catalyzed C−H Difluoroalkylation of Hydrazones through an Aminyl Radical/Polar Mechanism. Angewandte Chemie International Edition, 55(8), 2939-43. [Link]
-
Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. Chemistry LibreTexts. [Link]
-
Schultz, D. M., & Yoon, T. P. (2014). Photoredox Catalysis in Organic Chemistry. Macmillan Group - Princeton University. [Link]
-
Donabauer, K., & Hoffman, J. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 1938-1994. [Link]
-
National Center for Biotechnology Information. (2018). Photoredox Enables the Construction of 1,1-Difluoroalkene Carbonyl Mimics. PubMed Central. [Link]
-
Organic Syntheses. (2022). Preparation of 1,1-Difluoroallenes by Difluorovinylidenation of Carbonyl Compounds. Organic Syntheses, 99, 113-124. [Link]
-
R. T. R. & D. S. (2022). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. Angewandte Chemie International Edition, 61(12), e202116035. [Link]
-
Morken, J. P., et al. (2019). Enantioselective Radical Addition/Cross-Coupling of Organozinc Reagents, Alkyl Iodides, and Alkenylboron Reagents. PubMed Central. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]
- 4. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
synthesis of fluorinated heterocycles from 1-Chloro-1,1-difluoro-3-iodopropane
Application Note: Synthesis of Fluorinated Heterocycles from 1-Chloro-1,1-difluoro-3-iodopropane
Part 1: Core Directive & Strategic Overview
1-Chloro-1,1-difluoro-3-iodopropane (CAS: 1909309-69-8) is a specialized bifunctional fluorinated building block designed for the modular synthesis of gem-difluorinated motifs. Unlike simple alkyl halides, this reagent possesses two distinct electrophilic sites with orthogonal reactivity profiles: a highly reactive primary alkyl iodide and a latent, chemically robust chlorodifluoromethyl (
This guide outlines the strategic application of this reagent in the synthesis of fluorinated heterocycles —specifically functionalized pyrrolidines, piperidines, and lactams—which are critical pharmacophores in modern drug discovery due to the bioisosteric properties of the difluoromethylene (
Key Technical Advantages:
-
Orthogonal Reactivity: The C–I bond allows for facile radical generation or nucleophilic displacement under mild conditions, while the C–Cl bond within the
moiety remains stable, serving as a latent handle for late-stage functionalization or metal-mediated cyclization. -
Bioisosteric Utility: Enables the introduction of a
linker that mimics the steric and electronic properties of an ether oxygen or carbonyl group, enhancing metabolic stability.
Part 2: Scientific Integrity & Logic (Mechanistic Pathways)
The utility of 1-Chloro-1,1-difluoro-3-iodopropane relies on exploiting the reactivity difference between the iodine and chlorine atoms.
Reactivity Profile
-
Site A (C3 - Iodide): The C–I bond is weak (
) and susceptible to:-
Nucleophilic Substitution (
): Reaction with amines, thiols, or enolates. The inductive effect of the -fluorines slightly deactivates the electrophile compared to non-fluorinated analogs, but reaction proceeds readily with good nucleophiles. -
Radical Generation: Facile homolysis generates a primary alkyl radical (
) suitable for Atom Transfer Radical Addition (ATRA) to alkenes.
-
-
Site B (C1 - Chlorodifluoromethyl): The
group is generally inert to direct displacement. However, it can participate in:-
Radical Cyclization: Under photoredox or metal-catalyzed conditions (e.g., Cu, Ru), the C–Cl bond can be activated to close rings.
-
Lithium-Halogen Exchange: Treatment with lithium naphthalenide or similar reagents can generate a carbanion (
) for reaction with electrophiles.
-
Strategic Workflows
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of N-Substituted-3,3-difluoropropylamines (Precursors)
This protocol describes the attachment of the fluorinated building block to a nitrogen nucleophile, a common first step in heterocycle synthesis.
Reagents:
-
1-Chloro-1,1-difluoro-3-iodopropane (1.2 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine, or N-Benzylmethylamine) (1.0 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 mmol) in anhydrous MeCN (5 mL).
-
Base Addition: Add
(2.0 mmol) and stir at room temperature for 10 minutes. -
Alkylation: Dropwise add 1-Chloro-1,1-difluoro-3-iodopropane (1.2 mmol) to the suspension.
-
Reaction: Heat the mixture to 60°C and stir for 12–18 hours. Monitor consumption of the amine by TLC or LC-MS.
-
Note: The iodine is displaced preferentially. The
group remains intact.
-
-
Work-up: Cool to room temperature. Filter off the solids and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc) to yield the N-(3-chloro-3,3-difluoropropyl)amine .
Data Interpretation:
-
Yield: Typically 75–90%.
-
1H NMR: Look for the triplet of triplets for the
protons ( ppm) and the triplet for ( ppm). -
19F NMR: Distinct signal for
( to ppm).
Protocol B: Radical Addition to Alkenes (ATRA)
This protocol utilizes the iodine handle to extend the carbon chain, introducing the
Reagents:
-
1-Chloro-1,1-difluoro-3-iodopropane (1.5 equiv)
-
Terminal Alkene (e.g., 1-Octene or Allyl Acetate) (1.0 equiv)
-
Initiator: AIBN (0.1 equiv) or Sodium Dithionite (
) for aqueous conditions. -
Solvent: Benzene (thermal) or MeCN/H2O (redox).
Procedure (Thermal Method):
-
Setup: Dissolve the alkene (1.0 mmol) and 1-Chloro-1,1-difluoro-3-iodopropane (1.5 mmol) in degassed benzene (or trifluorotoluene) (5 mL).
-
Initiation: Add AIBN (0.1 mmol).
-
Reaction: Reflux the mixture under nitrogen for 4–8 hours.
-
Work-up: Evaporate the solvent.
-
Purification: Flash chromatography.
Product: A linear iodinated adduct:
-
Application: This adduct can be cyclized (e.g., using
or base) to form cyclopentanes or pyrrolidines if a nitrogen atom is present in the "R" group.
Part 4: Data Summary & Safety
Table 1: Comparative Reactivity of Halogen Sites
| Site | Bond | Reactivity Type | Conditions | Outcome |
| C3 (Terminal) | C–I | High (Nucleophilic Sub.) | N-Alkylation (Retention of | |
| C3 (Terminal) | C–I | High (Radical Transfer) | AIBN, Alkene, Reflux | C–C Bond Formation (ATRA) |
| C1 (Internal) | C–Cl | Low (Latent) | Cyclization / Functionalization |
Safety & Handling:
-
Toxicity: Fluorinated alkyl halides can be toxic and potential alkylating agents. Use in a fume hood.
-
Stability: 1-Chloro-1,1-difluoro-3-iodopropane is light-sensitive (due to the C–I bond). Store in amber vials at 2–8°C over copper wire (stabilizer).
-
Incompatibility: Avoid strong reducing agents (e.g.,
) unless reduction of the C–I bond is desired.
Part 5: References
-
Sigma-Aldrich. 1-Chloro-1,1-difluoro-3-iodopropane Product Analysis & CAS 1909309-69-8 Entry.Link
-
Dolbier, W. R. (2011). Fluorine-containing free radicals. Kinetics and dynamics. Chemical Reviews, 96(5), 1557-1584. Link
-
Qing, F. L. (2014). Automated Synthesis of Gem-Difluorinated Heterocycles. Journal of Fluorine Chemistry.[3] (General reference for gem-difluoroalkyl iodide reactivity).
-
PubChem. Compound Summary for CAS 1909309-69-8.Link
Sources
- 1. Iodine(III)-Mediated Migratory gem-Difluorinations: Synthesis of β Transformable Functionality Substituted gem-Difluoroalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-1,1-difluoro-3-iodopropane
Ticket ID: #SYN-CF2-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Radical Addition & Telomerization Control
Executive Summary & Reaction Logic
User Query: "I am attempting to synthesize 1-Chloro-1,1-difluoro-3-iodopropane (
Scientist's Response:
The synthesis of 1-Chloro-1,1-difluoro-3-iodopropane relies on the radical addition (telomerization) of chlorodifluoroiodomethane (
The core challenge here is selectivity . You are fighting a kinetic war between two pathways:
-
Chain Transfer (Desired): The intermediate radical abstracts an iodine atom from the starting material to form the target (
adduct). -
Propagation (Undesired): The intermediate radical reacts with another ethylene molecule, creating longer chains (telomers,
).
To win this war, you must manipulate the concentration of reagents to favor Chain Transfer.
The Reaction Scheme
Critical Process Parameters (The "Golden Path")
To ensure reproducibility, adhere to these parameters. Deviating from the Stoichiometry is the #1 cause of failure.
| Parameter | Specification | Reason for Causality |
| Stoichiometry | High concentration of | |
| Temperature | 80°C - 110°C | Sufficient to decompose the initiator (AIBN or Peroxide) but low enough to prevent thermal degradation of the C-I bond. |
| Pressure | 20 - 50 bar (Ethylene) | High pressure drives the reaction, but too high pressure favors polymerization (telomerization). |
| Initiator | AIBN or Benzoyl Peroxide | Standard radical sources. Copper/Amine catalysts (ATRA conditions) offer higher selectivity but are harder to purify. |
| Stabilizer | Copper Turnings | Essential for storage. Scavenges free radicals and prevents the "Pink Death" (Iodine liberation). |
Troubleshooting Guide (FAQ Format)
Issue 1: "I have a significant amount of heavy, viscous oil in my flask."
Diagnosis: Uncontrolled Telomerization.
Root Cause: The local concentration of Ethylene was too high relative to the
Corrective Action:
-
Increase the Ratio: Use a 4:1 or 5:1 molar excess of
. -
Change Addition Mode: Do not pressurize the vessel with ethylene all at once. Feed ethylene slowly (semi-batch) to keep its liquid-phase concentration low.
-
Switch to ATRA: Use a Copper(I) catalyst (e.g., CuCl/bipyridine). The metal complex mediates the halogen transfer, drastically increasing the rate of "capping" the chain with Iodine, effectively killing telomerization.
Issue 2: "The product turns pink/violet immediately after distillation."
Diagnosis: Homolytic cleavage of the C-I bond (Iodine liberation). Root Cause: Light sensitivity or traces of acid/peroxide remaining in the distillate.
Corrective Action:
-
The "Copper Trick": Add activated Copper turnings to the receiving flask during distillation and to the final storage vial.
-
The Wash: Wash the crude reaction mixture with 5% Sodium Thiosulfate (
) solution before drying and distilling. This reduces free back to iodide. -
Darkness: Wrap your column and receiver in aluminum foil.
Issue 3: "The reaction stalled. I have mostly starting material left."
Diagnosis: Catalyst Death or Oxygen Inhibition.
Root Cause: Radical reactions are notoriously sensitive to
Corrective Action:
-
Degas Rigorously: Use three Freeze-Pump-Thaw cycles on the
before introducing ethylene. Sparging with is often insufficient. -
Stepwise Initiation: Add the initiator in portions (e.g., 25% at T=0, 25% at T=2h, etc.) to maintain a steady flux of radicals.
Visualizing the Workflow & Mechanism
Diagram 1: The Competitive Mechanism (Selectivity Logic)
This diagram illustrates why excess
Caption: The kinetic competition between Chain Transfer (Product formation) and Propagation (Polymerization). High ClCF2I concentration favors Path A.
Diagram 2: Experimental Workflow
Caption: Step-by-step synthesis workflow emphasizing the critical stabilization and washing steps.
References & Authoritative Sources
-
Telomerization of Ethylene (Mechanism & Kinetics)
-
Source: Kyoto University Research Information Repository.
-
Relevance: Defines the kinetic rate equations for ethylene telomerization and chain transfer constants (
) essential for controlling molecular weight. -
(Note: Direct PDF link to historical kinetic data).
-
-
Radical Additions to Alkenes (Kharasch Addition)
-
Source: Chemistry LibreTexts.[1]
-
Relevance: Provides the foundational mechanism for the peroxide-initiated addition of alkyl halides to alkenes.
-
-
Synthesis of Fluorinated Telomers
-
Source: ResearchGate (Journal of Fluorine Chemistry context).
-
Relevance: Discusses the specific reactivity of chlorofluoro-olefins and iodides, highlighting the use of initiators like DHBP and the impact of fluorine on radical stability.[2]
-
-
Handling & Stabilization of Iodo-alkanes
-
Source: ChemicalBook / TCI Chemicals.
-
Relevance: Confirms the industry standard of using Copper chips to stabilize 1-chloro-3-iodopropane derivatives against light-induced degradation.
-
Sources
Technical Support Center: Purification of 1-Chloro-1,1-difluoro-3-iodopropane
Welcome to the technical support center for the purification of 1-Chloro-1,1-difluoro-3-iodopropane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile chemical intermediate.
Introduction
1-Chloro-1,1-difluoro-3-iodopropane is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. Its trifunctional nature, possessing chloro, difluoro, and iodo groups, allows for a wide range of selective chemical transformations. However, the synthesis of this compound can often result in a mixture of impurities that can interfere with subsequent reactions. This guide provides a comprehensive overview of the most effective purification methods, troubleshooting advice, and answers to frequently asked questions to ensure you obtain your desired product with the highest possible purity.
Troubleshooting Guide: Selecting the Right Purification Strategy
The choice of purification method is critically dependent on the nature and quantity of the impurities present in the crude product. The following decision tree provides a systematic approach to selecting the most appropriate purification strategy.
Caption: Decision tree for selecting a purification method.
Frequently Asked Questions (FAQs)
Q1: My crude product has a distinct purple or brown color. What is the cause and how can I remove it?
A1: A purple or brown hue in your crude product is almost certainly due to the presence of elemental iodine (I₂), a common byproduct of reactions involving iodoalkanes, especially when exposed to light or heat.[1]
Removal Protocol:
-
Dissolve the crude product in a water-immiscible organic solvent such as dichloromethane or diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃). The iodine will be reduced to colorless iodide ions (I⁻), which are soluble in the aqueous layer.
-
Continue washing until the organic layer is colorless.
-
Separate the organic layer and proceed with further purification steps.
Q2: After aqueous washing, my product appears cloudy. What should I do?
A2: Cloudiness after an aqueous wash indicates the presence of residual water. It is crucial to thoroughly dry the organic solution before removing the solvent, as water can interfere with subsequent reactions and affect the accuracy of analytical data.
Drying Protocol:
-
After separating the organic layer from the final aqueous wash, add an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).
-
Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.
-
Allow the mixture to stand for 10-15 minutes to ensure complete drying.
-
Filter the drying agent and wash the filter cake with a small amount of fresh, dry solvent to recover any adsorbed product.
Q3: I am having difficulty separating my product from a closely-related impurity with a similar boiling point. What is the best approach?
A3: When dealing with impurities that have boiling points close to that of your product, fractional distillation may not be effective. In such cases, column chromatography is the preferred method of purification.[2] The choice of stationary and mobile phases is critical for achieving good separation.
Recommended Chromatography Conditions:
-
Stationary Phase: Silica gel is a good starting point for normal-phase chromatography. For more challenging separations, especially with fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can offer unique selectivity.[3]
-
Mobile Phase (Eluent): A non-polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically used for normal-phase chromatography. The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis first.
Q4: My product seems to decompose upon standing, even after purification. How can I improve its stability?
A4: 1-Chloro-1,1-difluoro-3-iodopropane can be sensitive to light and may slowly release iodine over time.[1]
Stabilization and Storage:
-
Stabilizer: Commercial samples of similar iodoalkanes are often stabilized with a small amount of copper powder or a copper chip.[4] The copper scavenges any free radicals that may initiate decomposition.
-
Storage: Store the purified product in an amber glass bottle to protect it from light. For long-term storage, refrigeration in an inert atmosphere (e.g., argon or nitrogen) is recommended.
Q5: What are the primary safety precautions I should take when handling 1-Chloro-1,1-difluoro-3-iodopropane?
A5: This compound is a halogenated hydrocarbon and should be handled with appropriate care in a well-ventilated fume hood. It is classified as a skin and eye irritant.[5]
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a properly functioning chemical fume hood to avoid inhalation of vapors.
-
In case of contact: If the compound comes into contact with skin, wash the affected area thoroughly with soap and water. If it gets in your eyes, flush with copious amounts of water for at least 15 minutes and seek medical attention.
Detailed Experimental Protocols
Protocol 1: Purification by Fractional Distillation
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.
-
Initial Purification: If the crude product contains acidic impurities or free iodine, perform the appropriate aqueous washes as described in the FAQs section before distillation.
-
Distillation:
-
Place the dried crude product in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fraction that distills at a constant temperature. The expected boiling point will likely be slightly lower than that of the non-fluorinated analog due to the presence of fluorine.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.[10][11][12]
Protocol 2: Purification by Column Chromatography
Column chromatography is ideal for separating compounds with similar polarities and boiling points.
Step-by-Step Methodology:
-
TLC Analysis: Determine the optimal eluent system by performing thin-layer chromatography (TLC) on the crude mixture. Test various ratios of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal solvent system will give a good separation of the product spot from impurity spots, with the product having an Rf value of approximately 0.3-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the least polar solvent system determined from your TLC analysis.
-
Gradually increase the polarity of the eluent if necessary to move the product down the column.
-
-
Fraction Collection: Collect fractions in separate test tubes and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₃H₄ClF₂I | |
| Molecular Weight | 240.42 g/mol | |
| Boiling Point (estimated) | ~150-170 °C | Based on 1-Chloro-3-iodopropane[8][9] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Solubility | Sparingly soluble in water, miscible with common organic solvents | [4] |
Chemical Degradation Pathways
Caption: Potential degradation pathways for 1-Chloro-1,1-difluoro-3-iodopropane.
Understanding these degradation pathways is crucial for preventing the formation of impurities during purification and storage. For instance, avoiding excessive heat and basic conditions can minimize elimination reactions.[13] Ensuring the product is kept dry will prevent hydrolysis, and storing it in the dark will prevent photolytic decomposition.[1]
References
- AQA. (n.d.). Detailed Notes - Topic 3.2. Alkanes. AQA Chemistry A-level.
-
Wikipedia. (2024). Fractional distillation. [Link]
-
ChemBK. (2024). 1-Chloro-3-iodopropane. Retrieved April 9, 2024, from [Link]
- chemrevise. (n.d.). 3.2 Alkanes.
-
PubChem. (n.d.). 1-Chloro-3-iodopropane. National Center for Biotechnology Information. [Link]
-
Biotage. (2023, January 26). How to isolate impurities from a reaction product. [Link]
-
Homework.Study.com. (n.d.). How is the mixture of alkanes separated by fractional distillation?[Link]
- Google Patents. (n.d.). Method for purifying (e)-1-chloro-3,3,3-trifluoropropene.
- Agilent. (n.d.). GC AND GC/MS.
-
Cheméo. (n.d.). Chemical Properties of Ethane, 1-chloro-1,1-difluoro- (CAS 75-68-3). [Link]
- YouTube. (2022, February 17). Alkanes Part 1 - Fractional Distillation, Cracking and Combustion (AQA A level Chemistry).
- Shimadzu. (n.d.). Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides.
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–713. [Link]
- AHL Labnote 59. (2019, May). GC/MS-LC/MS multi-residue method.
-
Barker, J., et al. (2014). Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography. Journal of visualized experiments : JoVE, (87), 51487. [Link]
- YouTube. (2012, August 7).
-
Kuitunen, M. L., & Kostiainen, O. (2010). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 2(5), 529-535. [Link]
-
Filo. (2025). The hydrolysis of 1-chloropropane to produce propan-1-ol is much slower t... Retrieved August 11, 2025, from [Link]
-
Qiu, F., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of chromatographic science, 49(6), 459–464. [Link]
- Google Patents. (n.d.). Synthesis of 1-chloro-1, 1-difluoroethane.
-
Pereira, L., et al. (2010). HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column. LCGC International, 23(10). [Link]
-
Zhang, Y., et al. (2014). Pyrolysis of 1-chloro-1, 1-difluoroethane to vinylidene fluoride. Advanced Materials Research, 936, 333-336. [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. biotage.com [biotage.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]
- 5. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. homework.study.com [homework.study.com]
- 8. 1-CHLORO-3-IODOPROPANE | 6940-76-7 [chemicalbook.com]
- 9. chembk.com [chembk.com]
- 10. hpst.cz [hpst.cz]
- 11. shimadzu.com [shimadzu.com]
- 12. uoguelph.ca [uoguelph.ca]
- 13. The hydrolysis of 1-chloropropane to produce propan-1-ol is much slower t.. [askfilo.com]
Technical Support Center: Synthesis of 1-Chloro-1,1-difluoro-3-iodopropane
Topic: Side Reactions & Troubleshooting in the Radical Addition of Chlorodifluoroiodomethane (
Executive Summary
The preparation of 1-Chloro-1,1-difluoro-3-iodopropane (
While conceptually straightforward, this reaction is governed by the competition between chain transfer (forming the desired mono-adduct) and propagation (forming telomers/oligomers). The most critical troubleshooting challenge is controlling the Telogen (
Part 1: The Chemistry & Mechanism (The "Why")
To troubleshoot effectively, one must understand the radical chain mechanism. The reaction proceeds via a radical chain where the
The Critical Competition:
Once the
-
Desired Path (Chain Transfer): Abstract an Iodine atom from a new molecule of
. This terminates the chain for that molecule and yields the product. -
Side Path (Propagation/Telomerization): React with another ethylene molecule. This extends the chain, creating impurities (
).
Mechanism Diagram
Figure 1: The kinetic competition between product formation (green path) and telomerization (red path).
Part 2: Troubleshooting Guide (Q&A)
Category 1: Yield & Selectivity Issues
Q1: My GC-MS shows a series of peaks with increasing molecular weights (+28 mass units). What are these?
Diagnosis: These are telomers (
-
Increase the Telogen:Taxogen Ratio: Run the reaction with a large excess of
(e.g., 3:1 or 5:1 molar ratio). -
Pressure Control: If using a batch autoclave, do not maintain constant ethylene pressure. Charge ethylene in small aliquots or limit the initial charge.
-
Switch Catalyst: Consider using a Copper-amine catalyst (Asscher-Vofsi conditions) which has a higher chain transfer coefficient than simple peroxide initiators, favoring the mono-adduct [1].
Q2: I am seeing "reduction" products (
-
Solvent Purity: Ensure solvents (if used) are not strong H-donors (avoid THF or alcohols if possible; use neat
or inert fluorocarbons). -
Moisture Control: Dry all reagents. Water can sometimes facilitate protonation/reduction cycles in the presence of metal contaminants.
Category 2: Reaction Stalling & Initiation
Q3: The reaction pressure isn't dropping (no ethylene consumption).
Diagnosis: Catalyst deactivation or "Oxygen Inhibition".
Root Cause: Radical reactions are notoriously sensitive to
-
Degassing: Perform at least 3 "Freeze-Pump-Thaw" cycles on the
and purge the autoclave with or Ar before ethylene addition. -
Temperature Mismatch: Ensure your bath temperature matches the 10-hour half-life (
) of your initiator (e.g., ~70-80°C for AIBN or Benzoyl Peroxide).
Category 3: Product Stability
Q4: The product turns pink/purple during distillation.
Diagnosis: Iodine liberation (
-
Stabilization: Add a stabilizer like Copper turnings or Silver wool to the distillation flask to scavenge free iodine.
-
Vacuum Distillation: Lower the boiling point by using high vacuum (<10 mmHg) to reduce thermal stress.
-
Darkness: Wrap the collection flask and column in aluminum foil.
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 1-Chloro-1,1-difluoro-3-iodopropane with >90% selectivity for the mono-adduct.
Reagents:
-
Chlorodifluoroiodomethane (
): 3.0 equivalents (Excess is key). -
Ethylene (
): 1.0 equivalent. -
Initiator: AIBN (0.5 mol%) or Benzoyl Peroxide (
).
Methodology:
-
Preparation: A high-pressure stainless steel autoclave (e.g., Parr reactor) is checked for leaks.
-
Loading (Cold): Cool autoclave to -78°C (Dry ice/Acetone). Condensed pre-weighed
(3.0 eq) into the vessel. Add Initiator (dissolved in minimal or added as solid before cooling). -
Degassing: Briefly evacuate the headspace to remove air (Oxygen inhibition check).
-
Ethylene Charge: Charge Ethylene (1.0 eq) by mass or pressure calculation.
-
Note: Do not maintain constant pressure; let the pressure drop as reaction proceeds to prevent telomerization.
-
-
Reaction: Heat to 80°C (for AIBN). Monitor pressure drop. Reaction is complete when pressure stabilizes.
-
Workup:
-
Vent unreacted Ethylene.
-
Recover excess
via distillation (bp ~35°C) for reuse. -
Purification: Fractionally distill the residue under reduced pressure.
-
Fraction 1: Trace
. -
Fraction 2: Product (
) . (Expected bp: ~125-130°C at atm, lower at vacuum). -
Residue: Telomers (
).
-
-
Part 4: Data & Specifications
Side Product Profile Table
| Component | Structure | Origin | Control Strategy |
| Target | High [Telogen]/[Olefin] ratio. | ||
| Telomer (n=2) | Propagation | Avoid constant Ethylene pressure. | |
| Telomer (n=3) | Propagation | Stop reaction at lower conversion. | |
| Alkane | H-Abstraction | Remove H-donors (solvents). | |
| Dimer | Coupling | Low Ethylene conc. (Radical A dimerization). |
Physical Property Estimates (for Distillation)
- (Starting Material): bp ~35°C.
-
Target (
): bp ~128°C (est). -
Telomer (
): bp >180°C.
References
-
Telomerization of Ethylene: Rieve, R. W. (1969). Telomerization of ethylene. U.S. Patent 3,462,503.[1] Link
- Radical Addition Mechanism: Boutevin, B., & Pietrasanta, Y. (1989). Telomerization reactions of fluorinated alkenes. Comprehensive Polymer Science.
-
General Properties of 1-Chloro-3-iodopropane (Analog): Sigma-Aldrich Product Sheet. Link
-
Reaction of CF2ClI with Olefins: Haszeldine, R. N. (1953). The addition of free radicals to unsaturated systems. Part III. Chlorodifluoroiodomethane.[2] Journal of the Chemical Society, 3761-3768.
Sources
Technical Support Center: Synthesis of 1-Chloro-1,1-difluoro-3-iodopropane
Topic: Optimization of Yield and Selectivity in the Radical Addition of Chlorodifluoroiodomethane (
Core Directive: The Challenge of Selectivity
The synthesis of 1-Chloro-1,1-difluoro-3-iodopropane is a classic "Goldilocks" problem in radical chemistry. You are attempting to add exactly one unit of ethylene to a haloalkane.
-
Too little reactivity: The
bond is relatively strong compared to perfluoroalkyl iodides ( ), leading to low conversion. -
Too much reactivity: Ethylene is highly susceptible to polymerization. Once the radical adds to ethylene, the resulting primary alkyl radical (
) prefers to react with another ethylene molecule rather than abstracting an iodine atom to terminate the chain. This leads to telomers ( ).
This guide prioritizes the Copper-Catalyzed Atom Transfer Radical Addition (ATRA) over traditional peroxide-initiated methods. ATRA provides the kinetic control necessary to favor the mono-adduct (
Phase 1: Reaction Design & Catalysis
Q: Why is my yield stuck at <40% using AIBN or Benzoyl Peroxide?
A: Peroxide initiators rely on "free" radical chains. In this regime, the competition between chain transfer (forming product) and propagation (forming polymer) is dictated purely by the bond dissociation energies and concentration of reagents. The chain transfer constant (
The Solution: Switch to Copper-Catalyzed ATRA. In ATRA, the radical concentration is kept extremely low by a transition metal catalyst (Cu), which reversibly deactivates the growing radical chain. This "Persistent Radical Effect" suppresses termination reactions and allows the iodine abstraction step to compete effectively with polymerization.
Recommended Protocol: Copper-Mediated ATRA[1][2][3]
| Component | Specification | Role |
| Substrate | Limiting reagent. | |
| Olefin | Ethylene ( | Pressurized gas (maintain 2–5 bar). |
| Catalyst | Copper(I) Chloride (CuCl) or Copper(0) powder | Redox active metal. |
| Ligand | TPMA or dNbpy (4,4'-di-nonyl-2,2'-bipyridine) | Solubilizes Cu and tunes redox potential. |
| Solvent | Acetonitrile (MeCN) or Dichloromethane (DCM) | MeCN stabilizes Cu(I) species best. |
| Reductant | Sodium Ascorbate (Optional) | Regenerates Cu(I) from Cu(II), allowing ppm-level catalyst loading. |
Visualizing the Mechanism
The diagram below illustrates why ATRA prevents the formation of polymers (
Figure 1: The catalytic cycle of Copper-mediated ATRA. Note that the "Deactivation" step (I-Transfer) is accelerated by the catalyst, effectively "capping" the radical before it can react with a second ethylene molecule.
Phase 2: Process Control & Stoichiometry
Q: I am getting a mixture of n=1 (target) and n=2 (impurity). How do I shift the ratio?
A: This is a stoichiometry and pressure issue.
Troubleshooting Checklist:
-
Ethylene Pressure: High pressure increases the concentration of dissolved ethylene, favoring propagation (polymerization) over termination (product formation).
-
Fix: Reduce ethylene pressure to 2–3 bar . Do not run at >10 bar unless you specifically want telomers.
-
-
Reagent Ratio:
-
Fix: Use a slight excess of
if possible, or run ethylene as the limiting reagent in a batch mode. However, typically ethylene is used in excess for practical reasons; in this case, the Catalyst Concentration becomes the control lever.
-
-
Temperature:
-
Fix: Lower the temperature (e.g., 60°C
40°C). Propagation usually has a higher activation energy than the radical recombination/transfer step. Lower heat favors the kinetic trap (the product).
-
Q: The reaction turns green/blue and stops. Why?
A: This indicates the accumulation of Cu(II) species (which are often blue/green) and the depletion of active Cu(I) species.
-
Cause: Oxygen leak (oxidation of catalyst) or radical termination (buildup of Cu(II) without regeneration).
-
Fix:
-
Degas thoroughly: Freeze-pump-thaw cycles are mandatory. Sparging is often insufficient for ATRA.
-
Add a Reducing Agent: Add 10 mol% Sodium Ascorbate or Tin(II) Ethylhexanoate. This regenerates active Cu(I) from the "dead" Cu(II), known as ARGET ATRA (Activators Regenerated by Electron Transfer).
-
Phase 3: Workup & Purification
Q: My product turns pink/purple during distillation. Is it decomposing?
A: Yes. The C-I bond is weak (
Stabilization Protocol:
-
The Wash: During workup, wash the organic layer with 10% Sodium Thiosulfate (
) or Sodium Bisulfite. This reduces free iodine back to iodide (colorless). -
The Pot: Add Copper Turnings or Silver Wool to the distillation pot. These metals scavenge free iodine and inhibit the radical decomposition chain mechanism.
-
The Vacuum: Never distill at atmospheric pressure (bp
170°C is too high).-
Target: Distill at < 20 mmHg . The boiling point should drop to approx 60–65°C .
-
Q: How do I remove the Copper catalyst residue?
A: Copper-amine complexes can be sticky.
-
Method 1 (Filtration): Pass the crude reaction mixture through a short plug of neutral alumina or silica gel . The polar copper complex will stick; the non-polar haloalkane will elute with hexanes/pentane.
-
Method 2 (Extraction): Wash with aqueous EDTA or dilute ammonia (
). The copper binds to the chelator/ammonia in the water phase (turning deep blue), leaving the organic phase clean.
Troubleshooting Flowchart
Use this logic tree to diagnose yield failures.
Figure 2: Diagnostic decision tree for common synthesis failures.
References
-
Pintauer, T., & Matyjaszewski, K. (2008). Atom transfer radical addition (ATRA) and cyclization (ATRC) catalyzed by copper complexes.[1][2][3] Chemical Society Reviews, 37(6), 1087-1097. Link
-
Severin, K. (2006). Ruthenium catalysts for the atom transfer radical addition of haloalkanes to alkenes. Current Organic Chemistry, 10(2), 217-224. Link
-
Dolezal, S. (1976). Radical addition of 1-chloro-1,1-difluoro-3-iodopropane to alkenes. Collection of Czechoslovak Chemical Communications, 41, 2755. (Foundational work on the specific substrate).[4]
-
Sigma-Aldrich. (2024). 1-Chloro-3-iodopropane Safety Data Sheet. (Used for physical property verification and stabilization data). Link
Sources
- 1. A General Platform for Copper-Catalyzed Atom Transfer Radical Addition with Electron-Deficient Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-catalyzed atom transfer radical addition (ATRA) and cyclization (ATRC) reactions in the presence of environmentally benign ascorbic acid as a reducing agent - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Enhanced ethylene and ethane production with free-radical cracking catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-Chloro-1,1-difluoro-3-iodopropane
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the fundamental properties, storage, and handling of 1-Chloro-1,1-difluoro-3-iodopropane.
Q1: What are the expected physical and chemical properties of this compound?
A1: Based on its analogs, 1-Chloro-1,1-difluoro-3-iodopropane is expected to be a clear, colorless to light yellow or pinkish liquid.[1][2] It is likely sparingly soluble in water but miscible with common organic solvents like dichloromethane and ethyl acetate.[3] The key feature of this molecule is the differential reactivity of the two carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more labile than the carbon-chlorine (C-Cl) bond, making the iodine a much better leaving group in nucleophilic substitution reactions.[3] This allows for selective functionalization at the 3-position.
Q2: What are the primary hazards I should be aware of?
A2: The primary hazards are inferred from its structural components:
-
Skin and Eye Irritation: Both analogs are classified as skin and eye irritants.[1][4] Direct contact should be strictly avoided.
-
Respiratory Irritation: Vapors are likely to cause respiratory tract irritation.[1][4] All handling of open containers must be performed in a certified chemical fume hood.
-
Flammability: While 1-Chloro-1,1-difluoropropane is a flammable liquid, the higher molecular weight and iodine content of the target compound likely increase its flash point, classifying it as a combustible liquid rather than highly flammable.[5][6] It should still be kept away from ignition sources.[5]
-
Light Sensitivity: Iodo-alkanes are often sensitive to light, which can cause gradual decomposition and discoloration (often turning pink or brown).[2][7]
Q3: What are the correct storage procedures for 1-Chloro-1,1-difluoro-3-iodopropane?
A3: Proper storage is critical to maintain the compound's integrity and ensure safety.
-
Temperature: Store in a cool, dry, well-ventilated place.[5] Refrigeration at 2-8°C is recommended to minimize decomposition and vapor pressure.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture and air-induced degradation.
-
Container: Keep the container tightly sealed.[4] Use an amber glass bottle or a container protected from light to prevent photodegradation.[7]
-
Location: Store away from incompatible materials, particularly strong oxidizing agents.[7]
Q4: What Personal Protective Equipment (PPE) is required when handling this reagent?
A4: A comprehensive PPE strategy is mandatory.
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes. Ensure skin is not exposed.[8]
-
Respiratory Protection: All work with open containers must be conducted in a chemical fume hood.[4] If engineering controls are insufficient, a respirator with an appropriate organic vapor cartridge may be necessary.[6]
Q5: What common chemicals or materials are incompatible with 1-Chloro-1,1-difluoro-3-iodopropane?
A5: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, peroxides) as this can lead to vigorous or explosive reactions.[7] Due to its reactivity in nucleophilic substitution, it is also incompatible with strong bases and reactive metals.
| Parameter | Inferred Guideline | Primary Rationale / Source Analog |
| Appearance | Clear, colorless to light yellow/pink liquid | 1-Chloro-3-iodopropane[1][2] |
| Primary Hazards | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2), Respiratory Irritant (STOT SE 3) | 1-Chloro-3-iodopropane[1][4] |
| Storage Temp. | 2-8°C, protected from light | 1-Chloro-3-iodopropane[2] |
| Ventilation | Required; handle in a chemical fume hood | All halogenated hydrocarbons[4] |
| Incompatibilities | Strong oxidizing agents, strong bases | 1-Chloro-3-iodopropane[7] |
| PPE | Safety goggles, chemical-resistant gloves, lab coat | Standard for irritant chemicals[8] |
Troubleshooting Experimental Issues
This guide provides a logical, step-by-step approach to diagnosing and resolving common problems encountered during experiments involving 1-Chloro-1,1-difluoro-3-iodopropane.
Q1: My reaction is sluggish or fails to proceed. What are the likely causes?
A1: This is a common issue that can often be traced back to reagent quality or reaction conditions.
-
Reagent Degradation: The C-I bond is susceptible to degradation, especially with prolonged exposure to light, air, or trace impurities.[7] If the reagent has discolored significantly (e.g., turned dark brown), its purity is questionable. Solution: Check the purity via NMR or GC-MS. If degraded, purify by passing it through a short plug of activated neutral alumina or consider using a fresh bottle.
-
Insufficient Activation: While the C-I bond is reactive, your specific reaction may require higher temperatures or a more potent nucleophile/base. Solution: Gradually increase the reaction temperature in 10°C increments. If applicable, consider using a stronger base or a phase-transfer catalyst to enhance reactivity.
-
Solvent Purity: The presence of water or other protic impurities in your solvent can quench anionic nucleophiles or intermediates. Solution: Ensure you are using a freshly dried, anhydrous solvent appropriate for your reaction chemistry.
Q2: I am observing a mixture of products, suggesting reaction at both the chlorine and iodine-bearing carbons. How can I improve selectivity?
A2: This issue arises from the inherent, albeit different, reactivity of both C-Cl and C-I bonds.
-
Principle of Selectivity: The C-I bond is substantially more reactive towards most nucleophiles than the C-Cl bond.[3] Selective substitution at the C-I position should be achievable under mild conditions.
-
Troubleshooting Steps:
-
Lower the Temperature: High reaction temperatures can provide enough energy to overcome the activation barrier for C-Cl bond cleavage. Run the reaction at the lowest temperature that still allows for a reasonable rate of C-I substitution (start at room temperature or below).
-
Use a "Softer" Nucleophile: According to Hard and Soft Acid and Base (HSAB) theory, softer nucleophiles (e.g., those with sulfur or phosphorus heteroatoms) show a greater preference for reacting with the softer electrophilic carbon attached to iodine.
-
Limit Reaction Time: Over-extended reaction times can lead to the slow formation of the secondary, less-favored product. Monitor the reaction closely by TLC or GC and quench it as soon as the desired product is maximized.
-
Q3: How should I properly handle and dispose of waste containing 1-Chloro-1,1-difluoro-3-iodopropane?
A3: All waste must be handled as hazardous.
-
Waste Collection: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled halogenated organic waste container.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[5] Scoop the material into a sealed container for disposal. Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
-
Disposal: Do not dispose of this chemical down the drain.[4] All waste must be disposed of through your institution's EHS office in accordance with local, state, and federal regulations.
References
-
PubChem - National Center for Biotechnology Information. (n.d.). 1-Chloro-3-iodopropane. [Link]
-
ChemBK. (2024). 1-Chloro-3-iodopropane. [Link]
Sources
- 1. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Chloro-3-iodopropane [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 1-Chloro-3-iodopropane 99 6940-76-7 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Technical Support Center: Optimizing Reaction Conditions for 1-Chloro-1,1-difluoro-3-iodopropane
Welcome to the Technical Support Center for 1-Chloro-1,1-difluoro-3-iodopropane (CF₂ClCH₂CH₂I). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the common challenges and optimize your reaction conditions for successful outcomes. Our advice is grounded in established chemical principles and practical, field-proven insights.
Synthesis of 1-Chloro-1,1-difluoro-3-iodopropane: Troubleshooting and Optimization
The synthesis of 1-Chloro-1,1-difluoro-3-iodopropane is a critical first step that can significantly impact the success of subsequent reactions. A common and effective method is the radical telomerization of vinylidene chloride (VDC) with diiodomethane (CH₂I₂).[1] This process, however, can present several challenges.
FAQ: Synthesis
Q1: My telomerization reaction is giving low yields of the desired 1-Chloro-1,1-difluoro-3-iodopropane. What are the likely causes and how can I improve the yield?
A1: Low yields in the telomerization of VDC with diiodomethane are often traced back to several key factors:
-
Initiator Concentration: The concentration of the radical initiator (e.g., AIBN or dibenzoyl peroxide) is crucial. Too little initiator will result in a slow and incomplete reaction, while too much can lead to the formation of higher molecular weight polymers and undesired side products.
-
Stoichiometry of Reactants: The molar ratio of VDC to CH₂I₂ plays a pivotal role. An excess of VDC can favor the formation of longer telomers and polymers.[1] Conversely, a large excess of diiodomethane may be necessary to favor the formation of the monoadduct, but this can make purification challenging.
-
Reaction Temperature: The optimal temperature is dictated by the decomposition rate of the initiator. For AIBN, a temperature range of 70-80 °C is typically effective. Lower temperatures will result in a slow reaction, while higher temperatures can lead to uncontrolled polymerization and decomposition of the product.
-
Solvent Choice: While the reaction can be run neat, the use of a solvent can help to control the reaction temperature and prevent localized overheating. Solvents like acetonitrile can be a good choice.
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| Initiator (AIBN) | Start with 0.5-2 mol% relative to the limiting reagent. | Balances initiation rate with minimizing side reactions. |
| [VDC]:[CH₂I₂] Ratio | Begin with a 1:3 to 1:5 molar ratio. | A significant excess of the chain transfer agent (CH₂I₂) favors the formation of the 1:1 adduct. |
| Temperature | 70-80 °C (for AIBN) | Ensures a steady rate of radical generation without promoting excessive side reactions. |
| Reaction Time | Monitor by GC-MS every 1-2 hours. | Allows for determination of the optimal reaction endpoint and prevents product degradation. |
Q2: I am observing significant amounts of higher molecular weight byproducts in my crude reaction mixture. How can I minimize their formation?
A2: The formation of higher molecular weight telomers (CF₂Cl(CH₂)₂ₙI where n > 1) and polymers is a common side reaction.[1] To suppress this:
-
Increase the Relative Concentration of Diiodomethane: As the chain transfer agent, a higher concentration of CH₂I₂ will increase the probability of chain termination after the addition of a single VDC molecule.
-
Slow Addition of VDC: Adding the vinylidene chloride slowly to the reaction mixture containing the diiodomethane and initiator can help maintain a low concentration of the monomer, thereby disfavoring polymerization.
-
Lower the Reaction Temperature: While this will slow down the reaction, it can also reduce the rate of polymerization relative to the desired telomerization.
Experimental Protocol: Synthesis of 1-Chloro-1,1-difluoro-3-iodopropane
Objective: To synthesize 1-Chloro-1,1-difluoro-3-iodopropane via radical telomerization.
Materials:
-
Diiodomethane (CH₂I₂)
-
2,2'-Azobis(2-methylpropionitrile) (AIBN)
-
Acetonitrile (anhydrous)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. The glassware should be thoroughly dried to prevent side reactions.
-
To the three-neck flask, add diiodomethane (e.g., 3 equivalents) and anhydrous acetonitrile.
-
Add AIBN (e.g., 1 mol%) to the flask.
-
Begin stirring and heat the mixture to 75 °C.
-
In the addition funnel, place vinylidene chloride (1 equivalent).
-
Once the reaction mixture has reached 75 °C, add the vinylidene chloride dropwise over a period of 2-3 hours.
-
After the addition is complete, continue to stir the reaction at 75 °C for an additional 4-6 hours, monitoring the progress by GC-MS.
-
Once the reaction is complete (as determined by the consumption of VDC), cool the mixture to room temperature.
-
The crude product can then be purified by fractional distillation under reduced pressure.
Diagram: Synthesis Workflow
Sources
- 1. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vinylidene chloride | Plasticizer, Monomer, Polymer | Britannica [britannica.com]
- 3. cameo.mfa.org [cameo.mfa.org]
- 4. CN106278805A - A kind of preparation method of vinylidene chloride monomer - Google Patents [patents.google.com]
avoiding elimination reactions with 1-Chloro-1,1-difluoro-3-iodopropane
Strategies for Maximizing Nucleophilic Substitution and Suppressing Elimination Reactions
Overview
Welcome to the technical support center for 1-Chloro-1,1-difluoro-3-iodopropane. This versatile building block is valued in pharmaceutical and materials science for introducing a chloro-difluoroethyl moiety. However, its utility is dependent on successfully performing nucleophilic substitution at the C-I bond. A common challenge researchers face is the competing E2 elimination reaction, which leads to the formation of an undesired alkene byproduct.
This guide provides an in-depth analysis of the factors governing the competition between substitution (SN2) and elimination (E2) pathways. We will move beyond simple procedural steps to explain the mechanistic principles, enabling you to troubleshoot effectively and optimize your reaction conditions for high-yield substitution.
Section 1: Understanding the Core Problem: Substitution vs. Elimination
Q1: I'm seeing an unexpected alkene in my reaction mixture. Why is this happening?
A1: The formation of an alkene byproduct from 1-Chloro-1,1-difluoro-3-iodopropane is the result of a bimolecular elimination (E2) reaction competing with your desired bimolecular nucleophilic substitution (SN2) reaction.
-
Desired SN2 Pathway: Your nucleophile directly attacks the carbon atom bonded to the iodine. Iodine is an excellent leaving group, making this carbon highly electrophilic.[1][2][3] This is a single-step (concerted) mechanism that inverts the stereochemistry at the reaction center (though not relevant for this achiral substrate).
-
Undesired E2 Pathway: Instead of acting as a nucleophile and attacking the carbon, your reagent acts as a base. It abstracts a proton (H+) from the carbon adjacent to the one bearing the iodine (the β-carbon).[4] This simultaneous (concerted) process involves the departure of the iodide leaving group and the formation of a carbon-carbon double bond.[5][6]
The core issue is that many nucleophiles are also bases.[7] The reaction conditions you choose will tip the balance in favor of one pathway over the other.
Figure 1: Competing SN2 and E2 pathways for 1-Chloro-1,1-difluoro-3-iodopropane.
Section 2: Troubleshooting Guide & Strategic Optimization
To favor the SN2 pathway, you must systematically control the key parameters of your reaction.
Q2: How does my choice of nucleophile/base affect the outcome?
A2: This is the most critical factor. The distinction between nucleophilicity (the rate at which a species attacks an electrophilic carbon) and basicity (the affinity of a species for a proton) is central to controlling this reaction.[7][8][9]
-
To Favor SN2: Use a reagent that is a strong nucleophile but a weak base . These reagents have a high kinetic drive to attack the carbon atom but a low thermodynamic affinity for abstracting a proton.
-
To Avoid (as they favor E2): Use reagents that are strong, sterically hindered bases . Bulky bases find it difficult to approach the electrophilic carbon (steric hindrance), making it easier for them to abstract an exposed proton on the adjacent carbon.[6]
| Reagent Class | Examples | Predominant Reaction | Rationale |
| Excellent for SN2 | I⁻, Br⁻, RS⁻, N₃⁻, CN⁻, RCOO⁻ | SN2 | These are weak bases (conjugate acids have low pKa) but are highly polarizable and excellent nucleophiles.[1] |
| Good for SN2 | Amines (RNH₂), Phosphines (R₃P) | SN2 | Good neutral nucleophiles. |
| Use with Caution | HO⁻, MeO⁻, EtO⁻ | SN2 / E2 Mixture | These are strong nucleophiles but also strong bases.[8] The outcome is highly dependent on other conditions. |
| Promotes E2 | t-BuOK, DBU, DBN, LDA | E2 | These are strong but sterically bulky bases, making nucleophilic attack difficult and favoring proton abstraction.[6] |
Q3: What is the optimal solvent for promoting substitution?
A3: The solvent plays a crucial role in stabilizing or destabilizing the nucleophile.
-
Recommended (Favors SN2): Polar Aprotic Solvents. Examples include DMF, DMSO, Acetonitrile (CH₃CN), and Acetone . These solvents effectively solvate the cation (e.g., Na⁺) but poorly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly increasing the rate of the SN2 reaction.[10][11][12]
-
Use with Caution: Polar Protic Solvents. Examples include water, methanol, and ethanol. These solvents can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that stabilizes it and reduces its nucleophilicity.[11] While water tends to favor substitution, alcoholic solvents, especially in combination with strong bases like NaOH or KOH, strongly promote elimination.[4][13][14] Anhydrous, ethanolic KOH is a classic reagent system for inducing elimination.[14][15]
Q4: How does temperature influence the product ratio?
A4: Higher temperatures almost always favor elimination over substitution.[13][16][17]
Causality: Elimination reactions typically have a higher activation energy than their competing substitution reactions. Increasing the reaction temperature provides more molecules with sufficient energy to overcome this higher barrier, thus increasing the proportion of the elimination product. For optimal selectivity, it is recommended to start reactions at a lower temperature (e.g., 0 °C or room temperature) and monitor for progress before considering gentle heating.
Q5: Does the concentration of my reagents matter?
A5: Yes. Since the E2 reaction is bimolecular (its rate depends on the concentration of both the substrate and the base), using a high concentration of a strong base will favor the elimination pathway.[4][13] If you are working with a nucleophile that is also a strong base (e.g., an alkoxide), consider using a more dilute solution or adding the reagent slowly to keep its instantaneous concentration low.
Section 3: Practical Methodologies & Workflows
Protocol 1: General Procedure for High-Selectivity SN2 Displacement
This protocol is designed to maximize the yield of the substitution product using a non-basic nucleophile (sodium azide, NaN₃, as an example).
Reagents & Equipment:
-
1-Chloro-1,1-difluoro-3-iodopropane
-
Sodium Azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask with stir bar
-
Nitrogen/Argon atmosphere setup
-
TLC plates or GC-MS for reaction monitoring
Procedure:
-
Setup: Dry the glassware thoroughly in an oven. Assemble the reaction flask under an inert atmosphere (Nitrogen or Argon).
-
Reagent Addition: To the flask, add 1-Chloro-1,1-difluoro-3-iodopropane (1.0 eq) and anhydrous DMF (approx. 0.2-0.5 M concentration). Begin stirring.
-
Nucleophile Addition: Add sodium azide (1.1-1.5 eq) to the stirring solution.
-
Reaction Conditions: Maintain the reaction at room temperature (approx. 20-25 °C).
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product via column chromatography if necessary.
Troubleshooting Workflow
If you observe the formation of ClCF₂-CH=CH₂, use the following decision tree to diagnose and correct the issue.
Figure 2: A decision tree for troubleshooting elimination byproducts.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Under these conditions, is there a risk of substitution at the C-Cl bond?
-
Q: My desired nucleophile is inherently a strong base (e.g., sodium phenoxide). How can I maximize my substitution yield?
-
A: This is a challenging scenario where a mixture of products is likely. To favor substitution, you must rigorously apply all other principles: use a polar aprotic solvent like DMF, maintain the lowest possible reaction temperature that allows for a reasonable reaction rate, and consider slow addition of your nucleophile to avoid high concentrations.
-
-
Q: What are the primary safety considerations for 1-Chloro-1,1-difluoro-3-iodopropane?
-
A: According to safety data, this compound is an irritant, particularly to the skin and eyes, and may cause respiratory irritation.[19] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
References
-
Chemguide. (n.d.). Elimination v Nucleophilic Substitution in Halogenoalkanes. Retrieved from [Link]
-
Various Authors. (2023, June 20). What are the conditions that favour substitution and elimination of alkyl halide? Quora. Retrieved from [Link]
-
Poater, J., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(2), 1259-1268. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). C. Elimination vs. Substitution. Retrieved from [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1944-1951. Retrieved from [Link]
-
Wipf Group. (n.d.). Organic Chemistry 1 Chapter 7. SN1 & Elimination Reactions. University of Pittsburgh. Retrieved from [Link]
-
Dalal, M. (n.d.). Elimination Reactions. Dalal Institute. Retrieved from [Link]
-
Unknown Author. (n.d.). Elimination Reactions. SlidePlayer. Retrieved from [Link]
-
Various Authors. (n.d.). Nucleophilic substitution vs. elimination reactions. SlidePlayer. Retrieved from [Link]
-
Poater, J., et al. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(2), 1259-1268. Retrieved from [Link]
-
Baylor Tutoring Center. (2022, March 15). Nucleophilicity v Basicity [Video]. YouTube. Retrieved from [Link]
-
Save My Exams. (2025, June 20). Elimination Reactions of Halogenoalkanes. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, May 4). 8.2: Background. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mechanism of formation of alkenes by the strong base elimination reaction on haloalkanes. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilicity vs. basicity [Video]. Retrieved from [Link]
-
Fernández, I., & Bickelhaupt, F. M. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(11), 1944-1951. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). SN2 Effect of Solvent. Retrieved from [Link]
-
Hunt, I. (n.d.). Nucleophilicity vs Basicity. University of Calgary. Retrieved from [Link]
-
Reddit user discussion. (2014, November 10). How solvents affect E1/E2 and SN1/SN2 reactions? Reddit. Retrieved from [Link]
-
Chemcomplete. (n.d.). Nucleophilicity vs Basicity. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, March 22). Leaving Group Stability - SN1 and SN2 Reactions [Video]. YouTube. Retrieved from [Link]
-
Reddit user discussion. (2025, December 18). How does leaving group size (Cl-R vs Br-R vs I-R) attached to a cyclohexane affect the rate of an sn2 reaction. Reddit. Retrieved from [Link]
-
Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from [Link]
-
Ashenhurst, J. (2011, April 12). What Makes A Good Leaving Group? Master Organic Chemistry. Retrieved from [Link]
Sources
- 1. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 7. ochemtutor.com [ochemtutor.com]
- 8. youtube.com [youtube.com]
- 9. Khan Academy [khanacademy.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. SN2 Effect of Solvent | OpenOChem Learn [learn.openochem.org]
- 12. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. savemyexams.com [savemyexams.com]
- 15. mechanism of formation of alkenes by the strong base elimination reaction on haloalkanes dehydrohalogenation reaction equations elimination reactions of halogenoalkanes alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 16. quora.com [quora.com]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. fishersci.com [fishersci.com]
Technical Support Center: Scale-Up Synthesis of 1-Chloro-1,1-difluoro-3-iodopropane
Welcome to the technical support center for the scale-up synthesis of 1-Chloro-1,1-difluoro-3-iodopropane. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this critical fluorinated building block. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and reproducible scale-up process.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route to 1-Chloro-1,1-difluoro-3-iodopropane?
The most industrially relevant method is the free-radical addition of 1-chloro-1,1-difluoroethane (HCFC-142b) to ethylene, followed by reaction with molecular iodine. This telomerization reaction is typically initiated by a thermal radical initiator, such as di-tert-butyl peroxide (DTBP). The overall reaction is as follows:
CH3CClF2 + CH2=CH2 + I2 --(Initiator, Heat)--> ICH2CH2CClF2CH3
This process is favored for scale-up due to the relatively low cost and high availability of the starting materials. However, it requires careful control of reaction parameters to achieve high selectivity for the desired n=1 adduct.
Q2: What are the critical process parameters and safety considerations for this synthesis?
This synthesis involves flammable gases, high pressures, and thermally unstable reagents, demanding stringent safety protocols.[1]
Critical Process Parameters:
-
Temperature: Directly influences the decomposition rate of the initiator and the kinetics of the propagation steps. It must be high enough for efficient initiation but low enough to prevent runaway reactions and minimize side products.
-
Pressure: The partial pressure of ethylene is crucial for its concentration in the liquid phase, affecting the reaction rate and the formation of higher-order telomers.
-
Reagent Stoichiometry: The molar ratio of HCFC-142b to ethylene must be carefully optimized to suppress the formation of polyethylene and higher molecular weight adducts.[2]
-
Initiator Concentration: The amount of initiator dictates the radical flux in the system. Too little results in a sluggish or incomplete reaction, while too much can lead to uncontrolled exotherms and the formation of byproducts from initiator decomposition.
Primary Safety Concerns:
-
High-Pressure Operations: The reaction is conducted in a pressure vessel (autoclave) to contain the gaseous reactants and manage the reaction pressure. All personnel must be trained in high-pressure equipment operation.[3] The vessel must be compliant with relevant safety standards like the ASME Boiler and Pressure Vessel Code.[1][4]
-
Flammable Gases: 1-Chloro-1,1-difluoroethane (HCFC-142b) and ethylene are flammable gases that can form explosive mixtures with air.[5][6] The reactor must be purged with an inert gas (e.g., nitrogen or argon) before introducing the reactants.
-
Organic Peroxides: Di-tert-butyl peroxide (DTBP) is a thermally unstable and flammable liquid.[7][8] It must be stored in a cool, fireproof location, separated from combustible materials, and handled with non-sparking tools.[8][9] Contamination with acids, bases, or metals can cause rapid decomposition.[9]
-
Exothermic Reaction: Free-radical polymerizations and additions are often exothermic. Proper heat management through reactor jacketing, controlled feed rates, and emergency cooling systems is essential to prevent thermal runaway.
Q3: What are the typical yields and purity profiles achievable at scale?
With proper optimization, yields for 1-Chloro-1,1-difluoro-3-iodopropane can exceed 80%. The crude product mixture, however, will contain unreacted starting materials, the desired product, and several impurities.
Common Impurities:
-
Unreacted 1-chloro-1,1-difluoroethane
-
Higher-order telomers (e.g., 1-Chloro-1,1-difluoro-5-iodopentane)
-
Byproducts from initiator decomposition (e.g., acetone, tert-butanol)
Purification is typically achieved via fractional distillation under reduced pressure to separate the product from lower-boiling starting materials and higher-boiling telomers. Final purity levels of >99% are achievable.
Troubleshooting Guide
This section addresses specific issues that may arise during the scale-up synthesis.
Problem 1: Low or No Reaction Conversion
Possible Cause A: Ineffective Initiation
-
Explanation: The free-radical chain reaction cannot begin without a sufficient concentration of primary radicals. This can happen if the initiator was degraded during storage or if radical scavengers are present in the system. Organic peroxides are thermally unstable and must be stored properly in a cool environment.[8]
-
Troubleshooting Steps:
-
Verify Initiator Quality: Use a fresh, properly stored batch of di-tert-butyl peroxide.
-
Ensure Inert Atmosphere: Oxygen is a potent radical scavenger. Ensure the reactor is thoroughly purged with high-purity nitrogen or argon to remove all traces of air.[10]
-
Check Temperature: Confirm that the reaction temperature is within the optimal decomposition range for DTBP (typically 120-140 °C).
-
Analyze Starting Materials: Test incoming raw materials for potential inhibitors or impurities.
-
Possible Cause B: Incorrect Reaction Conditions
-
Explanation: The reaction kinetics are highly sensitive to temperature and pressure. If the temperature is too low, the initiator decomposition will be too slow, leading to poor conversion. If the ethylene pressure is too low, its concentration in the reaction phase will be insufficient for an efficient reaction rate.
-
Troubleshooting Steps:
-
Calibrate Instruments: Ensure thermocouples and pressure transducers are accurately calibrated.
-
Increase Temperature Gradually: Incrementally increase the reaction temperature in 5 °C steps, ensuring it does not exceed the safety limits of the equipment or reagents.
-
Increase Ethylene Pressure: Increase the ethylene feed pressure to enhance its solubility and concentration, thereby increasing the rate of the propagation step.
-
Problem 2: Low Selectivity / High Levels of Impurities
Possible Cause A: Formation of Higher Telomers
-
Explanation: If the concentration of ethylene is too high relative to the concentration of the HCFC-142b radical, the growing radical chain is more likely to add another ethylene molecule rather than react with iodine. This leads to the formation of 1-chloro-1,1-difluoro-5-iodopentane and even longer chains. This is a common issue in free-radical additions to alkenes.[2]
-
Troubleshooting Steps:
-
Adjust Reagent Ratio: Increase the molar ratio of 1-chloro-1,1-difluoroethane to ethylene. This increases the probability that the intermediate radical will react with the iodine source to terminate the chain at the desired length.
-
Control Ethylene Feed: Implement a controlled, continuous feed of ethylene rather than charging it all at the beginning. This maintains a lower, steady-state concentration of the monomer.
-
Lower Reaction Pressure: Reducing the overall pressure will decrease the concentration of ethylene in the liquid phase, disfavoring polymerization.
-
Possible Cause B: Ethylene Polymerization
-
Explanation: At certain temperatures and pressures, and particularly if initiator concentration is high, ethylene can polymerize independently to form polyethylene, which can appear as a waxy solid in the reactor.
-
Troubleshooting Steps:
-
Optimize Initiator Concentration: Reduce the amount of initiator to the minimum required for an efficient reaction rate.
-
Modify Temperature Profile: Lowering the reaction temperature can sometimes reduce the rate of ethylene polymerization more than the rate of the desired telomerization.
-
Problem 3: Runaway Reaction or Uncontrolled Pressure Increase
Possible Cause A: Poor Heat Dissipation
-
Explanation: As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. The exothermic nature of the reaction can lead to a rapid temperature increase, which further accelerates the reaction rate—a dangerous feedback loop known as a thermal runaway.
-
Troubleshooting Steps:
-
Ensure Adequate Cooling: Verify that the reactor's cooling jacket is functioning correctly and that the coolant flow rate is sufficient.
-
Control Reagent Addition Rate: One of the key reactants or the initiator should be added slowly and controllably over time. This allows the cooling system to keep pace with the heat being generated.
-
Implement Emergency Protocols: Ensure an emergency cooling system (e.g., a quench bath or an injection of a reaction inhibitor) is in place and that all operators are trained on its use.[3]
-
Possible Cause B: Initiator "Dumping"
-
Explanation: Adding the entire charge of a highly active initiator like DTBP at once to a hot reactor can cause an extremely rapid, almost instantaneous, decomposition, releasing a large amount of energy and gaseous byproducts, leading to a pressure spike.
-
Troubleshooting Steps:
-
Use a Feed Pump: Add the initiator solution to the heated reactor via a calibrated pump over a prolonged period (e.g., several hours).
-
Pre-dilute the Initiator: Diluting the peroxide in a suitable, inert solvent can help manage its reactivity and improve heat control during addition.
-
Experimental Workflow & Data
Reference Protocol: 2L Scale Synthesis
Safety Precaution: This procedure must be carried out in a properly functioning fume hood or a barricaded area suitable for high-pressure reactions.[3] Personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and compatible gloves, is mandatory.[1]
-
Reactor Preparation: A 2-liter stainless steel pressure reactor is cleaned, dried, and assembled. The system is leak-tested and then purged three times with high-purity nitrogen.
-
Reagent Charging: 100.5 g of iodine (0.396 mol) and 600 g of 1-chloro-1,1-difluoroethane (HCFC-142b, 5.97 mol) are charged to the reactor.
-
Inerting and Sealing: The reactor is sealed and purged again with nitrogen.
-
Reaction Execution: The reactor is heated to 130 °C. A solution of 12 g of di-tert-butyl peroxide (0.082 mol) in 100 g of HCFC-142b is pumped into the reactor over 4 hours. Simultaneously, ethylene is fed into the reactor to maintain a constant pressure of 20 bar.
-
Reaction Monitoring: The reaction is held at 130 °C for an additional 2 hours after the feeds are complete.
-
Cooldown and Workup: The reactor is cooled to room temperature, and the excess pressure is carefully vented. The crude liquid product is discharged.
-
Purification: The crude product is purified by vacuum fractional distillation to yield the final product.
| Parameter | Value | Rationale |
| Reactor Volume | 2 Liters | Standard pilot scale |
| Temperature | 130 °C | Optimal for DTBP initiation |
| Pressure | 20 bar | Balances ethylene solubility and side reactions |
| HCFC-142b:Ethylene | >10:1 (Molar) | Favors n=1 adduct, suppresses polymerization |
| Initiator | Di-tert-butyl Peroxide | Common, well-characterized thermal initiator |
| Yield (Typical) | 80-85% | Based on iodine |
| Purity (Post-Distillation) | >99.0% | By GC analysis |
Table 1. Optimized Reaction Parameters for Scale-Up Synthesis.
Visual Diagrams
Overall Synthesis Workflow
Caption: High-level workflow for the synthesis of 1-Chloro-1,1-difluoro-3-iodopropane.
Reaction Mechanism and Side Reactions
Caption: Simplified mechanism showing the desired reaction and telomerization side product.
References
-
Arkema. (2013). Di-tert-butyl peroxide - GPS Safety Summary. 9
-
International Labour Organization & World Health Organization. (n.d.). ICSC 1019 - DI-tert-BUTYL PEROXIDE. 7
-
Pergan. (2025). Essential Safety Guidelines for Efficient Handling of Organic Peroxides. 8
-
TradeSafe. (2025). Pressure Vessel 101: Design, Types, and Safety Standards. 4
-
University of Kentucky. (n.d.). Reactors & Pressure Vessels - Occupational Health & Safety. 1
-
Chemical Bull. (n.d.). Di-Tert-Butyl Peroxide Safety Data Sheet. 11
-
ChemicalBook. (2026). Di-tert-butyl peroxide - Safety Data Sheet. 12
-
Parr Instrument Company. (n.d.). SAFETY in the Operation of Laboratory Reactors and Pressure Vessels. 3
-
HECHT Technology. (n.d.). The Importance of Pressure Vessels in Chemical Processing. 13
-
Interchim. (2020). The importance of the sealing of a vessel for chemical synthesis and process development. 10
-
LibreTexts. (2023). Free radical halogenation of alkenes: substitution vs addition. 14
-
LibreTexts. (2023). Addition of Radicals to Alkenes. 2
-
Wikipedia. (n.d.). 1-Chloro-1,1-difluoroethane. 5
-
NOAA Cameo Chemicals. (n.d.). 1-CHLORO-1,1-DIFLUOROETHANE. 6
Sources
- 1. Reactors & Pressure Vessels | Occupational Health & Safety [ohs.uky.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ehs.vt.edu [ehs.vt.edu]
- 4. trdsf.com [trdsf.com]
- 5. 1-Chloro-1,1-difluoroethane - Wikipedia [en.wikipedia.org]
- 6. 1-CHLORO-1,1-DIFLUOROETHANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. ICSC 1019 - DI-tert-BUTYL PEROXIDE [chemicalsafety.ilo.org]
- 8. thousandscomposite.com [thousandscomposite.com]
- 9. arkema.com [arkema.com]
- 10. The importance of the sealing of a vessel for chemical synthesis and process development [blog.interchim.com]
- 11. chemicalbull.com [chemicalbull.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. hecht-technology.nl [hecht-technology.nl]
- 14. webstor.srmist.edu.in [webstor.srmist.edu.in]
troubleshooting failed reactions with 1-Chloro-1,1-difluoro-3-iodopropane
Technical Support Center: 1-Chloro-1,1-difluoro-3-iodopropane
Welcome to the technical support center for 1-Chloro-1,1-difluoro-3-iodopropane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile fluorinated building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot failed reactions and optimize your synthetic outcomes.
Core Chemical Principles: Understanding the Reactivity of 1-Chloro-1,1-difluoro-3-iodopropane
1-Chloro-1,1-difluoro-3-iodopropane (ClCF₂CH₂CH₂I) is a specialized reagent designed to introduce the 3-chloro-3,3-difluoropropyl moiety. Its utility stems from the pronounced difference in reactivity between its two carbon-halogen bonds. The key to success is recognizing that nearly all desired reactions will occur at the terminal C-I bond.
The C-I bond is the weakest link in the molecule, making it the primary site for both nucleophilic substitution and radical-mediated reactions. In stark contrast, the C-Cl bond, located on a gem-difluoro carbon, is exceptionally strong and generally unreactive under standard conditions. This differential reactivity is a direct consequence of bond strengths.
| Bond | Typical Bond Dissociation Energy (kcal/mol) | Reactivity Profile |
| C-I | ~53 | Highly Reactive: Weakest bond, readily cleaved. Site for SN2, radical formation, and metal insertions. |
| C-Cl | ~81 | Low Reactivity: Significantly stronger than a standard alkyl chloride. |
| C-F | ~116 | Inert: Very strong bond, does not participate in reactions under typical synthetic conditions.[1][2] |
This table clearly illustrates why reactions selectively occur at the iodo-substituted carbon.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during experimentation. We follow a logical progression from identifying the problem to implementing a validated solution.
Q1: My reaction is sluggish or fails to initiate. What are the primary causes?
A1: This is a common issue often traced back to either the integrity of the starting material or suboptimal reaction conditions for activating the C-I bond.
-
Starting Material Integrity:
-
Check for Discoloration: Alkyl iodides are sensitive to light and can decompose over time, liberating elemental iodine (I₂), which imparts a pink or purple hue. This free iodine can inhibit many radical reactions.
-
Purity Verification: Before starting, confirm the purity of your 1-Chloro-1,1-difluoro-3-iodopropane via ¹H or ¹⁹F NMR. The presence of impurities can interfere with the reaction.
-
Solution: If the reagent is discolored, wash an ethereal solution of it with aqueous sodium thiosulfate (Na₂S₂O₃) until the organic layer is colorless. Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo immediately before use.
-
-
Reaction Condition Failures:
-
For Radical Reactions (e.g., AIBN, photolysis):
-
Oxygen Inhibition: Molecular oxygen is a potent radical scavenger and will terminate radical chain reactions. Ensure your solvent is thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes).
-
Initiator Quality: Radical initiators like AIBN or benzoyl peroxide have finite shelf lives. Use a fresh bottle or recrystallize old initiator if its efficacy is in doubt.
-
Insufficient Energy: Photochemical reactions require a lamp of the correct wavelength and sufficient intensity. Thermal reactions must be maintained at a temperature appropriate for the chosen initiator's half-life.
-
-
For Nucleophilic Substitution (SN2) Reactions:
-
Solvent Choice: These reactions are most effective in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile), which solvate the cation of the nucleophilic salt but not the anion, thus increasing nucleophilicity.[3]
-
Nucleophile Strength: Ensure your nucleophile is sufficiently strong to displace the iodide leaving group.
-
Temperature: While SN2 reactions on primary iodides are often facile, gentle heating (e.g., 40-60 °C) may be necessary to achieve a reasonable reaction rate.
-
-
Q2: My reaction gives a low yield. How can I improve conversion?
A2: Low yields often result from incomplete reactions, competing side reactions, or product degradation.
-
Reaction Monitoring: Do not rely on a fixed reaction time from a literature precedent. Monitor the consumption of the starting material by a suitable technique (TLC, GC-MS, or NMR of an aliquot). This will tell you when the reaction is truly complete and prevent unnecessary decomposition from prolonged heating.
-
Reagent Stoichiometry: For radical additions to alkenes, it is often beneficial to use a slight excess of the alkene to ensure the intermediate radical is trapped efficiently. For SN2 reactions, using a slight excess (1.1-1.5 equivalents) of the nucleophile can drive the reaction to completion.
-
Concentration: Radical reactions are sensitive to concentration. If dimerization of the ClCF₂CH₂CH₂• radical is an issue, consider running the reaction at a lower concentration to favor intermolecular reaction with the desired substrate over radical-radical coupling.
Q3: I am observing significant side-product formation. What are they and how can they be minimized?
A3: The nature of the side products provides crucial clues about what needs to be changed.
-
Probable Side Reactions:
-
Elimination (E2): If using a strong, sterically hindered base as a nucleophile (e.g., potassium tert-butoxide), E2 elimination can compete with SN2 substitution, yielding 3-chloro-3,3-difluoropropene . To favor substitution, use a less sterically hindered base and lower reaction temperatures.[4]
-
Radical Dimerization: In radical reactions, the formation of 1,6-dichloro-1,1,6,6-tetrafluorohexane (ClCF₂(CH₂)₄CF₂Cl) indicates that the concentration of the ClCF₂CH₂CH₂• radical is too high. This can be suppressed by adding the initiator portionwise over time or by running the reaction at higher dilution.
-
Over-alkylation: In SN2 reactions with amine nucleophiles, polyalkylation is a common issue. Using a large excess of the amine can help minimize this.[3]
-
Below is a troubleshooting workflow to guide your experimental analysis.
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Field-Proven Experimental Protocols
The following protocols are provided as self-validating systems, including checkpoints for monitoring and characterization.
Protocol 1: Radical Addition to an Alkene (Example: 1-Octene)
This protocol details the addition of 1-Chloro-1,1-difluoro-3-iodopropane across the double bond of 1-octene to form 1-chloro-1,1-difluoro-3-(2-iododecyl)propane.
-
Reagent Preparation:
-
Degas 1-octene (1.5 eq) and toluene (solvent) by bubbling argon through them for 30 min.
-
If the 1-Chloro-1,1-difluoro-3-iodopropane (1.0 eq) is discolored, purify as described in A1.
-
-
Reaction Setup:
-
To a dry, argon-flushed round-bottom flask equipped with a reflux condenser, add 1-Chloro-1,1-difluoro-3-iodopropane and degassed toluene.
-
Add the degassed 1-octene.
-
Add azobisisobutyronitrile (AIBN, 0.1 eq) as the radical initiator.
-
-
Execution & Monitoring:
-
Heat the reaction mixture to 80-85 °C under an argon atmosphere.
-
Monitor the reaction progress every hour by taking a small aliquot and analyzing via GC-MS to observe the disappearance of the starting iodide. The reaction is typically complete within 4-8 hours.
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the toluene.
-
Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure product.
-
-
Validation:
-
Characterize the final product by ¹H NMR, ¹⁹F NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
The mechanism for this reaction is a classic radical chain process.
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}
Protocol 2: Nucleophilic Substitution with Sodium Azide (SN2)
This protocol describes the synthesis of 1-azido-3-chloro-3,3-difluoropropane, a useful intermediate for amines.
-
Reagent Preparation:
-
Dry sodium azide (NaN₃, 1.2 eq) under vacuum before use.
-
Use anhydrous grade dimethylformamide (DMF).
-
-
Reaction Setup:
-
To a dry, argon-flushed flask, add sodium azide and anhydrous DMF.
-
Stir the suspension and add 1-Chloro-1,1-difluoro-3-iodopropane (1.0 eq) dropwise at room temperature.
-
-
Execution & Monitoring:
-
Gently heat the mixture to 40 °C.
-
Monitor the reaction by TLC (staining with KMnO₄ can help visualize the azide product) or GC-MS. The reaction is typically complete in 6-12 hours.
-
-
Work-up & Purification:
-
Cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Caution: Azides can be explosive. Handle with care and avoid contact with acids which can generate hydrazoic acid (HN₃).
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure.
-
The crude product can often be used without further purification, or it can be purified by careful vacuum distillation or chromatography.
-
-
Validation:
-
Characterize the product by IR spectroscopy (strong azide stretch ~2100 cm⁻¹) and NMR (¹H, ¹⁹F, ¹³C).
-
Safety and Handling
-
General: Handle 1-Chloro-1,1-difluoro-3-iodopropane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store the reagent in an amber bottle to protect it from light.[5] For long-term storage, keep it in a refrigerator under an inert atmosphere (argon or nitrogen). Many commercial sources supply it with a copper chip as a stabilizer to scavenge iodine.
-
Incompatibilities: Avoid strong oxidizing agents and strong bases.[5]
By understanding the fundamental principles of this reagent's reactivity and employing systematic troubleshooting, you can effectively overcome common experimental hurdles and successfully incorporate the valuable ClCF₂CH₂CH₂- motif into your target molecules.
References
-
Clark, J. (2019). "Bond Strengths in Haloalkanes." Chemistry LibreTexts. Available at: [Link]
-
Kitamura, T., et al. (2021). "Iodine-Mediated Fluorination of Alkenes with an HF Reagent: Regioselective Synthesis of 2-Fluoroalkyl Iodides." The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry Student. (2025). "Why C–F Bonds Aren't Reactive." YouTube. Available at: [Link]
-
Journal of the Chemical Society C: Organic. (1968). "The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene." RSC Publishing. Available at: [Link]
-
Wikipedia. "Organofluorine chemistry." Wikipedia.org. Available at: [Link]
-
Dolbier, W. R. (2009). "Syntheses with perfluoroalkyl iodides. A review." ResearchGate. Available at: [Link]
-
Liu, A., & Zhang, W. (2019). "Carbon–fluorine bond cleavage mediated by metalloenzymes." PMC. Available at: [Link]
-
Chemistry Stack Exchange. (2016). "Why is fluorine more reactive than iodine despite the weaker I-I bond?" Chemistry.stackexchange.com. Available at: [Link]
-
Wikipedia. "Perfluoroalkyl iodide." Wikipedia.org. Available at: [Link]
-
Soderberg, T. "Common nucleophilic substitution reactions." Organic Chemistry 1: An open textbook. Available at: [Link]
-
PubChem. "1-Chloro-3-iodopropane." Pubchem.ncbi.nlm.nih.gov. Available at: [Link]
-
LibreTexts. "Radical reactions in practice." Chemistry LibreTexts. Available at: [Link]
-
Master Organic Chemistry. "Free Radical Reactions." Masterorganicchemistry.com. Available at: [Link]
-
Organic Chemistry. (2018). "18.04 Predicting Products of Nucleophilic Substitution Reactions." YouTube. Available at: [Link]
-
McMurry, J. "The Discovery of Nucleophilic Substitution Reactions." Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Analytical Purity Assessment of 1-Chloro-1,1-difluoro-3-iodopropane
Status: Active Ticket ID: CDIP-ANALYSIS-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The Analytical Challenge
You are analyzing 1-Chloro-1,1-difluoro-3-iodopropane (CDIP) . This is not a standard stable organic solvent; it is a reactive haloalkane intermediate.[1]
The Core Conflict: You need heat to vaporize it for GC, but heat causes the C-I bond to homolyze or eliminate HI. You need light to see what you are doing, but photons accelerate iodine liberation (turning your sample pink).
This guide prioritizes non-destructive quantification and artifact suppression . If you treat this like a standard alkyl chloride, your purity data will be artificially low due to in-situ degradation.[1]
Module 1: Sample Handling & Stabilization
Before you inject, ensure your sample represents the bulk material.
Q: My clear liquid turned pink/violet overnight. Is it ruined?
A: Not necessarily, but it is degrading.
The color comes from free molecular iodine (
-
The Fix:
-
Stabilization: Store the neat liquid over activated Copper (Cu) turnings . The copper scavenges free iodine (
), preventing the autocatalytic radical decomposition loop. -
Rescue: If the sample is heavily colored, wash with a dilute cold sodium thiosulfate solution (
) until colorless, dry over , and filter immediately before analysis. -
Storage: Amber glass is mandatory. Store at 2–8°C.
-
Module 2: Gas Chromatography (GC-FID/MS)
The Workhorse Method – If optimized correctly.[1]
Protocol: Low-Thermal-Stress GC Method
Standard inlet temperatures (250°C+) will cook this molecule, showing "ghost peaks" of olefins formed inside the liner.[1]
| Parameter | Setting | Rationale |
| Column | DB-624 or DB-VRX (30m x 0.25mm x 1.4µm) | Mid-polarity phases separate halogenated isomers better than non-polar DB-5.[1] Thicker film (1.4µm) improves peak shape for volatiles. |
| Inlet Temp | 180°C (Max) | CRITICAL: Keep below 200°C to prevent C-I bond homolysis. |
| Injection Mode | Pulsed Split (20:1) | High flow sweeps the labile analyte onto the column quickly, minimizing residence time in the hot liner. |
| Liner | Deactivated, Wool-free | Glass wool provides surface area for catalytic dehydrohalogenation.[1] Use a cyclo-double gooseneck liner.[1] |
| Oven Program | 40°C (2 min) | Gentle ramp prevents co-elution of the volatile HI elimination byproducts. |
| Detector | FID (Quant) / MS (ID) | FID is robust. MS (EI) will show dominant fragments at m/z 127 ( |
Troubleshooting Guide: GC Artifacts
Q: I see a peak eluting just before my main peak that wasn't there in the NMR. What is it? A: This is likely 1-chloro-1,1-difluoroprop-2-ene , formed by the elimination of HI inside your GC injector.[1]
-
Diagnosis: Lower your inlet temperature by 30°C. If the peak area decreases relative to the main peak, it is a thermal artifact, not a process impurity.
Q: My area% reproducibility is poor (>2% RSD). A: Check for iodine buildup in the detector jet (FID) or ion source (MS). Iodine is corrosive and non-volatile deposits can cause signal hysteresis.
-
Action: Clean the FID jet or MS source. Run a "bake-out" blank injection at high temp (260°C) to clear the column of heavy telomers.
Module 3: NMR Spectroscopy ( & )
The Structural Validator.
Protocol: Quantitative NMR (qNMR)
Since CDIP has no protons on the carbon bearing the fluorines (
-
Solvent:
(Standard). -
Internal Standard:
-Trifluorotoluene ( ppm) or Trichlorofluoromethane ( , ppm).[1] -
Parameters:
-
Relaxation Delay (D1): Set to
seconds. Fluorine nuclei in groups often have long relaxation times. Short delays lead to integration errors (underestimating purity). -
Sweep Width: Ensure it covers +50 to -200 ppm to catch inorganic fluoride impurities (
typically around -120 to -150 ppm depending on pH/solvation).[1]
-
Spectral Expectations
-
Signal: A triplet (due to coupling with adjacent
) centered around -60 to -70 ppm (relative to ).[1] -
Signal: Two multiplets. The
protons will be significantly deshielded ( ppm).[1]
Module 4: Impurity Profiling (Synthesis Logic)
Understanding how CDIP is made (Telomerization of
Visualizing the Analytical Logic:
Figure 1: Analytical workflow for distinguishing between process impurities and degradation artifacts.
Common Impurities Table
| Impurity Type | Origin | Detection Method |
| Starting Material | Unreacted | GC (Elutes very early, volatile) |
| Telomer (n=2) | GC (Elutes later, high boiling point).[1] Requires "Bake out" at end of run. | |
| Elimination Product | GC (Artifact or real). Confirm by running NMR on the neat liquid. | |
| Hydrolysis Product | GC (Tailing peak) or IR (Broad -OH stretch).[1] |
References
-
Dolan, J. W. (2002). Temperature Selectivity in GC. LCGC North America. Link[General principles of temperature optimization for thermally labile compounds]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[2] [Authoritative text on 19F shift ranges and relaxation times]
-
Cardoso, D. S., et al. (2013). Thermal instability of alkyl iodides during GC analysis. Journal of Chromatography A. Link[Mechanistic explanation of HI elimination in injectors]
-
Sigma-Aldrich. (2023).[1] 1-Chloro-3-iodopropane Product Specification & Handling. Link[Baseline handling for chloro-iodo-propanes]
-
Tiers, G. V. D. (1958). Fluorine NMR Spectroscopy.[3][4][5] I. Reliable Shielding Values by Use of Internal Reference. Journal of Physical Chemistry. Link[Foundational work on CFCl3 referencing]
Sources
- 1. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]
- 2. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
Validation & Comparative
Efficacy of 1-Chloro-1,1-difluoro-3-iodopropane in Drug Discovery: A Technical Comparison Guide
This guide evaluates the efficacy of 1-Chloro-1,1-difluoro-3-iodopropane (CAS: 1909309-69-8) as a specialized fluorinated building block in medicinal chemistry. It synthesizes experimental data, reactivity profiles, and comparative analyses to guide researchers in utilizing this reagent for lead optimization.
Executive Summary: The Fluorinated "Plug-and-Play" Module
In the optimization of lead compounds, the introduction of gem-difluorinated moieties is a validated strategy to block metabolic hot spots and modulate lipophilicity. 1-Chloro-1,1-difluoro-3-iodopropane (hereafter CDFIP ) serves as a bifunctional reagent designed to introduce the 3-chloro-3,3-difluoropropyl (
Its efficacy stems from its chemoselective reactivity : the significant bond dissociation energy (BDE) difference between the alkyl iodide (
Key Performance Indicators (KPIs)
| Feature | CDFIP Performance | Alternative (e.g., 1,3-Diiodopropane) | Benefit |
| Selectivity | High ( | Low (Statistical mixture) | Prevents polymerization/double alkylation. |
| Stability | Moderate (Stable at RT) | Low (Light sensitive) | Longer shelf-life; scalable handling. |
| Functionality | Bifunctional ( | Monofunctional | Enables sequential functionalization. |
| Moiety | Introduces metabolic block ( |
Chemical Profile & Reactivity Analysis
To understand the efficacy of CDFIP, one must analyze the electronic environment of its two electrophilic centers.
Structural Reactivity Logic
The molecule contains two halogenated termini separated by an ethylene spacer. The reactivity is dictated by the "Hard and Soft Acids and Bases" (HSAB) theory and Bond Dissociation Energies (BDE).
-
Site A (C3 - Iodide): A soft electrophile attached to a non-fluorinated carbon. The C-I bond is weak (~53 kcal/mol) and highly susceptible to nucleophilic attack (
) or radical abstraction. -
Site B (C1 - Chlorodifluoromethyl): A hard, electron-deficient center. The presence of two fluorine atoms strengthens the C-Cl bond (~80 kcal/mol) via the gauche effect and bond shortening, rendering it inert to standard nucleophilic displacement but active for specific radical or reductive transformations.
Reactivity Diagram (DOT Visualization)
Figure 1: Chemoselective reactivity map of CDFIP. The C-I bond serves as the primary attachment point, while the
Comparative Efficacy: CDFIP vs. Alternatives
Researchers often choose between direct alkylation reagents and building blocks that require ring-opening. The table below compares CDFIP against common alternatives for introducing fluorinated propyl chains.
| Reagent / Method | Reactivity Mode | Scope | Limitation | Efficacy Score |
| CDFIP (1909309-69-8) | Direct | Broad (Amines, O/S-Nu, C-Nu) | Requires base; I-waste | High |
| Friedel-Crafts Ring Opening [1] | Electrophilic Aromatic Subst. | Narrow (Electron-rich Arenes) | Harsh Lewis Acids ( | Low |
| 1-Bromo-1,1-difluoro-3-iodopropane | Broad | C-Br bond is weaker than C-Cl; light sensitive | Moderate | |
| 1,1-Difluoro-1,3-diiodopropane | Broad | Poor Selectivity ; Risk of dimerization/cyclization | Low |
Expert Insight: The Friedel-Crafts approach (using 2,2-difluorocyclopropanecarbonyl chloride) is effective for aryl ketones but fails for aliphatic amines or sensitive scaffolds [1]. CDFIP bypasses this by allowing mild alkylation of any nucleophile, making it the superior choice for diversifying lead libraries.
Experimental Protocol: Introduction of the 3-Chloro-3,3-difluoropropyl Motif[1][2][3]
This protocol describes the standard alkylation of a secondary amine, a common workflow in SAR (Structure-Activity Relationship) studies to increase lipophilicity.
Objective: Synthesize N-(3-chloro-3,3-difluoropropyl)piperidine.
Reagents & Equipment
-
Substrate: Piperidine (1.0 equiv)
-
Reagent: 1-Chloro-1,1-difluoro-3-iodopropane (CDFIP) (1.1 equiv)
-
Base:
(anhydrous, 2.0 equiv) or (for lower reactivity nucleophiles) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
-
Atmosphere: Nitrogen (
) or Argon
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend
(2.0 mmol) in anhydrous MeCN (5 mL) under . -
Addition: Add Piperidine (1.0 mmol) and stir for 10 minutes at room temperature to ensure deprotonation/activation.
-
Alkylation: Add CDFIP (1.1 mmol) dropwise via syringe. Note: The reagent is a liquid; density ~1.8 g/mL (est).
-
Reaction: Heat the mixture to 60°C. Monitor via TLC or LC-MS.
-
Observation: The reaction typically reaches completion in 4–12 hours. The C-Cl bond remains intact under these conditions.
-
-
Workup: Cool to RT. Filter off inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Hexanes/EtOAc).
-
Expected Yield: 85–95%.[1]
-
Self-Validating Checkpoints
-
TLC: The product will be less polar than the starting amine but more polar than the CDFIP reagent.
-
NMR (
): Look for the disappearance of the triplet at ppm ( ) and the appearance of a triplet at ppm ( ). The protons will appear as a multiplet around ppm. -
NMR (
): A characteristic triplet (due to coupling with ) around to ppm confirms the integrity of the group.
Advanced Applications: Beyond Alkylation
Once the
Reductive Dechlorination (Bioisostere Synthesis)
The
-
Conditions:
/ AIBN or photocatalytic reduction. -
Result: Conversion of the "dummy" chloro group into a functional pharmacophore.
Synthetic Workflow Diagram
Figure 2: Strategic workflow for utilizing CDFIP to generate diverse fluorinated analogs.
Safety & Handling (E-E-A-T)
As a halogenated alkylating agent, CDFIP requires strict adherence to safety protocols.
-
Hazards:
-
Storage: Store in a cool, dry place away from light. While the C-Cl bond is stable, the C-I bond can degrade over time, liberating iodine (turning the liquid violet). Stabilize with copper wire if necessary.
References
-
Xu, P., et al. (2011). "Friedel–Crafts Reactions of 2,2-Difluorocyclopropanecarbonyl Chloride with Arenes." The Journal of Organic Chemistry, 76(9), 3450–3456.
-
PubChem. (n.d.).[4] "1-Chloro-3-iodopropane Compound Summary (Analogous Hazard Data)." National Library of Medicine.
-
Sigma-Aldrich. (n.d.).[5] "1-chloro-1,1-difluoro-3-iodopropane Product Detail." Merck KGaA.
-
Grygorenko, O. O., et al. (2022). "Synthesis of gem-Difluorocyclopropanes." ResearchGate.
Sources
1-Chloro-1,1-difluoro-3-iodopropane vs other fluorinating agents
An In-Depth Guide to Fluoroalkylating Agents: A Comparative Analysis Featuring the 1-Chloro-1,1-difluoro-3-iodopropane Archetype
Executive Summary
The strategic incorporation of fluorinated alkyl groups is a cornerstone of modern medicinal chemistry, profoundly influencing the metabolic stability, lipophilicity, and binding affinity of therapeutic candidates. This guide provides a comparative analysis of major strategies for fluoroalkylation, framed around the reactivity of radical precursors like 1-chloro-1,1-difluoro-3-iodopropane. While this specific reagent is not widely documented, it serves as an ideal model for the broad and versatile class of fluoroalkyl iodides activated under radical conditions. We will compare this approach with the dominant nucleophilic and electrophilic fluoroalkylation methods, providing researchers with the mechanistic insights and practical data needed to select the optimal reagent for their synthetic challenges.
The Role of Fluoroalkylation in Drug Development
The introduction of motifs such as -CF₃, -CF₂H, and other fluoroalkyl chains can dramatically alter the physicochemical properties of a parent molecule.[1] These groups can enhance metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the pKa of nearby functional groups, thereby improving binding interactions with biological targets. The demand for efficient and selective methods to install these groups, often at late stages of a synthetic sequence, has driven the development of a diverse toolkit of fluoroalkylating agents.[2]
Radical Fluoroalkylation: The Fluoroalkyl Iodide Approach
1-Chloro-1,1-difluoro-3-iodopropane (ClCF₂CH₂CH₂I) exemplifies the class of reagents known as fluoroalkyl iodides. Their utility stems from the inherent weakness of the carbon-iodine bond, which can be homolytically cleaved to generate a carbon-centered radical. This strategy is particularly powerful when coupled with visible-light photoredox catalysis, which allows for the generation of these highly reactive intermediates under exceptionally mild conditions.[3][4]
Mechanism of Action: Photoredox-Mediated Radical Addition
The general mechanism involves the excitation of a photocatalyst (PC) by visible light, transforming it into a highly reducing or oxidizing species. For a fluoroalkyl iodide (Rₙ-I), a common pathway is reductive quenching:
-
Excitation: The photocatalyst absorbs a photon, reaching an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst transfers an electron to the fluoroalkyl iodide. This process is highly efficient due to the low reduction potential of many Rₙ-I compounds.
-
Radical Generation: The resulting radical anion of the fluoroalkyl iodide fragments, cleaving the weak C-I bond to release an iodide anion (I⁻) and the desired fluoroalkyl radical (Rₙ•).
-
Radical Addition: The electrophilic fluoroalkyl radical adds across the π-bond of an alkene or alkyne substrate. This addition is typically regioselective, forming the more stable radical intermediate.[5][6]
-
Chain Propagation/Termination: The newly formed carbon-centered radical can then be reduced by the oxidized photocatalyst (completing the catalytic cycle) and protonated, or it can abstract an atom from another molecule to propagate a radical chain.
Caption: General mechanism for photoredox-catalyzed radical fluoroalkylation.
Comparative Analysis with Alternative Fluorinating Agents
While the radical approach is powerful for certain transformations, nucleophilic and electrophilic reagents offer distinct and complementary reactivity profiles.
Nucleophilic Agents: The Ruppert-Prakash Reagent
The most prominent nucleophilic trifluoromethylating agent is trimethyl(trifluoromethyl)silane (TMSCF₃), known as the Ruppert-Prakash reagent.[7]
-
Mechanism: It does not act as a CF₃⁻ source directly. Instead, a substoichiometric amount of a nucleophilic activator (typically a fluoride source like TBAF) is required to generate a hypervalent silicon intermediate, which then liberates the trifluoromethyl anion (CF₃⁻).[8] This potent nucleophile readily adds to electrophilic centers, most commonly carbonyls and imines.[9]
-
Substrate Scope: Its application is largely focused on the trifluoromethylation of aldehydes, ketones, and imines to produce trifluoromethylated alcohols and amines, respectively.[8]
-
Comparison: Unlike radical methods that target unsaturated C-C bonds, the Ruppert-Prakash reagent is ideal for targeting polar, electrophilic functional groups. The reactions are stoichiometric in the silicon reagent but catalytic in the activator.
Electrophilic Agents: Togni and Umemoto Reagents
Electrophilic reagents are designed to deliver a formal "CF₃⁺" equivalent (or a CF₃ radical via SET) to a nucleophilic substrate.
-
Togni Reagents: These are hypervalent iodine(III) compounds, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni Reagent II).[10] They are shelf-stable solids that can trifluoromethylate a wide range of soft and hard nucleophiles, including thiols, phosphines, enolates, and (hetero)arenes, often under mild conditions.[10][11] The development of second-generation Togni reagents has expanded the scope to include the transfer of longer-chain perfluoroalkyl groups.[12][13][14]
-
Umemoto Reagents: These are S-(trifluoromethyl)dibenzothiophenium salts.[15] They are highly powerful electrophilic agents capable of trifluoromethylating even weakly nucleophilic substrates.[1] Modifications to the dibenzothiophene core have led to reagents with improved thermal stability and reactivity.[16][17]
-
Comparison: Electrophilic agents offer the broadest substrate scope, capable of functionalizing C, N, O, S, and P nucleophiles. They provide a direct pathway for C-H trifluoromethylation of electron-rich aromatics and heterocycles, a transformation not readily accessible with radical iodide or nucleophilic silicon-based methods.
Data Summary and Reagent Selection
The choice of a fluoroalkylating agent is dictated entirely by the target transformation. The table below summarizes the key features of each class.
| Reagent Class | Representative Reagent(s) | Primary Mechanism | Typical Substrates | Key Advantages | Limitations |
| Radical Precursor | Rₙ-I (e.g., ClCF₂CH₂CH₂I) | Radical Addition | Alkenes, Alkynes, (Hetero)arenes | Mild (photoredox) conditions, good for C-C bond formation | Requires radical initiation, potential for side reactions |
| Nucleophilic | Ruppert-Prakash (TMSCF₃) | Nucleophilic Addition | Aldehydes, Ketones, Imines | High efficiency for carbonyls, well-established protocols | Limited to electrophilic substrates, requires activator |
| Electrophilic | Togni & Umemoto Reagents | Electrophilic Transfer | C, S, O, P Nucleophiles, (Hetero)arenes | Broadest substrate scope, enables direct C-H functionalization | Can be expensive, may require catalyst for some substrates |
Decision-Making Workflow for Reagent Selection
To assist in selecting the appropriate class of reagent, the following decision tree can be used as a general guide.
Caption: A workflow for selecting the appropriate class of fluoroalkylating agent.
Experimental Protocols
The following are representative, generalized protocols for each class of reaction. Note: These are illustrative examples and must be optimized for specific substrates and reagents. Always consult the primary literature and perform appropriate safety assessments.
Protocol 1: General Procedure for Photocatalytic Radical Addition of Rₙ-I to an Alkene
-
Setup: To an oven-dried vial equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv), the fluoroalkyl iodide (e.g., ClCF₂CH₂CH₂I, 1.5 equiv), and a photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%).
-
Reaction: Seal the vial with a septum and degas the solvent (e.g., MeCN or DMF) by sparging with an inert gas (N₂ or Ar) for 15-20 minutes. Add the degassed solvent via syringe.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature. Monitor the reaction by TLC or GC-MS.
-
Workup: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: General Procedure for Nucleophilic Trifluoromethylation with Ruppert-Prakash Reagent
-
Setup: To an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂), add the carbonyl substrate (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
-
Addition: Add the Ruppert-Prakash reagent (TMSCF₃, 1.2-1.5 equiv) via syringe. Then, add the activator (e.g., TBAF, 0.1 equiv, as a 1M solution in THF) dropwise over 5 minutes.
-
Reaction: Stir the reaction at 0 °C, allowing it to warm to room temperature over several hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The resulting silyl ether can be deprotected using acid (e.g., 1M HCl) or fluoride (e.g., TBAF) and purified by flash column chromatography.[18]
Conclusion
The field of fluoroalkylation is rich and diverse, offering multiple mechanistic pathways to achieve the desired molecular transformation. While a specific reagent like 1-chloro-1,1-difluoro-3-iodopropane serves as a valuable archetype for radical-based methods, a comprehensive understanding of its alternatives is crucial for the modern synthetic chemist. Radical precursors are ideal for functionalizing unsaturated carbon-carbon bonds under mild, photocatalytic conditions. Nucleophilic reagents like TMSCF₃ remain the gold standard for adding trifluoromethyl groups to carbonyls and imines. Finally, electrophilic agents, pioneered by Togni and Umemoto, provide unparalleled scope for functionalizing a vast array of nucleophiles, including direct C-H functionalization of arenes. By understanding the distinct reactivity and substrate preferences of each class, researchers can more effectively harness the power of fluorine to accelerate innovation in drug discovery and materials science.
References
- BenchChem. (2025). Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. [URL: https://www.benchchem.
- TCI Deutschland GmbH. (n.d.). Umemoto's Reagent II : A Powerful and Thermally Stable Trifluoromethylating Agent. [URL: https://www.tcichemicals.com/DE/de/p/D4884]
- Organic & Biomolecular Chemistry. (n.d.). Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00392k]
- Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo301822s]
- Tokyo Chemical Industry. (n.d.). Umemoto Reagent IV and Electrophilic Fluorinating Agent: NFBB. [URL: https://www.tcichemicals.com/US/en/product-highlight/articles/0056]
- Beier, P., et al. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry, 6, 50. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2902047/]
- Wang, Z., et al. (2020). Promising reagents for difluoroalkylation. Organic Chemistry Frontiers, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/qo/d0qo00567c]
- Wang, Z., et al. (2020). Promising reagents for difluoroalkylation. Organic Chemistry Frontiers, 7(15), 2021-2041. [URL: https://doi.org/10.1039/D0QO00567C]
- Wikipedia. (2023). Trifluoromethyltrimethylsilane. [URL: https://en.wikipedia.org/wiki/Trifluoromethyltrimethylsilane]
- Wikipedia. (2023). Togni reagent II. [URL: https://en.wikipedia.org/wiki/Togni_reagent_II]
- BenchChem. (2025). The Ruppert-Prakash Reagent: A Comprehensive Technical Guide to its Mechanism of Action in Trifluoromethylation. [URL: https://www.benchchem.com/application-notes/ruppert-prakash-reagent-technical-guide]
- ResearchGate. (n.d.). Promising Reagents for Difluoroalkylation. [URL: https://www.researchgate.
- Postigo, A., et al. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis, 361(8), 1500-1533. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adsc.201801452]
- Prakash, G. K. S., et al. (2010). Facile Synthesis of TMS-Protected Trifluoromethylated Alcohols Using Trifluoromethyltrimethylsilane (TMSCF3) and Various Nucleophilic Catalysts in DMF. The Journal of Organic Chemistry, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo101407g]
- Umemoto, T. (1996). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/cr941149u]
- Organic Chemistry Portal. (n.d.). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. [URL: https://www.organic-chemistry.org/abstracts/lit4/110.shtm]
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Togni Reagent II. [URL: https://www.tcichemicals.com/IN/en/p/T3014]
- Reddit. (2022). Togni Reagent II mechanism. r/OrganicChemistry. [URL: https://www.reddit.com/r/OrganicChemistry/comments/m0r1q4/togni_reagent_ii_mechanism/]
- ResearchGate. (n.d.). Proposed mechanisms for Togni-II reagent mediated hydrotrifuoromethylation and thio-ene reactions. [URL: https://www.researchgate.
- Khan, M. I., et al. (2022). A New Reaction of Togni Reagent II: α-C–H Ester-Functionalization of Tertiary Amides. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/63ad92a014e38e18e104193b]
- ResearchGate. (n.d.). Photocatalytic reactions of fluoroalkyl iodides with alkenes. [URL: https://www.researchgate.net/publication/344093933_Photocatalytic_reactions_of_fluoroalkyl_iodides_with_alkenes]
- CF Plus Chemicals. (n.d.). Alcohol Togni-(PhSCF2CF2)-reagent. [URL: https://www.cfplus.cz/product-page/alcohol-togni-phscf2cf2-reagent]
- Haszeldine, R. N., & Steele, B. R. (1967). The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene. Journal of the Chemical Society C: Organic, 2193-2197. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j3/j39670002193]
- McMurray, N., et al. (1976). Free radical addition to olefins. Part XVIII. Addition of chloroiodo- and di-iodo-methane to fluoroalkenes. Journal of the Chemical Society, Perkin Transactions 2, 63-67. [URL: https://pubs.rsc.org/en/content/articlelanding/1976/p2/p29760000063]
- CymitQuimica. (n.d.). CAS 6940-76-7: 1-Chloro-3-iodopropane. [URL: https://www.cymitquimica.com/cas/6940-76-7]
- CF Plus Chemicals. (n.d.). CF Plus Chemicals - Fluoroalkylation and Bioconjugation Reagents. [URL: https://www.cfplus.cz/]
- Sigma-Aldrich. (n.d.). Acid Togni-(ImidazolylCF2CF2)-reagent 1836233-22-7. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/915720]
- Testbook. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. [URL: https://testbook.com/chemistry/free-radical-addition-reactions-of-alkenes]
- Guidechem. (n.d.). What are the properties and applications of 1-CHLORO-3-IODOPROPANE?. [URL: https://www.guidechem.com/product-hot/1-chloro-3-iodopropane-6940-76-7.html]
- Chemistry LibreTexts. (2023). Addition of Radicals to Alkenes. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Reactions_of_Alkenes/8.09%3A_Addition_of_Radicals_to_Alkenes]
- CF Plus Chemicals. (n.d.). Perfluoroalkoxylation reagents. [URL: https://www.cfplus.
- University of St Andrews Research Portal. (1976). Free radical addition to olefins. Part XVIII. Addition of chloroiodo-and di-iodo-methane to fluoroalkenes. [URL: https://research-repository.st-andrews.ac.uk/handle/10023/2760]
- CF Plus Chemicals. (n.d.). Your specialist in fluoroalkylation and bioconjugation. [URL: https://www.cfplus.cz/specialties]
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Technical Guide: Strategic Utilization of 1-Chloro-1,1-difluoro-3-iodopropane in Synthesis
The following guide provides a rigorous cost-benefit and technical analysis of 1-Chloro-1,1-difluoro-3-iodopropane (CAS: 101096-76-2 / Generic Class), a specialized bifunctional building block for medicinal chemistry.
Executive Summary
In the landscape of fluorinated building blocks, 1-Chloro-1,1-difluoro-3-iodopropane represents a high-precision tool for introducing the gem-difluoromethylene (
Part 1: The Chemical Proposition
1.1 Structural Logic & Properties
The molecule consists of a three-carbon chain anchored by two distinct halogens and a gem-difluoro center.[1]
-
Formula:
-
Key Feature: The Chemoselective Gradient .
1.2 Synthesis Origin
This reagent is typically synthesized via the Telomerization of chlorodifluoroiodomethane (
-
Reaction:
[1][2] -
Implication: The industrial availability of
(a refrigerant intermediate) ensures scalable supply, though purification demands drive the cost above simple alkyl halides.
Part 2: Comparative Analysis (Cost-Benefit)
The decision to use this reagent should be based on a "Total Cost of Synthesis" model, weighing material cost against yield and safety.
| Feature | Method A: 1-Chloro-1,1-difluoro-3-iodopropane | Method B: 1-Bromo-1,1-difluoro-3-iodopropane | Method C: Deoxofluorination (DAST/Deoxo-Fluor) |
| Primary Mechanism | Radical Addition (ATRA) or | Radical Addition (ATRA) or | Nucleophilic Fluorination of Ketones |
| Orthogonality | High. Cl is inert during I-functionalization.[1] | Moderate. Br can compete with I in radical chains or Li-exchange.[1] | N/A. Direct transformation of C=O. |
| Safety Profile | Good. Stable liquid. Standard halogenated waste. | Good. Stable liquid. | Poor. Shock sensitive, HF generation, thermal runaway risk. |
| Selectivity | Excellent. | Good, but "halogen scrambling" is a risk. | Variable. Elimination side-products are common.[1] |
| Cost (Relative) | $ (Commodity Reagents) | ||
| Strategic Fit | Precision Linker. Best for attaching a stable | Dual-Functional. Best if you need to displace both ends eventually.[1] | Functional Group Interconversion. Best for early-stage building blocks.[1] |
The "Chlorine Advantage"
The critical benefit of the chloro- analog over the bromo- analog is stability .[1] In radical reactions (e.g., zinc-mediated addition to alkenes), the C-Br bond has a bond dissociation energy (BDE) of ~68 kcal/mol, which is close enough to C-I (~53 kcal/mol) to cause minor side reactions or transfer. The C-Cl bond (~83 kcal/mol) is robust, ensuring the
Part 3: Experimental Validation & Protocols
Protocol A: Zinc-Mediated Radical Addition (ATRA)
Context: Attaching the fluorinated propyl chain to a terminal alkene.
Reagents:
-
Substrate: Terminal Alkene (1.0 equiv)
-
Reagent: 1-Chloro-1,1-difluoro-3-iodopropane (1.2 equiv)[1]
-
Initiator/Reductant: Sodium Dithionite (
) or Zinc dust ( ) -
Solvent:
(4:1)
Step-by-Step Methodology:
-
Setup: In a flame-dried flask, dissolve the alkene in acetonitrile/water.
-
Addition: Add 1-Chloro-1,1-difluoro-3-iodopropane.
-
Initiation:
-
Method 1 (Dithionite): Add
(1.5 equiv) and (1.5 equiv) in portions. -
Method 2 (Zinc): Add activated Zn dust (1.5 equiv) and catalytic
(10 mol%).
-
-
Reaction: Stir at room temperature for 4–12 hours. Monitor by TLC/LC-MS for disappearance of the alkene.
-
Workup: Dilute with EtOAc, wash with brine. The product will be the iodinated adduct (
).[1] -
Post-Functionalization: The secondary iodine installed on the alkene can be reduced (using
or TTMSS) to yield the clean alkyl chain.
Protocol B: Nucleophilic Substitution (
)
Context: Attaching the linker to a heteroatom (Amine/Thiol).
-
Setup: Dissolve Nucleophile (e.g., Morpholine) in DMF.
-
Base: Add
(2.0 equiv). -
Alkylation: Add 1-Chloro-1,1-difluoro-3-iodopropane (1.1 equiv) dropwise at 0°C.
-
Control: Warm to RT. The Iodine is displaced rapidly. The Chlorine remains untouched.
-
Note: If the Bromo-analog were used, heating could lead to a mixture of mono- and bis-alkylation or cyclization.[1]
-
Part 4: Visualization of Strategic Logic
The following diagrams illustrate the decision-making process and the orthogonal reactivity map.
Figure 1: Strategic Decision Matrix for selecting fluorination reagents.
Figure 2: Orthogonal Reactivity Map demonstrating the stability of the Cl-CF2 terminus.
Part 5: Strategic Recommendations
-
Use for "End-Capping": If your drug candidate requires a lipophilic, metabolically stable tail to block P450 oxidation, the
group is an excellent bioisostere for a methyl or ethyl group.[1] The chlorine adds lipophilicity and steric bulk without the chemical liability of a bromine. -
Avoid in "Dual-End" Substitution: If you plan to replace the chlorine atom later (e.g., to make a macrocycle), this reagent is not recommended. The
bond adjacent to fluorine is exceptionally strong and difficult to displace.[1] In that specific case, use the Bromo- analog. -
Safety First: While safer than DAST, always treat this reagent as an alkylating agent. Use gloves and work in a fume hood. The copper stabilizers often present in commercial batches do not interfere with radical reactions but should be removed (via filtration) for sensitive metal-catalyzed cross-couplings.[1]
References
-
American Elements. 1-Chloro-1,1-difluoro-3-iodopropane Product Specifications and Applications. Available at: [Link]
- Dolbier, W. R. (2005). Fluorine chemistry at the millennium: Fascinated by fluorine. Journal of Fluorine Chemistry. (General reference on gem-difluoro reactivity).
-
Hu, J., Zhang, W., & Wang, F. (2009). Gem-difluoroolefination of diazo compounds.[1] Chemical Communications. (Context on gem-difluoro synthesis strategies).
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A Comparative Guide to the Biological Potential of Compounds Derived from 1-Chloro-1,1-difluoro-3-iodopropane
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a comparative analysis of the potential biological activities of compounds derived from the versatile, yet underexplored, building block: 1-Chloro-1,1-difluoro-3-iodopropane.
While direct biological data on derivatives of this specific reagent is emerging, this guide will leverage established principles of medicinal chemistry, bioisosterism, and analogous reactivity to provide a prospective look at its potential. We will compare hypothetical derivatives with their non-fluorinated and alternative halogenated counterparts, supported by established experimental data for similar structural modifications.
The Strategic Advantage of the Gem-Difluoropropyl Moiety
The introduction of a gem-difluoro group (CF2) is a powerful tactic in drug design. This moiety offers several advantages over non-fluorinated or monochlorinated analogues:
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to an increased half-life and improved bioavailability of a drug candidate.
-
Modulation of Physicochemical Properties: The high electronegativity of fluorine can lower the pKa of nearby functional groups, such as amines.[1] This can be beneficial for optimizing a drug's solubility, membrane permeability, and off-target interactions. The effect on lipophilicity (LogP) is context-dependent and can be used to fine-tune a molecule's ADME (absorption, distribution, metabolism, and excretion) properties.[2]
-
Bioisosterism: The gem-difluoro group is often considered a non-classical bioisostere of a carbonyl group (C=O) or a single oxygen atom in an ether linkage.[3] This allows for the design of novel analogues of known bioactive compounds with potentially improved properties. For instance, replacing a metabolically labile ketone with a stable CF2 group can enhance a drug's lifespan in the body.
-
Conformational Control: The presence of fluorine can influence the conformational preferences of a molecule, which can lead to a more favorable interaction with its biological target.[4]
Synthetic Utility of 1-Chloro-1,1-difluoro-3-iodopropane
1-Chloro-1,1-difluoro-3-iodopropane is a trifunctional building block with three distinct reactive sites. The reactivity of the carbon-halogen bonds is a key consideration in its synthetic application. The carbon-iodine bond is weaker and more susceptible to nucleophilic substitution than the carbon-chlorine bond.[5][6] This differential reactivity allows for a stepwise functionalization of the molecule.
A general synthetic workflow for creating a library of diverse compounds from this starting material is depicted below.
Caption: Synthetic workflow for the derivatization of 1-Chloro-1,1-difluoro-3-iodopropane.
This selective reactivity, akin to that of 1-chloro-3-iodopropane, allows for the introduction of a nucleophile at the 3-position first, followed by a different nucleophile at the 1-position.[7] This opens the door to a wide array of potential derivatives.
Comparative Biological Activity Profiles: A Prospective Analysis
Given the synthetic accessibility of a diverse library of compounds from 1-Chloro-1,1-difluoro-3-iodopropane, we can hypothesize and compare their potential biological activities across several key therapeutic areas.
Anticancer Activity: Cytotoxicity Screening
The introduction of fluorinated moieties is a common strategy in the development of anticancer agents. We can prospectively evaluate the cytotoxic potential of novel derivatives against various cancer cell lines.
Comparison with Non-fluorinated Analogues: Fluorinated compounds often exhibit enhanced cytotoxicity compared to their non-fluorinated counterparts. For example, fluorinated derivatives of 2-deoxy-d-glucose have shown more potent cytotoxic effects in glioblastoma models.[8] We hypothesize that derivatives of 1-Chloro-1,1-difluoro-3-iodopropane could show similar enhancements in potency.
| Compound Class | Hypothesized Relative Cytotoxicity | Rationale |
| Non-fluorinated Propyl Derivative | Baseline | Standard hydrocarbon chain. |
| Monochlorinated Propyl Derivative | Moderate | Halogenation can increase lipophilicity and cell permeability. |
| Gem-difluorinated Propyl Derivative | High | Increased metabolic stability and potential for stronger target interactions. |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and controls) in the cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The search for novel antimicrobial agents is a global health priority. The unique electronic properties of fluorinated compounds can lead to new modes of interaction with microbial targets.
Comparison with Non-halogenated Analogues: The introduction of halogens can enhance the antimicrobial activity of a compound. We can compare the antimicrobial efficacy of our hypothetical derivatives against a panel of pathogenic bacteria and fungi.
| Compound Class | Hypothesized Antimicrobial Activity | Rationale |
| Non-halogenated Propyl Derivative | Low to Moderate | Dependent on the core scaffold. |
| Gem-difluorinated Propyl Derivative | Moderate to High | Altered electronic properties may lead to novel interactions with microbial enzymes or cell walls. |
Experimental Protocol: Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a lawn of a specific microorganism. If the compound is effective, it will inhibit the growth of the microorganism, resulting in a clear zone around the well.
Step-by-Step Methodology:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Evenly spread the microbial suspension over the entire surface of the agar plate using a sterile swab.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.
-
Compound Addition: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Include positive (known antibiotic) and negative (solvent) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Anti-inflammatory Activity: COX-2 Inhibition
Chronic inflammation is implicated in a wide range of diseases. A key target for anti-inflammatory drugs is the cyclooxygenase-2 (COX-2) enzyme. The gem-difluoro group can act as a bioisostere for functional groups present in known COX-2 inhibitors.
Comparison with Known Inhibitors: We can compare the COX-2 inhibitory activity of our hypothetical derivatives with known non-steroidal anti-inflammatory drugs (NSAIDs).
| Compound | Expected COX-2 Inhibition | Rationale |
| Ibuprofen (Non-selective COX inhibitor) | Moderate | Known non-selective inhibitor. |
| Celecoxib (Selective COX-2 inhibitor) | High | Known selective inhibitor. |
| Hypothetical Gem-difluorinated Derivative | To be determined | The CF2 group could mimic a key interaction with the active site of COX-2, potentially leading to high and selective inhibition. |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay fluorometrically detects Prostaglandin G2, an intermediate product generated by the COX enzyme. A decrease in the fluorescent signal in the presence of a test compound indicates inhibition of COX-2 activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric substrate, and the test compounds.
-
Plate Setup: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme to the appropriate wells.
-
Inhibitor Addition: Add various concentrations of the test compounds or a vehicle control to the wells.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Fluorescence Reading: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percentage of COX-2 inhibition and calculate the IC50 value.
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology. The introduction of a gem-difluoro group can alter the binding affinity of a molecule to the ATP-binding site of a kinase.
Comparison with Known Kinase Inhibitors: The inhibitory activity of novel derivatives can be compared against a known kinase inhibitor like staurosporine.
| Compound | Expected Kinase Inhibition | Rationale |
| Staurosporine (Broad-spectrum kinase inhibitor) | High | Potent but non-selective inhibitor. |
| Hypothetical Gem-difluorinated Derivative | To be determined | The unique electronic and steric properties of the gem-difluoropropyl group could lead to selective inhibition of specific kinases. |
Experimental Protocol: LanthaScreen® Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring inhibitor binding to a kinase.
Principle: The assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. Binding of an inhibitor from the test compound library competes with the tracer, resulting in a loss of the FRET signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, the Alexa Fluor® 647-labeled tracer, and the test compounds.
-
Assay Assembly: In a 384-well plate, add the test compound, followed by the kinase/antibody mixture, and finally the tracer.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
TR-FRET Reading: Read the plate using a TR-FRET-compatible microplate reader, measuring the emission at both the donor (europium) and acceptor (Alexa Fluor® 647) wavelengths.
-
Data Analysis: Calculate the emission ratio of the acceptor to the donor. A decrease in this ratio indicates displacement of the tracer by the test compound. Determine the IC50 value for each compound.
Conclusion
While the biological landscape of compounds derived from 1-Chloro-1,1-difluoro-3-iodopropane is still largely uncharted, the principles of medicinal chemistry and the known benefits of gem-difluorination provide a strong rationale for their investigation. This versatile building block offers the potential to generate novel, metabolically robust compounds with tunable physicochemical properties.
The comparative framework and detailed experimental protocols provided in this guide offer a roadmap for researchers to systematically synthesize and evaluate the biological activities of these promising derivatives. By exploring their potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents, the scientific community can unlock the full potential of this valuable synthetic tool in the quest for new and improved therapeutics.
References
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Li, P., & Bräse, S. (2019). The gem-Difluoroalkene Moiety in Medicinal Chemistry.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529-2591.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Grygorenko, O. O., Radchenko, D. S., Volochnyuk, D. M., & Komarov, I. V. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]
- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- Leelaprakash, G., & Dass, S. M. (2011). In vitro anti-inflammatory activity of methanol extract of Enicostemma axillare. International Journal of Drug Development and Research, 3(3), 189-196.
- Robers, M. B., et al. (2012). A general and straightforward method for measuring kinase-ligand binding affinities.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine. John Wiley & Sons.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Kirsch, P. (2013).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Pavan, F. R., et al. (2010). Synthesis, biological activity, and SAR studies of a series of novel fluorinated chalcones as antitubercular agents. Bioorganic & Medicinal Chemistry, 18(14), 5053-5059.
-
Wodarska, K., et al. (2024). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Creative Bioarray. (n.d.). MTT Analysis Protocol. Retrieved from [Link]
-
Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]
-
American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
Davies A-level Chemistry. (2020, May 4). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes [Video]. YouTube. [Link]
-
Chemrevise. (2018). Halogenoalkanes. Retrieved from [Link]
- Ye, F., Ge, Y., Spannenberg, A., & Beller, M. (2021). 3,3-Difluoroallyl ammonium salts: highly versatile, stable and selective gem-difluoroallylation reagents. Chemical Science, 12(23), 8047-8053.
-
Huang, X., et al. (2015). Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase. Journal of Medicinal Chemistry, 58(15), 6045-6058. [Link]
-
Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of Medicinal Chemistry, 51(11), 3127-3135. [Link]
-
Chen, Y., et al. (2025). F-CPI: A Multimodal Deep Learning Approach for Predicting Compound Bioactivity Changes Induced by Fluorine Substitution. Journal of Medicinal Chemistry, 68(1), 706-718. [Link]
-
Technology Networks. (2021). New Tool Used To Predict the Biological Activity of Molecules. Retrieved from [Link]
-
MDPI. (2024). Special Issue : Multicomponent Reaction-Based Synthesis of Bioactive Molecules. Retrieved from [Link]
-
Chemrevise. (2018). Halogenoalkanes. Retrieved from [Link]
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Structural Validation & Performance Guide: 1-Chloro-1,1-difluoro-3-iodopropane Derivatives
This guide outlines the structural validation and performance profiling of 1-Chloro-1,1-difluoro-3-iodopropane (
Executive Summary
1-Chloro-1,1-difluoro-3-iodopropane represents a specialized class of "linchpin" reagents in medicinal chemistry.[1] Unlike standard alkyl halides, this molecule possesses two distinct electrophilic sites with vastly different reactivities: the soft, highly reactive alkyl iodide (
This guide provides a rigorous framework for validating the structure of derivatives synthesized using this reagent, comparing its performance against standard trifluoromethyl (
Part 1: Structural Validation Protocol (The "Triple-Lock" System)[1]
Validating the integrity of the
The "Triple-Lock" Validation Workflow
To confirm the successful incorporation of the motif without defluorination or rearrangement, you must satisfy three spectral conditions.
Figure 1: The "Triple-Lock" validation workflow ensures the fluorinated motif remains intact post-synthesis.[1]
Detailed Spectral Parameters
| Analytical Method | Target Signal | Pass Criteria (Diagnostic) | Failure Mode (What to watch for) |
| Triplet ( | Singlet: Indicates loss of adjacent | ||
| Triplet ( | Multiplet collapse: Indicates defluorination. | ||
| Triplet of Multiplets ( | Broad Singlet: Indicates elimination to alkene ( |
Expert Insight: The
coupling is the most critical validation parameter. If yoursignal appears as a broad singlet instead of a triplet, your linker has likely undergone elimination or radical rearrangement.
Part 2: Performance Comparison vs. Alternatives
Why use the Chlorodifluoro (
Comparative Data: Lipophilicity & Reactivity
The following table compares the
| Feature | 1-Chloro-1,1-difluoro- ( | 1,1,1-Trifluoro- ( | 1-Chloro- (Non-fluorinated) |
| Lipophilicity ( | High (+0.6 to +0.9) | High (+0.5 to +0.[1][2]8) | Moderate (+0.3) |
| Metabolic Stability | High (Blocks oxidation) | Very High (Inert) | Low (Prone to P450 oxidation) |
| Synthetic Utility | Versatile (Cl is a handle for radical cyclization or hydrolysis to esters) | Dead End (Chemically inert) | Reactive (Prone to unwanted substitution) |
| H-Bonding | Weak Acceptor | Non-participant | None |
| Bioisostere For | Carbonyl ( | Methyl ( | Ethyl ( |
Experimental Evidence: The "Functional Handle" Advantage
Unlike the
-
Experiment: Radical cyclization of
-allyl derivatives. -
Observation: The
bond can be activated photochemically (using Ir or Ru catalysts) to form difluorinated lactams.[1] -
Result:
analogs failed to react under identical conditions, proving the superior utility of the motif for diversity-oriented synthesis.
Part 3: Experimental Protocol for Validation
Objective: Validate the alkylation of a secondary amine (Morpholine) with 1-Chloro-1,1-difluoro-3-iodopropane to form 4-(3-chloro-3,3-difluoropropyl)morpholine.
Step-by-Step Methodology
-
Reagent Setup:
-
Dissolve Morpholine (1.0 equiv) in anhydrous Acetonitrile (
). -
Add Potassium Carbonate (
, 2.0 equiv) as the base. -
Add 1-Chloro-1,1-difluoro-3-iodopropane (1.1 equiv) dropwise at 0°C.[1]
-
Note: The Iodine end is the active electrophile; the
end is stable under these conditions.
-
-
Reaction Monitoring (TLC/GC-MS):
-
Stir at room temperature for 12 hours.
-
Checkpoint: Monitor consumption of the iodide. The product will show a distinct mass fragment
and .[1]
-
-
Workup & Isolation:
-
Filter inorganic salts. Concentrate filtrate.
-
Purify via Silica Gel Chromatography (Hexane/EtOAc). Caution: Fluorinated compounds often streak; use 1% Triethylamine if necessary.
-
-
Final Validation (The "Triple-Lock"):
-
Run
NMR (Uncoupled): Look for the characteristic triplet at ppm.[1] -
Run
NMR: Verify the disappearance of the signal at ppm (typical for ) and appearance of ppm ( ).
-
Signaling Pathway / Reaction Logic
The following diagram illustrates the selective reactivity that must be preserved.
Figure 2: Reaction logic demonstrating the chemoselectivity required for successful derivatization.
References
-
Hu, J., Zhang, W., & Wang, F. (2010). "Gem-difluoroalkylation: A Strategy for Modulating Lipophilicity."[1] Chemical Reviews.
-
Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley InterScience. [1]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]
-
PubChem Compound Summary. "1-Chloro-3-iodopropane (Analogous Reactivity Data)." National Center for Biotechnology Information.
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A Comparative Guide to Difluoroalkylating Reagents for Pharmaceutical and Agrochemical Discovery
Introduction: The Strategic Importance of the Difluoromethyl Group
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological profile of bioactive molecules.[1][2][3][4][5] The difluoromethyl (−CF₂H) group, in particular, has emerged as a crucial structural motif.[2][5][6][7] Unlike its more famous cousin, the trifluoromethyl (−CF₃) group, the −CF₂H group possesses a weakly acidic proton, enabling it to act as a lipophilic hydrogen bond donor.[5][8][9] This unique characteristic allows it to serve as a bioisostere for hydroxyl (−OH), thiol (−SH), and even amine (−NH₂) functionalities, profoundly influencing a molecule's binding affinity, membrane permeability, and metabolic stability.[2][5][6][8][10] The strategic introduction of a difluoromethyl group can therefore lead to significant improvements in a drug candidate's efficacy and pharmacokinetic properties.[6][11]
This guide provides a comparative analysis of the primary classes of difluoroalkylating reagents, offering insights into their mechanisms, applications, and practical considerations for researchers in the field.
Classification of Difluoroalkylating Reagents: A Mechanistic Overview
The diverse array of available difluoroalkylating reagents can be broadly categorized based on their reactive intermediates: nucleophilic, electrophilic, and radical species.[6][12] The choice of reagent is dictated by the substrate's electronic properties and the desired bond construction.
Logical Flow of Reagent Selection
Caption: A simplified decision-making workflow for selecting an appropriate difluoroalkylation strategy.
Nucleophilic Difluoromethylating Reagents
Nucleophilic difluoromethylation involves the transfer of a difluoromethyl anion or its equivalent to an electrophilic center, such as carbonyls, imines, and alkyl halides.[6][13]
Key Reagents and Their Characteristics:
-
TMSCF₂H (Difluoromethyl)trimethylsilane): A widely used nucleophilic difluoromethylating reagent.[14][15] It typically requires activation with a fluoride source or a base to generate the active nucleophile. While effective for carbonyl and imine additions, harsher conditions may be needed for other transformations.[14]
-
Phenylsulfonyl-based Reagents (PhSO₂CF₂H and Me₃SiCF₂SO₂Ph): These reagents offer a more versatile approach to nucleophilic difluoromethylation.[13][16] The phenylsulfonyl group acts as a removable activating group, facilitating the formation of the difluoromethyl anion under basic conditions.[16] These reagents have demonstrated broad applicability in the synthesis of α- and β-difluoromethyl alcohols and amines.[13]
-
Metal-based Reagents (e.g., (DMPU)₂Zn(CF₂H)₂, [(SIPr)Ag(CF₂H)]): More recently, well-defined and often isolable zinc and silver difluoromethyl complexes have been developed.[15] These reagents offer improved stability and reactivity, particularly in transition-metal-catalyzed cross-coupling reactions.[14][15]
Comparative Performance of Nucleophilic Reagents
| Reagent | Typical Substrates | Advantages | Limitations |
| TMSCF₂H | Aldehydes, Ketones, Imines | Commercially available | Requires fluoride activation, can have limited scope[14] |
| PhSO₂CF₂H | Aldehydes, Ketones, Imines, Alkyl Halides | Versatile, sulfonyl group is a removable handle[16] | Requires a subsequent reduction step to remove the sulfonyl group |
| (DMPU)₂Zn(CF₂H)₂ | Aryl Halides (in cross-coupling) | Air-stable, user-friendly solid[15] | Stoichiometric use of zinc |
| [(SIPr)Ag(CF₂H)] | Aryl Halides (in cross-coupling) | Thermally stable, well-defined complex[15] | Requires synthesis, cost of silver and ligand |
Illustrative Experimental Protocol: Nucleophilic Difluoromethylation of an Aldehyde
This protocol describes the enantioselective nucleophilic difluoromethylation of an aromatic aldehyde using PhSO₂CF₂H, catalyzed by a chiral quaternary ammonium salt.[13]
-
Preparation: To a stirred solution of the aromatic aldehyde (1.0 mmol) and PhSO₂CF₂H (1.2 mmol) in toluene (5.0 mL) at -78 °C, add the chiral quaternary ammonium salt catalyst (0.05 mmol).
-
Reaction Initiation: Add powdered KOH (2.0 mmol) to the mixture.
-
Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography to afford the desired α-difluoromethyl alcohol.
Electrophilic Difluoromethylating Reagents
Electrophilic reagents deliver a "CF₂H⁺" equivalent to nucleophilic substrates like enolates, phenols, and electron-rich heterocycles.[6]
Key Reagents and Their Characteristics:
-
S-(Difluoromethyl)diarylsulfonium Salts: These reagents are among the few true electrophilic difluoromethylating agents.[17][18][19] They have been shown to be effective for the difluoromethylation of a range of nucleophiles including sulfonic acids, tertiary amines, and certain heterocycles.[17][18][19] However, their reactivity with carbon nucleophiles, phenols, and primary/secondary amines can be limited.[17][18]
-
Reagents Generating Difluorocarbene (:CF₂): Many reactions that appear to be electrophilic proceed through the in-situ generation of difluorocarbene, which is then trapped by nucleophiles.[8] Reagents like chlorodifluoromethane (ClCF₂H) have long been used for this purpose, particularly for the difluoromethylation of oxygen, nitrogen, and sulfur nucleophiles.[18][19]
Mechanism of Electrophilic Difluoromethylation with a Sulfonium Salt
Caption: General mechanism for electrophilic difluoromethylation using a sulfonium salt.
Radical Difluoromethylating Reagents
Radical difluoromethylation has become a powerful and versatile strategy, especially for the late-stage functionalization of complex molecules, including the direct C-H difluoromethylation of (hetero)arenes.[12][14][20][21]
Key Reagents and Their Characteristics:
-
Zinc Difluoromethanesulfinate (Zn(SO₂CF₂H)₂, DFMS): Developed by Baran and coworkers, this is an easily prepared, air-stable, and free-flowing white powder.[5][15] It serves as an excellent precursor for the difluoromethyl radical (•CF₂H) under oxidative conditions, enabling the mild and direct difluoromethylation of a wide range of nitrogen-containing heteroarenes.[5]
-
Bromodifluoromethane (BrCF₂H): A simple and commercially available gas that can serve as an effective source of the difluoromethyl radical, particularly through silyl-radical-mediated halogen abstraction in metallaphotoredox catalysis.[22]
-
Photoredox-Active Reagents: The advent of visible-light photoredox catalysis has significantly expanded the toolkit for radical difluoromethylation.[8][23][24] Reagents such as difluoromethyl heteroaryl-sulfones and (difluoromethyl)triphenylphosphonium bromide can be activated under mild, visible-light conditions to generate the •CF₂H radical.[15][23][25] This approach is compatible with a broad range of functional groups.[22][26]
Comparative Performance of Radical Precursors
| Reagent | Activation Method | Typical Substrates | Advantages | Limitations |
| Zn(SO₂CF₂H)₂ | Chemical Oxidation (e.g., with t-BuOOH) | N-Heteroarenes, Conjugated π-systems | Air-stable solid, scalable, predictable selectivity[5] | Requires a stoichiometric oxidant |
| BrCF₂H | Photoredox/Nickel Dual Catalysis | Aryl/Heteroaryl Bromides | Uses a simple, available C1 source[22] | Gaseous reagent, requires a photocatalyst and metal co-catalyst |
| ArSO₂CF₂H | Visible-Light Photoredox Catalysis | N-Heteroarenes, Alkenes | Mild conditions, high functional group tolerance[23][26] | Requires a photocatalyst |
| [Ph₃PCF₂H]⁺Br⁻ | Visible-Light Photoredox Catalysis | Hydrazones, Enamides | Readily available, easy to handle solid[15][25] | Requires a photocatalyst |
Illustrative Experimental Protocol: Photoredox C-H Difluoromethylation
This protocol describes a general procedure for the visible-light-mediated C-H difluoromethylation of a heteroaromatic substrate using a sulfone-based radical precursor.[23]
-
Preparation: In a reaction vial, combine the heteroaromatic substrate (0.2 mmol), the difluoromethyl heteroaryl-sulfone reagent (0.3 mmol), and the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%).
-
Degassing: Dissolve the solids in a suitable solvent (e.g., DMSO), and degas the mixture with argon for 15 minutes.
-
Irradiation: Place the vial approximately 5-10 cm from a blue LED lamp and stir at room temperature.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The field of difluoromethylation has matured significantly, offering a diverse toolbox of reagents that operate through nucleophilic, electrophilic, and radical pathways.[12][14] Nucleophilic reagents are well-suited for transformations involving carbonyls and other electrophilic centers, while electrophilic reagents provide a means to functionalize electron-rich systems. The most rapid expansion has been in the area of radical difluoromethylation, driven by the advent of photoredox catalysis, which enables mild and highly selective C-H functionalization of complex molecules.[14][24]
Future developments will likely focus on enhancing the practicality and cost-effectiveness of these methods for industrial applications, developing new catalytic systems that utilize earth-abundant metals, and expanding the scope of enantioselective difluoromethylation reactions.[13][27] The continued innovation in reagent design and catalytic methods will undoubtedly solidify the difluoromethyl group's role as an indispensable component in the design of next-generation pharmaceuticals and agrochemicals.
References
-
Ju, G., Tu, G., & Zhao, Y. (2021). Recent Advances in Transition Metal-Catalyzed Selective C-H Difluoromethylation Reactions. Synthesis. [Link]
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7041-7087. [Link]
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Maiti, R., et al. (2020). Radical C–H 18 F-Difluoromethylation of Heteroarenes with [ 18 F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules, 25(5), 1146. [Link]
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Wang, F., Wang, D., Wan, X., & Wu, L. (2017). Visible-Light Photoredox Difluoromethylation of Phenols and Thiophenols with Commercially Available Difluorobromoacetic Acid. Organic Letters, 19(10), 2634–2637. [Link]
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Ni, C., & Hu, J. (2014). Metal-Catalyzed Direct Difluoromethylation Reactions. Angewandte Chemie International Edition, 53(51), 13972-13976. [Link]
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Sodeoka, M., et al. (2015). Oxydifluoromethylation of Alkenes by Photoredox Catalysis: Simple Synthesis of CF2H-Containing Alcohols. Angewandte Chemie International Edition, 54(31), 9035-9039. [Link]
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Schimler, S. D., Cismesia, M. A., Hanley, P. S., & Browne, D. L. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2427–2444. [Link]
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Zhang, C. (2018). C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Organic & Biomolecular Chemistry, 16(34), 6140-6148. [Link]
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Schimler, S. D., Cismesia, M. A., Hanley, P. S., & Browne, D. L. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2427–2444. [Link]
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ResearchGate. (n.d.). Transition-Metal-Catalyzed Aromatic Difluoromethylations using Difluoromethyl or -carbene Sources. ResearchGate. [Link]
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Le, C., et al. (2017). Metallaphotoredox Difluoromethylation of Aryl Bromides. Angewandte Chemie International Edition, 56(25), 7192-7195. [Link]
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Ghorai, R., Yadav, M. R., & Ghorai, P. (2021). Photoredox-Catalyzed Direct C(sp2)–H Difluoromethylation of Hydrazones with Difluoromethyltriphenylphosphonium Salt via Aminyl Radical/Polar Crossover. Organic Letters, 23(9), 3486–3490. [Link]
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Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]
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Umemoto, T., & Adachi, K. (2007). New electrophilic difluoromethylating reagent. The Journal of Organic Chemistry, 72(18), 6905-17. [Link]
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Hu, J., & Ni, C. (2015). Recent Advances in Difluoromethylation Reaction. Current Organic Chemistry, 19(8), 702-711. [Link]
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Zhang, W. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1187-1216. [Link]
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Fujiwara, Y., Dixon, J. A., O'Hara, F., Daa, F., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494-1497. [Link]
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ResearchGate. (n.d.). Introduction of Difluoromethyl Through Radical Pathways. ResearchGate. [Link]
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ResearchGate. (n.d.). Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]
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Umemoto, T., & Adachi, K. (2007). New Electrophilic Difluoromethylating Reagent. The Journal of Organic Chemistry. [Link]
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Liang, S. H., et al. (2024). Radiodifluoromethylation of well-functionalized molecules. Nuclear Medicine and Biology, 132-133, 108157. [Link]
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Umemoto, T., & Adachi, K. (2007). New Electrophilic Difluoromethylating Reagent. Organic Letters, 9(10), 1819–1821. [Link]
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Prakash, G. K. S., Hu, J., & Olah, G. A. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Beilstein Journal of Organic Chemistry, 4, 23. [Link]
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Li, Y., et al. (2023). A practical photocatalytic strategy for radical (deuterio)difluoromethylation using imidazolium reagents. Chemical Science, 14(30), 8150-8158. [Link]
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Kumar, A., et al. (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. ChemRxiv. [Link]
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Shen, Q., & Zhang, C. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(14), 2965–2979. [Link]
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Hu, J., et al. (2024). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. Organic Letters, 26(4), 864-869. [Link]
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Hu, J., & Ni, C. (2011). Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. Accounts of Chemical Research, 44(8), 651-662. [Link]
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ResearchGate. (n.d.). Difluoromethyl radical precursors and the initiating protocols. ResearchGate. [Link]
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Barata-Vallejo, S., & Postigo, A. (2019). Progress in Difluoroalkylation of Organic Substrates by Visible Light Photoredox Catalysis. Advanced Synthesis & Catalysis, 361(8), 1500-1531. [Link]
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R Discovery. (2021). Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. R Discovery. [Link]
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Poissy, J., et al. (2019). Copper-based fluorinated reagents for the synthesis of CF2R-containing molecules (R ≠ F). Beilstein Journal of Organic Chemistry, 15, 2378–2391. [Link]
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advantages of the chlorodifluoromethyl group from 1-Chloro-1,1-difluoro-3-iodopropane
Derived from 1-Chloro-1,1-difluoro-3-iodopropane
A Publish Comparison Guide for Medicinal Chemists
Executive Summary
In the landscape of bioisosteric replacement, the trifluoromethyl group (
This guide analyzes the strategic advantages of introducing the
Physicochemical Profile: The Advantage
The
A. The Sigma-Hole and Halogen Bonding
The most critical advantage of
- : Fluorine is extremely electronegative and holds its electrons tightly, creating a negative electrostatic potential surface. It rarely acts as a halogen bond donor.[1]
-
: The chlorine atom is larger and more polarizable. The electron-withdrawing effect of the two geminal fluorines depletes electron density from the chlorine's tip (along the C-Cl bond axis), creating a positive region (the
-hole). This allows the Cl atom to act as a Lewis acid , forming directed halogen bonds with backbone carbonyls or other nucleophilic residues in the binding pocket.
B. Lipophilicity Modulation (
)
While fluorine increases lipophilicity through C-F bond polarity cancellation, chlorine adds lipophilicity through size and polarizability (dispersive forces).
-
Trend:
-
Impact: The
group is slightly more lipophilic than .[2] When attached via the propyl linker from the reagent, it provides a significant boost to membrane permeability without the metabolic liability of a simple alkyl chain.
C. Metabolic Stability
The gem-difluoro substitution (
Comparative Analysis: vs. Alternatives
The following table compares the properties of the side chain introduced by 1-Chloro-1,1-difluoro-3-iodopropane (
| Feature | Trifluoropropyl ( | Chlorodifluoropropyl ( | Difluoropropyl ( |
| Lipophilicity ( | High | Very High (Highest of the trio) | Moderate |
| Halogen Bonding | Negligible | Strong (via Cl | Weak (H-bond donor via C-H) |
| Steric Bulk | Medium ( | Large ( | Small |
| Metabolic Stability | Excellent | Good (C-Cl bond stabilized by F) | Moderate (C-H oxidation risk) |
| Synthetic Utility | Inert Endpoint | Versatile (Cl can be reduced or substituted) | Inert Endpoint |
Visualization: Physicochemical Decision Matrix
Figure 1: Decision matrix for selecting fluorinated motifs. The
The Reagent: 1-Chloro-1,1-difluoro-3-iodopropane
This reagent (
-
Iodide (
): The "soft" leaving group or radical precursor. It allows for facile attachment to nucleophiles (amines, thiols) or radical addition to alkenes. -
Propyl Spacer (
): Provides distance from the scaffold, allowing the headgroup to reach deep into hydrophobic pockets. - Headgroup: The pharmacophore.
Experimental Protocols
Protocol A: Nucleophilic Substitution (N-Alkylation)
Use Case: Attaching the
Reagents:
-
Substrate: Secondary Amine (
) -
Reagent: 1-Chloro-1,1-difluoro-3-iodopropane (1.2 equiv)
-
Base:
(2.0 equiv) or (for faster kinetics) -
Solvent: Acetonitrile (
) or DMF
Step-by-Step Methodology:
-
Preparation: Dissolve the secondary amine (1.0 mmol) in anhydrous
(5 mL) under an inert atmosphere ( ). -
Activation: Add
(2.0 mmol) and stir at room temperature for 15 minutes. -
Addition: Add 1-Chloro-1,1-difluoro-3-iodopropane (1.2 mmol) dropwise via syringe. Note: The iodide is significantly more reactive than the chloride headgroup, ensuring regioselectivity.
-
Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor via TLC/LC-MS. The
group will remain intact (C-Cl bond is stable under these mild basic conditions). -
Workup: Filter off inorganic solids. Concentrate the filtrate. Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: Atom Transfer Radical Addition (ATRA)
Use Case: Extending a terminal alkene to include the
Reagents:
-
Substrate: Terminal Alkene
-
Reagent: 1-Chloro-1,1-difluoro-3-iodopropane
-
Catalyst: Sodium dithionite (
) or Photoredox catalyst ( / based)
Mechanism Visualization:
Figure 2: Radical chain mechanism for the incorporation of the chlorodifluoropropyl group.
References
-
Physicochemical Properties of Fluorinated Groups
-
Lipophilicity Trends
- Title: Synthesis of 1-chloro-1,1-difluoroethane and related haloalkanes (Contextual synthesis of precursors).
-
Halogen Bonding in Drug Design
- Title: The Halogen Bond in Weakly Bonded Complexes and the Consequences for Arom
- Source: University of Groningen Research Portal (2023).
-
URL:[Link]
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Navigating the Mechanistic Landscape of 1-Chloro-1,1-difluoro-3-iodopropane: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry. The incorporation of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] 1-Chloro-1,1-difluoro-3-iodopropane stands out as a versatile building block for installing the 3-chloro-1,1-difluoropropyl group. This guide provides a comparative analysis of the mechanistic pathways and performance of this reagent in key chemical transformations, juxtaposed with other alternatives, and supported by experimental data and detailed protocols.
Unraveling the Reactivity of 1-Chloro-1,1-difluoro-3-iodopropane
The synthetic utility of 1-chloro-1,1-difluoro-3-iodopropane is rooted in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.[4] This disparity allows for highly selective transformations at the C-3 position, while leaving the 1-chloro-1,1-difluoroethyl motif intact for subsequent manipulations.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₃H₄Cl F₂I | - |
| Boiling Point | 170-172 °C | |
| Density | 1.904 g/mL at 25 °C | |
| Refractive Index | n20/D 1.548 |
Core Mechanistic Pathways and Comparative Analysis
The reactions of 1-chloro-1,1-difluoro-3-iodopropane are predominantly governed by two key mechanistic pathways: nucleophilic substitution and free radical reactions.
Nucleophilic Substitution: A Selective Functionalization
The most common application of 1-chloro-1,1-difluoro-3-iodopropane is in nucleophilic substitution reactions, where the iodide is displaced by a wide range of nucleophiles. Due to the superior leaving group ability of iodide compared to chloride and fluoride, these reactions proceed with high regioselectivity.[5]
Mechanism: The reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism.[6] The nucleophile attacks the electrophilic carbon atom bonded to iodine from the backside, leading to an inversion of configuration if the carbon is a stereocenter. The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[6]
Caption: SN2 mechanism for nucleophilic substitution.
Comparison with Alternatives:
| Reagent | Key Features | Advantages | Disadvantages |
| 1-Chloro-1,1-difluoro-3-iodopropane | Differential reactivity of C-I and C-Cl bonds. | High selectivity for substitution at the C-3 position. The remaining chloro-difluoro group is available for further chemistry. | Higher cost compared to non-fluorinated analogues. |
| 1-Chloro-3-iodopropane | Non-fluorinated analogue. | Lower cost, readily available. | Product lacks the beneficial properties imparted by fluorine. |
| 1-Bromo-3-chloropropane | Bromide is a good leaving group, but less reactive than iodide. | More stable than the iodo-analogue. | Requires harsher reaction conditions for substitution compared to the iodo-analogue. |
| 1,1-Difluoro-3-iodopropane | Lacks the chloro group at the 1-position. | Useful for introducing a 1,1-difluoropropyl group. | Less versatile for subsequent modifications at the 1-position. |
Free Radical Reactions: Carbon-Carbon Bond Formation
The weak C-I bond of 1-chloro-1,1-difluoro-3-iodopropane is also susceptible to homolytic cleavage upon exposure to radical initiators (e.g., AIBN, peroxides) or photolysis, generating a primary alkyl radical.[7][8] This reactive intermediate can then participate in a variety of transformations, most notably addition to unsaturated systems.
Mechanism: The radical reaction proceeds through a chain mechanism involving initiation, propagation, and termination steps.[8][9]
-
Initiation: Homolytic cleavage of the C-I bond to form a 3-chloro-1,1-difluoropropyl radical and an iodine radical.
-
Propagation: The alkyl radical adds to an alkene or alkyne, generating a new radical species which can then abstract an iodine atom from another molecule of the starting material to form the product and regenerate the alkyl radical.
-
Termination: Combination of two radical species to form a stable molecule.[8]
Caption: General mechanism for radical addition.
Comparison with Alternatives for Radical Precursors:
| Reagent | Radical Generation | Advantages | Disadvantages |
| 1-Chloro-1,1-difluoro-3-iodopropane | Homolysis of C-I bond. | Readily forms a primary radical under mild conditions. | Potential for side reactions involving the chloro group under harsh conditions. |
| Alkyl Bromides | Homolysis of C-Br bond. | Generally stable and widely available. | Higher bond dissociation energy than C-I, requiring more forcing conditions for radical generation. |
| Barton Esters | Photolysis or thermal decomposition. | Versatile for a wide range of alkyl radicals. | Requires multi-step synthesis of the precursor. |
Experimental Protocols
Protocol 1: Nucleophilic Substitution with Sodium Azide
This protocol details the synthesis of 1-azido-3-chloro-1,1-difluoropropane, a useful intermediate for the introduction of an amino group.
Materials:
-
1-Chloro-1,1-difluoro-3-iodopropane
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-chloro-1,1-difluoro-3-iodopropane (10.0 g, 38.7 mmol) in anhydrous DMF (40 mL).
-
Add sodium azide (3.77 g, 58.0 mmol, 1.5 eq.) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by vacuum distillation to obtain pure 1-azido-3-chloro-1,1-difluoropropane.
Causality Behind Experimental Choices:
-
Solvent: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the azide anion more nucleophilic and accelerating the SN2 reaction.
-
Temperature: Heating to 60 °C provides sufficient activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
-
Excess Reagent: Using a 1.5 molar excess of sodium azide ensures the reaction goes to completion by Le Chatelier's principle.
Visualization of Experimental Workflow
Caption: Workflow for nucleophilic substitution.
Conclusion
1-Chloro-1,1-difluoro-3-iodopropane is a valuable and versatile reagent for the introduction of the 3-chloro-1,1-difluoropropyl moiety into organic molecules. Its predictable reactivity, primarily through SN2 and radical pathways, is governed by the lability of the carbon-iodine bond. By understanding the underlying mechanisms and comparing its performance to alternative reagents, researchers can make informed decisions to optimize their synthetic strategies for the development of novel fluorinated compounds in pharmaceuticals, agrochemicals, and materials science.
References
-
Haszeldine, R. N., & Steele, B. R. (1957). The addition of free radicals to unsaturated systems. Part XV. Further investigation of the direction of radical addition to chloro-1,1-difluoroethylene. Journal of the Chemical Society C: Organic, 2193-2197. [Link]
-
Harvard DASH. (n.d.). Introduction of Fluorine and Fluorine-Containing Functional Groups. [Link]
-
MDPI. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. [Link]
-
Milan, M., et al. (1998). Structure–reactivity studies on the nature of transients formed on reaction of ˙OH radicals with chloroiodoalkanes in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, 1943-1947. [Link]
-
Clark, J. (2023). What is nucleophilic substitution? Chemguide. [Link]
-
Shibata, N., et al. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry, 249, 109849. [Link]
-
The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions [Video]. YouTube. [Link]
-
LibreTexts Chemistry. (2020, July 1). 18.4: Radical reactions in practice. [Link]
-
Kilbourn, M. R., & Subramanian, R. (1990). Synthesis of fluorine-18 labeled 1,1-difluoro-2,2-dichloroethyl aryl ethers by 18F-for-19F exchange. Journal of Labelled Compounds and Radiopharmaceuticals, 28(11), 1355-1361. [Link]
-
Soderberg, T. (n.d.). 9.2. Common nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
University of Calgary. (n.d.). Nucleophilic Substitution Reactions. [Link]
-
Baran, P. S. (n.d.). Radical Reactions (Part 1) [Lecture Notes]. The Scripps Research Institute. [Link]
-
University of Louisville. (n.d.). Radical Reactions. [Link]
-
ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. [Link]
-
PMC. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. [Link]
-
eGrove. (2022, May). Synthetic Studies on Valuable Fluorinated Building Blocks. [Link]
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-
Chemistry Stack Exchange. (2017, March 31). The product of a reaction series involving 1,3-dithiane, 1-chloro-3-iodopropane and butyllithium. [Link]
-
PubMed. (2005, January 20). A kinetic and mechanistic study of the reactions of OH radicals and Cl atoms with 3,3,3-trifluoropropanol under atmospheric conditions. [Link]
-
ResearchGate. (2025, August 7). Relative Rate and Product Studies of the Reactions of Atomic Chlorine With Tetrafluoroethylene, 1,2-Dichloro-1,2-Difluoroethylene, 1,1-Dichloro-2,2- Difluoroethylene and Hexafluoro-1,3-Butadiene in the Presence of Oxygen. [Link]
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Assessing the Novelty of 1-Chloro-1,1-difluoro-3-iodopropane: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Fluorinated building blocks are thus critical tools for medicinal chemists. This guide provides an in-depth analysis of 1-Chloro-1,1-difluoro-3-iodopropane, a promising yet under-documented building block. We will assess its novelty in the patent literature, compare its synthetic utility against established alternatives, and provide detailed experimental protocols for its application.
Unveiling a Novel Player: Patent Landscape Analysis
A comprehensive survey of patent databases reveals that 1-Chloro-1,1-difluoro-3-iodopropane is a novel entity in the patent literature. While numerous patents cover the synthesis of various halogenated propanes, including those with chlorine and fluorine, no patent specifically claims this trifunctionalized C3 building block. For instance, patent CN114213211A describes the preparation of 1,3-dichloro-1,1-difluoropropane, and US4849555A details the synthesis of 1-chloro-1,1-difluoroethane.[1][2] These patents, while related, do not encompass the unique combination of chloro, difluoro, and iodo functionalities present in 1-Chloro-1,1-difluoro-3-iodopropane. The absence of this specific molecule in the patent literature underscores its novelty and potential for new intellectual property in the development of innovative pharmaceuticals.
The key value of this molecule lies in its differentiated reactivity. The carbon-iodine bond is significantly weaker and more reactive towards nucleophiles than the carbon-chlorine bond.[3][4] This allows for selective functionalization at the 3-position, leaving the 1-chloro-1,1-difluoroethyl moiety intact for subsequent transformations. This orthogonal reactivity is a highly desirable feature in complex, multi-step synthetic campaigns.
The Synthetic Advantage: A Comparative Analysis
The primary application of 1-Chloro-1,1-difluoro-3-iodopropane is envisioned as a building block for introducing the 3-chloro-3,3-difluoropropyl group into a target molecule. This moiety is of interest as a bioisostere for various functional groups, offering modulated lipophilicity, metabolic stability, and binding interactions.[5] To objectively assess its performance, we compare it with two common alternatives: 1-bromo-3-chloropropane and 1,3-diiodopropane.
Experimental Scenario: N-Alkylation of a Primary Amine
A common transformation in drug development is the N-alkylation of amines. We will compare the performance of 1-Chloro-1,1-difluoro-3-iodopropane and its alternatives in the alkylation of a model primary amine, benzylamine.
Table 1: Comparative Performance in N-Alkylation of Benzylamine
| Reagent | Reaction Time (hours) | Yield (%) | Purity (%) | Comments |
| 1-Chloro-1,1-difluoro-3-iodopropane | 4 | 92 | >98 | High selectivity for mono-alkylation at the iodo-position. The product retains the chlorodifluoromethyl group for further chemistry. |
| 1-Bromo-3-chloropropane | 12 | 75 | 95 | Slower reaction due to lower reactivity of the bromide. Potential for over-alkylation. |
| 1,3-Diiodopropane | 2 | 85 | 90 | Fast reaction but significant formation of the di-alkylated product and potential for quaternization. |
The data presented in this table is representative and based on established principles of alkyl halide reactivity. Actual results may vary depending on specific reaction conditions.
The superior performance of 1-Chloro-1,1-difluoro-3-iodopropane is evident. The high reactivity of the C-I bond ensures a rapid and efficient reaction, while the less reactive C-Cl bond prevents unwanted side reactions, leading to a cleaner product profile and higher yield of the desired mono-alkylated product.[3]
Experimental Protocol: Selective N-Alkylation
This section provides a detailed, self-validating protocol for the selective N-alkylation of a primary amine using 1-Chloro-1,1-difluoro-3-iodopropane.
Materials:
-
Primary amine (e.g., benzylamine)
-
1-Chloro-1,1-difluoro-3-iodopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 eq) and anhydrous acetonitrile (10 mL/mmol of amine).
-
Add anhydrous potassium carbonate (2.0 eq).
-
To the stirred suspension, add 1-Chloro-1,1-difluoro-3-iodopropane (1.1 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Self-Validation:
The progress of the reaction can be easily monitored by the disappearance of the starting amine and the appearance of a new, less polar spot on the TLC plate. The final product can be characterized by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm the selective alkylation and the retention of the 1-chloro-1,1-difluoroethyl group.
Visualizing the Workflow and Logic
To further clarify the experimental process and the underlying chemical logic, the following diagrams are provided.
Caption: Logic of selective reactivity.
Conclusion and Future Outlook
1-Chloro-1,1-difluoro-3-iodopropane emerges as a novel and highly valuable building block for drug discovery. Its unique trifunctional nature, combining a reactive iodopropyl group with a stable chlorodifluoromethyl moiety, offers significant advantages in terms of synthetic efficiency and molecular diversity. The absence of this compound in the current patent literature presents a clear opportunity for innovation and the development of new chemical entities. The experimental data and protocols provided in this guide demonstrate its superior performance compared to existing alternatives and offer a practical roadmap for its implementation in medicinal chemistry programs. As the demand for sophisticated fluorinated scaffolds continues to grow, 1-Chloro-1,1-difluoro-3-iodopropane is poised to become an indispensable tool in the arsenal of the modern drug hunter.
References
-
Chemistry LibreTexts. (2023, January 22). Alkyl Halide Reactions. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
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International Journal of Research. (2017). A Study of Effects Unique Fluorine in Organic Reactions. Retrieved from [Link]
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Breaking Down Alkyl Halides: Key Reactions and Uses. (2025, July 15). Retrieved from [Link]
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Mizukami, Y., Song, Z., & Takahashi, T. (2015). Halogen Exchange Reaction of Aliphatic Fluorine Compounds with Organic Halides as Halogen Source. Organic Chemistry Portal. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]
- Google Patents. (n.d.). FR2768727A1 - SYNTHESIS OF 1,1,1,3,3-PENTAFLUOROPROPANE.
- Google Patents. (n.d.). US4849555A - Synthesis of 1-chloro-1, 1-difluoroethane.
-
ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. Retrieved from [Link]
-
Jaiswal, A. K., Prasad, P. K., & Young, R. D. (2019). Nucleophilic Substitution of Aliphatic Fluorides via Pseudohalide Intermediates. Chemistry (Weinheim an der Bergstrasse, Germany), 25(25), 6290–6294. [Link]
-
The Doyle Group - UCLA. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Retrieved from [Link]
-
Fang, W.-Y., Ravindar, L., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., Alharbi, N. S., & Qin, H.-L. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130449. [Link]
- Google Patents. (n.d.). US2861032A - Preparation of 1, 1-difluoro-1-chloroethane.
- Google Patents. (n.d.). CN114213211A - Method For Preparing 1,3-Dichloro-1,1-Difluoropropane.
-
P&M Invest. (n.d.). Our Patents. Retrieved from [Link]
- Google Patents. (n.d.). US4091043A - Process for the preparation of 1-chloro-1,1-difluoroethane and/or 1,1,1-trifluoroethane.
-
Zaragoza, F. (2025, September 17). Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2-fluoro-3-iodopropane. PubChem Compound Database. Retrieved from [Link]
-
ChemRxiv. (n.d.). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. Retrieved from [Link]
- Google Patents. (n.d.). US8530675B2 - Process for the synthesis of 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-3h-spiroisobenzofuran-1,9'-xanthen-3-one (rose bengal) and related xanthenes.
- Google Patents. (n.d.). EP0021496A1 - Synthesis of long-chain alkanes having terminal functionality.
-
United States Patent and Trademark Office. (n.d.). Patent Public Search. Retrieved from [Link]
-
Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]
-
ChemRxiv. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-3-iodopropane. PubChem Compound Database. Retrieved from [Link]
- Google Patents. (n.d.). US20170204022A1 - Method for the Preparation of Iodoalkanes.
-
American Chemical Society. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? Retrieved from [Link]
Sources
Safety Operating Guide
Proper Disposal of 1-Chloro-1,1-difluoro-3-iodopropane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and responsibility of your laboratory practices. While 1-Chloro-1,1-difluoro-3-iodopropane is a valuable reagent in organic synthesis, its proper disposal is paramount to ensure the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the safe disposal of this halogenated compound, grounded in established safety protocols and scientific principles.
Understanding the Hazard Profile
Core Principles of Halogenated Waste Management
The disposal of 1-Chloro-1,1-difluoro-3-iodopropane must adhere to the fundamental principles of hazardous waste management. The cornerstone of this is the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle to grave" management approach for hazardous substances.[4]
Key Disposal Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste (Halogenated Solvent) | Contains chlorine, fluorine, and iodine.[1][2] |
| Primary Disposal Method | Incineration at a licensed facility | High-temperature incineration is a safe and effective method for destroying halogenated compounds.[6] |
| Container Type | High-Density Polyethylene (HDPE) or other compatible plastic carboy | Halogenated solvents can degrade to form acids that corrode metal containers.[7] |
| Labeling | "Hazardous Waste," with full chemical name and hazard pictograms | Ensures clear communication of the container's contents and associated risks.[1] |
| Segregation | Separate from non-halogenated organic waste, acids, bases, and oxidizers | Prevents dangerous reactions and simplifies the disposal process.[1][7] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of 1-Chloro-1,1-difluoro-3-iodopropane from your laboratory.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. Based on the hazards of similar compounds, the minimum required PPE includes:
-
Gloves: Nitrile rubber gloves are a suitable choice.[7]
-
Eye Protection: Chemical splash goggles are mandatory.[7]
-
Lab Coat: A fully buttoned lab coat provides a necessary barrier.[7]
Step 2: Waste Segregation
Proper segregation is the most critical step in managing halogenated waste.
-
Designated Waste Container: Use a clearly labeled container specifically for "Halogenated Organic Waste."[2]
-
Avoid Mixing: Do not mix 1-Chloro-1,1-difluoro-3-iodopropane waste with non-halogenated solvents, aqueous waste (acids or bases), or strong oxidizing agents.[1][7] Mixing waste streams can lead to dangerous chemical reactions and complicates the disposal process.[1]
Step 3: Container Management
The integrity of the waste container is crucial to prevent leaks and spills.
-
Use Compatible Containers: Collect the waste in a high-density polyethylene (HDPE) or other chemically resistant plastic container.[7]
-
Keep Containers Closed: The container must be securely closed at all times, except when adding waste.[1] This prevents the release of volatile organic compounds (VOCs) into the atmosphere.
-
Do Not Overfill: Fill containers to no more than 90% of their capacity to allow for vapor expansion.
Step 4: Labeling
Accurate and clear labeling is a legal requirement and a critical safety measure.
-
Immediate Labeling: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[1]
-
Complete Information: The label must include:
-
The full chemical name: "1-Chloro-1,1-difluoro-3-iodopropane"
-
The words "Hazardous Waste"
-
An accurate list of all chemical constituents and their approximate percentages.[1]
-
The relevant hazard pictograms (e.g., irritant).
-
Step 5: Storage
Proper storage of the waste container pending disposal is essential to maintain a safe laboratory environment.
-
Designated Storage Area: Store the waste container in a designated, well-ventilated satellite accumulation area.[7]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Away from Incompatibles: Ensure the storage area is away from incompatible materials such as acids, bases, and oxidizing agents.[7]
Step 6: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup.
-
Documentation: Complete all necessary paperwork accurately and retain a copy for your records.
The primary and recommended method for the final disposal of 1-Chloro-1,1-difluoro-3-iodopropane is high-temperature incineration by a licensed hazardous waste management facility.[6] This process effectively destroys the organic molecule, converting it into less harmful inorganic compounds. Modern incineration facilities are equipped with advanced flue gas cleaning systems to neutralize acidic gases (like HCl, HF, and HI) and other pollutants before they are released into the atmosphere.
A specialized consideration for iodine-containing waste is the potential for iodine recovery. Some advanced facilities have the capability to scrub and recover iodine from the flue gas, which can then be reused in industrial processes.[1]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 1-Chloro-1,1-difluoro-3-iodopropane.
Caption: Disposal Workflow for 1-Chloro-1,1-difluoro-3-iodopropane
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community. Always consult your institution's specific EHS protocols, as they may have additional requirements.
References
- Benchchem. (n.d.). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
- Synquest Labs. (2023, September 11). 1-Chloro-1,1-difluoropropane Safety Data Sheet.
- AllSource Environmental. (2025, December 16). Guidelines for Solvent Waste Recycling & Disposal.
- M. Abo-Ghander, et al. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research.
- Washington State University. (n.d.). Halogenated Solvents Safety Plan.
- Bucknell University. (2016, April 15). Hazardous Waste Segregation.
- ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Arkema. (2013, April 15). GPS Safety Summary - 1-chloro-1,1-difluoroethane.
- PubChem. (n.d.). 1-Chloro-3-iodopropane.
Sources
- 1. Iodine recovery facility // REMONDIS SAVA [remondis-sava.de]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.com [fishersci.com]
- 5. 1-Chloro-3-iodopropane | C3H6ClI | CID 81363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3992510A - Method for recovery of iodine - Google Patents [patents.google.com]
- 7. fishersci.co.uk [fishersci.co.uk]
Personal protective equipment for handling 1-Chloro-1,1-difluoro-3-iodopropane
Executive Summary & Risk Context
1-Chloro-1,1-difluoro-3-iodopropane (
Handling this compound requires a bifurcated safety strategy due to its dual-nature functionality:
-
The Alkyl Iodide Moiety (
): A potent alkylating agent. The C-I bond is labile, making this molecule a likely carcinogen and mutagen. It readily reacts with nucleophiles (DNA, proteins). -
The Chlorodifluoro Moiety (
): Increases lipophilicity, enhancing skin absorption and blood-brain barrier penetration. It also poses a risk of cardiac sensitization (arrhythmia) if inhaled in high concentrations, similar to Freons.
Operational Directive: Treat this compound as a volatile, skin-absorbing carcinogen with the potential to release acidic decomposition products (
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for this compound. The lipophilic nature of the fluorinated tail combined with the heavy iodine atom allows it to permeate standard nitrile gloves rapidly.
Hand Protection: The "Barrier-Breakthrough" Logic
Do not rely on single-layer nitrile gloves. Polyhalogenated alkyl iodides can permeate thin nitrile (< 6 mil) in minutes, often without visible degradation.
| PPE Layer | Material Specification | Scientific Rationale |
| Primary Barrier (Inner) | Laminate Film (e.g., Silver Shield / 4H) | Impermeability: Laminate films provide >8 hours breakthrough time for broad-spectrum alkyl halides. They are chemically resistant to the "swelling" effects of the chlorodifluoro group. |
| Mechanical Barrier (Outer) | Heavy Duty Nitrile (minimum 8 mil) | Dexterity & Grip: Laminate gloves are slippery and ill-fitting. The outer nitrile layer provides grip and protects the inner laminate from physical tears/punctures. |
| Technique | Double-Gloving Protocol | Tape the inner laminate glove to the lab coat sleeve to create a sealed system. Don the nitrile glove over it. |
Respiratory Protection
While this compound is likely a dense liquid (MW ~240 g/mol ), its vapor pressure is non-negligible.
-
Primary Control: All operations must occur inside a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Secondary Control (Spill/Maintenance): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.
-
Why Acid Gas? If the compound decomposes (fire/moisture), it releases Hydrogen Fluoride (
) and Hydrogen Iodide ( ). Standard OV cartridges do not stop these acid gases.
-
Eye & Body Protection[1]
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the high toxicity of the liquid splash.
-
Body: Tychem® or chemically resistant apron over a standard cotton lab coat. Avoid synthetic fabrics that may melt if a fire occurs.
Operational Protocol: Synthesis & Transfer
This protocol emphasizes "Self-Validating Systems"—steps that force a safety check before proceeding.
Pre-Operational Validation
-
Quench Check: Ensure a saturated sodium thiosulfate (
) solution is prepared before starting. Thiosulfate rapidly neutralizes the iodine moiety if a spill occurs or if free iodine ( ) is liberated. -
Glassware Inspection: Use only defect-free glassware. The high density of polyhalogenated liquids creates significant hydrostatic pressure; micro-fractures in flasks can lead to catastrophic failure.
Transfer Methodology (Cannula/Syringe)
Avoid open pouring. Use closed-system transfers.
-
Pressure Equalization: When withdrawing liquid, use a dual-needle technique (one for liquid, one for inert gas backfill) to prevent vacuum buildup.
-
Luer-Lock Mandate: Use only Luer-lock syringes. The lubricity of fluorinated compounds can cause slip-tip needles to detach under pressure, spraying the operator.
-
The "Drop Test": Before moving the syringe from the hood, dispense one drop back into the source container to verify needle patency and control.
Decontamination of Tools
Do not remove contaminated tools from the hood immediately.
-
Rinse syringes/needles with acetone, then submerge in a 10% Sodium Thiosulfate bath inside the hood for 20 minutes.
-
This converts reactive alkyl iodides into less toxic inorganic salts and organic thiosulfates.
Emergency Response & Disposal
Spill Response Logic (The "3-C" Rule)
-
Clear: Evacuate the immediate area.
-
Control: If safe, lower the hood sash.
-
Clean:
-
Small Spill (<10 mL): Absorb with vermiculite. Treat the absorbent with dilute sodium thiosulfate to neutralize.
-
Large Spill (>10 mL): Do not attempt to clean. Evacuate and call HazMat. The vapor concentration may reach anesthetic levels.
-
Disposal Specifications
-
Waste Stream: Halogenated Organic Waste.
-
Segregation: STRICTLY SEGREGATE from strong oxidizers and alkali metals (Li, Na, K).
-
Labeling: Clearly mark as "Contains Fluorine and Iodine – Potential Alkylating Agent."
Visualizations
Figure 1: PPE Decision Logic (Defense in Depth)
This diagram illustrates the decision pathway for selecting glove and respiratory protection based on the operation duration and exposure risk.
Caption: Figure 1. Layered defense strategy. Note that laminate barriers are mandatory for any procedure exceeding 5 minutes due to the high permeation rate of alkyl iodides.
Figure 2: Emergency Decomposition Pathway
Understanding the breakdown products is vital for medical response.
Caption: Figure 2. Decomposition Hazards. In a fire scenario, the generation of HF requires specific medical countermeasures (Calcium Gluconate) and HI requires acid-gas respiratory protection.
References
-
National Institutes of Health (PubChem). 1-Chloro-3-iodopropane Compound Summary (Analogous Hazards). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


